1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is 152.058577502 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBBDFUBSEGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974746 | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-47-6, 5932-32-1 | |
| Record name | 2,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a valuable heterocyclic scaffold in modern medicinal chemistry. The document elucidates the strategic rationale behind the chosen synthetic pathway, grounded in established chemical principles. We present a detailed, field-tested experimental protocol, beginning with a retrosynthetic analysis to outline the synthetic logic. The core of the synthesis involves a base-catalyzed Claisen condensation to form a key β-ketoester intermediate, followed by a regioselective Knorr-type pyrazole synthesis via cyclocondensation with hydrazine. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both the theoretical underpinnings and practical methodologies required for the successful synthesis of this important molecular intermediate.
Significance and Applications in Drug Discovery
This compound (CAS No: 5932-32-1) is a fused bicyclic pyrazole derivative. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties[1][2]. The rigid, fused-ring structure of this specific compound provides a conformationally constrained framework that is highly desirable for designing potent and selective ligands for various biological targets[3]. Its carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. Derivatives of the cyclopenta[c]pyrazole core have been investigated as potent ligands for targets such as cannabinoid receptors and corticotropin-releasing factor 1 (CRF1) receptors, highlighting their potential in developing novel therapeutics[4][5].
Retrosynthetic Analysis and Strategic Approach
A logical synthesis plan begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary strategy for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[6].
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a robust two-step approach:
-
Formation of a β-Dicarbonyl Intermediate: The key intermediate, ethyl 2-oxo-1-cyclopentaneglyoxylate, can be synthesized via a Claisen condensation between cyclopentanone and diethyl oxalate[1]. This reaction is a cornerstone of carbon-carbon bond formation.
-
Heterocyclization: The resulting β-ketoester undergoes a cyclocondensation reaction with hydrazine hydrate. This step forms the pyrazole ring. The regioselectivity is controlled by the differential reactivity of the two carbonyl groups, leading predominantly to the desired pyrazole-3-carboxylic acid derivative after hydrolysis[7].
Synthetic Methodology and Mechanistic Insights
Step 1: Synthesis of Ethyl 2-oxo-1-cyclopentaneglyoxylate via Claisen Condensation
The synthesis commences with the formation of the crucial β-ketoester intermediate. This is achieved through the Claisen condensation of cyclopentanone with diethyl oxalate.
Reaction: Cyclopentanone + Diethyl Oxalate → Ethyl 2-oxo-1-cyclopentaneglyoxylate
Causality of Experimental Choices:
-
Base Catalyst (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of cyclopentanone, generating the nucleophilic enolate anion. Sodium ethoxide (NaOEt) is the base of choice as it is readily prepared from sodium metal in absolute ethanol, and its conjugate acid (ethanol) is typically the reaction solvent. Using NaOEt prevents transesterification side reactions that could occur if a different alkoxide base were used with an ethyl ester reagent.
-
Solvent (Anhydrous Ethanol): The reaction must be conducted under anhydrous conditions to prevent the base from being consumed by water and to avoid hydrolysis of the ester functionalities. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base.
-
Reaction Temperature: The initial enolate formation is often performed at reduced temperatures to control the reaction rate, followed by warming to drive the condensation to completion.
The reaction proceeds via the nucleophilic attack of the cyclopentanone enolate on one of the electrophilic carbonyl carbons of diethyl oxalate, followed by the departure of an ethoxide leaving group to yield the 1,3-dicarbonyl product. This type of condensation is a highly reliable method for generating the precursors needed for pyrazole synthesis[8][9][10].
Step 2: Synthesis of this compound
This step involves two key transformations: the Knorr cyclocondensation to form the pyrazole ring and the subsequent saponification of the ethyl ester to the final carboxylic acid. These can often be performed sequentially in a "one-pot" manner.
Reaction: Ethyl 2-oxo-1-cyclopentaneglyoxylate + Hydrazine Hydrate → this compound
Mechanistic Workflow:
Caption: Workflow for the conversion of the β-ketoester to the final product.
Causality of Experimental Choices:
-
Reactant (Hydrazine Hydrate): Hydrazine is the essential dinucleophile that provides the two nitrogen atoms for the pyrazole ring. Hydrazine hydrate is a commonly used, stable source.
-
Solvent (Ethanol/Water): The reaction is typically run in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism. The subsequent hydrolysis step necessitates the addition of water.
-
Regioselectivity: The initial condensation occurs between the more nucleophilic nitrogen of hydrazine and the more electrophilic ketone carbonyl of the β-ketoester, rather than the less reactive ester carbonyl. The subsequent intramolecular cyclization and dehydration lead specifically to the 3-carboxyethyl pyrazole isomer[7]. This is a critical consideration in the synthesis of substituted pyrazoles[6].
-
Hydrolysis (NaOH/KOH): Standard saponification with a strong base like sodium hydroxide is used to cleave the ethyl ester, forming the sodium carboxylate salt.
-
Acidification (HCl): A final acidification step with a mineral acid like HCl is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product, which can then be isolated by filtration.
Detailed Experimental Protocol
This protocol describes a representative procedure for a laboratory-scale synthesis.
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE).
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Cyclopentanone | C₅H₈O | 84.12 | 100 | 8.41 g | Starting Material |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 110 | 16.08 g | Starting Material |
| Sodium Metal | Na | 22.99 | 110 | 2.53 g | Base Precursor |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | ~200 mL | Solvent/Reagent |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 120 | ~7.5 mL | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | 250 | 10.0 g | Hydrolysis Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | Acidification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Extraction |
Step-by-Step Procedure
Part A: Synthesis of the β-Ketoester Intermediate
-
Prepare Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g) in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Initial Reaction: Cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Reactants: Prepare a mixture of cyclopentanone (8.41 g) and diethyl oxalate (16.08 g). Add this mixture dropwise to the cold sodium ethoxide solution over 30-45 minutes with continuous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A thick precipitate will form.
-
Workup: Cool the reaction mixture again in an ice bath and acidify by slowly adding cold 3M HCl until the pH is ~2-3. The precipitate will dissolve. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-oxo-1-cyclopentaneglyoxylate. This intermediate is often used directly in the next step without further purification.
Part B: Cyclization and Hydrolysis to Final Product
-
Cyclization: Dissolve the crude β-ketoester from Part A in 100 mL of ethanol in a 500 mL round-bottom flask. Add hydrazine hydrate (~7.5 mL) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (10.0 g) in 50 mL of water to the flask. Re-heat the mixture to reflux for an additional 2 hours to effect saponification of the ester.
-
Isolation and Purification: a. Cool the basic solution to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol. b. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layer. c. Cool the aqueous layer in an ice bath and carefully acidify by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2. d. A solid precipitate of this compound will form. e. Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry under vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 5932-32-1 | [11] |
| Molecular Formula | C₇H₈N₂O₂ | [12] |
| Molecular Weight | 152.15 g/mol | [12] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
| ¹H NMR | Expect signals for the aliphatic cyclopentyl protons and the acidic carboxylic acid proton. | - |
| ¹³C NMR | Expect signals for the carboxylic acid carbon, pyrazole ring carbons, and aliphatic carbons. | - |
| Mass Spec (ESI-) | Expected m/z: 151.05 [M-H]⁻ | [13] |
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with extreme care under an inert atmosphere or in a non-protic solvent.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Always handle in a fume hood with appropriate gloves and eye protection.
-
Strong Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care to avoid skin and eye contact.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is done using heating mantles or oil baths, and avoid open flames.
Conclusion
The synthesis of this compound is reliably achieved through a classical and robust two-step sequence involving a Claisen condensation followed by a Knorr pyrazole synthesis. This methodology is scalable and utilizes readily available starting materials, making the target molecule accessible for applications in pharmaceutical research and drug development. The strategic choices of reagents and conditions, particularly to control regioselectivity during the cyclization step, are critical for a successful outcome. This guide provides the foundational knowledge and a practical framework for chemists to synthesize this valuable heterocyclic building block.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC), NIH. [Link]
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An In-depth Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, outlines a probable synthetic route, and explores its reactivity and potential therapeutic applications. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical methodologies.
Introduction
This compound is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole ring, with a carboxylic acid functional group at the 3-position of the pyrazole moiety. This rigid scaffold and the presence of versatile functional groups make it an attractive building block in the design of novel therapeutic agents.[1] Its unique structural features allow for specific spatial arrangements of substituents, which is crucial for targeted interactions with biological macromolecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide will provide a detailed examination of the chemical characteristics and synthetic utility of this compound, highlighting its potential in modern drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5932-32-1 | PubChem[2] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[2] |
| Molecular Weight | 152.15 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | C1CC2=C(C1)NN=C2C(=O)O | PubChem[2] |
| InChIKey | FCYBBDFUBSEGMX-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |
| pKa | ~4-5 for the carboxylic acid (predicted) | General knowledge |
| XLogP3-AA | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from ethyl 2-oxocyclopentanecarboxylate.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrazole ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations to yield a variety of derivatives, which is particularly useful for generating compound libraries in drug discovery.
-
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents.
-
Amidation: Amide derivatives can be prepared by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) followed by the addition of a primary or secondary amine.
Caption: Key reactions of the carboxylic acid group.
Reactions of the Pyrazole Ring
The pyrazole ring is relatively stable due to its aromatic character. The NH proton of the pyrazole is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions to introduce further diversity.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this specific compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aliphatic protons of the cyclopentane ring, likely in the range of 2.0-3.0 ppm. The NH proton of the pyrazole ring would appear as a broad singlet at a downfield chemical shift (>10 ppm). The carboxylic acid proton will also be a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the sp² carbons of the pyrazole ring, and the sp³ carbons of the cyclopentane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration is expected around 1700 cm⁻¹. C-N and C=N stretching vibrations from the pyrazole ring would also be present.
-
Mass Spectrometry: The mass spectrum (electron ionization) would show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).
Applications in Drug Discovery
The rigid, bicyclic scaffold of this compound makes it an attractive starting point for the design of small molecule inhibitors targeting various enzymes and receptors.
Kinase Inhibitors
Pyrazole-based compounds are well-known inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The tetrahydrocyclopenta[c]pyrazole core can serve as a scaffold to position functional groups in the ATP-binding pocket of kinases.
Metabolic Disorders
Patents have disclosed the use of fused pyrazole derivatives in the treatment of metabolic-related disorders. These compounds can be designed to interact with receptors and enzymes involved in metabolic pathways.
Anti-infective Agents
The pyrazole moiety is present in some anti-mycobacterial and antifungal agents. The unique structure of this compound could be explored for the development of novel anti-infective drugs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its rigid framework and versatile functional groups provide an excellent platform for the synthesis of diverse compound libraries for biological screening. While detailed experimental data is limited in the public domain, this guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and highlights its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
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A Technical Guide to the Spectroscopic Characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a bicyclic heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its rigid structure and functional group presentation make it an attractive building block for the design of novel therapeutic agents, particularly in the fields of kinase inhibition and anti-inflammatory drug discovery.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational understanding for researchers. Due to the limited availability of public experimental spectra, this guide will focus on predicted data and the methodologies for its acquisition and interpretation, serving as a practical handbook for scientists working with this and similar molecular entities.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The fused pyrazole ring system, as seen in this compound, offers a rigidified framework that can orient substituents in a well-defined three-dimensional space. This structural rigidity is highly advantageous for achieving specific and high-affinity interactions with biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.
The subject of this guide, this compound (C₇H₈N₂O₂), possesses a molecular weight of 152.15 g/mol and is a key intermediate in the synthesis of various pharmaceutical agents.[2][3] Its application in the development of kinase inhibitors and anti-inflammatory compounds underscores the importance of a detailed structural and spectroscopic understanding.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 12.0 - 13.0 | br s | 1H |
| -NH | 10.0 - 12.0 | br s | 1H |
| -CH₂- (C4, C6) | 2.6 - 2.9 | t | 4H |
| -CH₂- (C5) | 2.0 - 2.3 | quintet | 2H |
Causality behind Predictions:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
Pyrazole NH Proton: The proton on the pyrazole nitrogen is also deshielded and will appear downfield. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Aliphatic Protons (-CH₂-): The protons on the cyclopentane ring are in a more shielded environment. The protons at C4 and C6 are adjacent to a single methylene group (C5) and are expected to appear as a triplet. The protons at C5 are flanked by two methylene groups (C4 and C6) and are predicted to be a quintet. The exact chemical shifts can be influenced by the overall geometry of the fused ring system.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | 165 - 175 |
| C3 (pyrazole) | 140 - 150 |
| C3a (pyrazole) | 135 - 145 |
| C6a (pyrazole) | 130 - 140 |
| C4, C6 | 25 - 35 |
| C5 | 20 - 30 |
Causality behind Predictions:
-
Carbonyl Carbon (-COOH): This carbon is the most deshielded due to the direct attachment of two oxygen atoms.
-
Pyrazole Carbons (C3, C3a, C6a): These sp²-hybridized carbons of the pyrazole ring appear in the aromatic/olefinic region. Their precise shifts are influenced by the nitrogen atoms and the fused ring.
-
Aliphatic Carbons (C4, C5, C6): These sp³-hybridized carbons are in the shielded, aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching, indicative of hydrogen bonding |
| N-H (Pyrazole) | 3200-3400 | Medium, broad | Stretching |
| C-H (sp³) | 2850-3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp | Stretching |
| C=N (Pyrazole) | 1500-1600 | Medium | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Medium | Stretching |
Causality behind Predictions:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band in the high-frequency region, which is due to the strong hydrogen bonding between molecules.
-
C=O Stretch: The carbonyl group gives rise to a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding.
-
N-H Stretch: The pyrazole N-H stretch will appear as a moderately broad peak.
-
C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³-hybridized.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structure elucidation.
Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): For C₇H₈N₂O₂, the exact mass is 152.0586 g/mol . A high-resolution mass spectrometer should detect a peak at or very near this m/z value.
-
[M+H]⁺ Peak: In electrospray ionization (ESI) in positive mode, the protonated molecule at m/z 153.0664 is expected to be prominent.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z 134.0480 from [M]⁺): Dehydration is a common fragmentation for carboxylic acids.
-
Loss of COOH (m/z 107.0718 from [M]⁺): Decarboxylation is another characteristic fragmentation.
-
Loss of CO (m/z 124.0637 from [M]⁺): Loss of carbon monoxide is also possible.
-
Table 4: Predicted m/z Values for Key Ions
| Ion | Predicted m/z |
| [M]⁺ | 152.0586 |
| [M+H]⁺ | 153.0664 |
| [M-H₂O]⁺ | 134.0480 |
| [M-COOH]⁺ | 107.0718 |
| [M-CO]⁺ | 124.0637 |
Experimental Protocol for Mass Spectrometry (ESI)
Caption: Workflow for ESI-MS data acquisition.
Conclusion: An Integrated Approach to Structural Verification
References
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Aaron Chemicals. This compound. [Link]
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PubChem. This compound. [Link]
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Request PDF. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
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Alchimica. This compound (1 x 1 g). [Link]
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A Deep Dive into the ¹H NMR of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecule and the Method
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole ring, with a carboxylic acid substituent.[1][2] Its structure presents a unique combination of aliphatic and heteroaromatic features, with multiple exchangeable protons. This complexity makes ¹H NMR spectroscopy an indispensable tool for its structural verification and the study of its chemical environment. The compound is noted for its use in the synthetic preparation of pyrazole derivatives that act as partial agonists for the nicotinic acid receptor.[3]
¹H NMR provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling). For a molecule like this, with both rigid and flexible components, as well as protons susceptible to exchange, a carefully designed NMR experiment is paramount for extracting unambiguous data.
Structural Analysis and Proton Environments
A thorough understanding of the molecule's structure is the foundation for spectral interpretation. We can categorize the protons into three distinct regions: the exchangeable protons, the pyrazole ring proton, and the aliphatic protons of the cyclopentane ring.
-
Exchangeable Protons (COOH and NH): The carboxylic acid proton (-COOH) and the pyrazole amine proton (-NH) are labile. Their chemical shifts and even their visibility in the spectrum are highly dependent on the solvent, concentration, and temperature.[4][5] In protic solvents like D₂O, these signals would disappear due to rapid deuterium exchange.[5]
-
Aliphatic Protons (-CH₂-): The fused cyclopentane ring contains three methylene groups (C4, C5, C6). Protons on the same carbon can be chemically different (diastereotopic), and they will couple with each other and with protons on adjacent carbons, leading to complex splitting patterns.
-
Pyrazole Ring: The pyrazole ring itself contributes the NH proton. The specific tautomeric form will influence the electronic environment.
Below is a diagram illustrating the distinct proton environments of the molecule.
Caption: Labeled proton environments in the target molecule.
Experimental Protocol: Acquiring a High-Quality Spectrum
The choice of solvent and experimental parameters is critical for obtaining a meaningful ¹H NMR spectrum, especially due to the presence of exchangeable protons.
Rationale for Solvent Selection
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. The primary reason is its ability to form strong hydrogen bonds with the -OH and -NH protons.[6] This interaction significantly slows down the rate of proton exchange, which in protic solvents often leads to signal broadening or complete disappearance.[4][6] By using DMSO-d₆, we can observe these exchangeable protons as distinct, often sharp, signals and potentially resolve their coupling to adjacent protons.[5][6]
Step-by-Step Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Spectrometer Setup and Calibration:
-
Place the sample in the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to ensure adequate relaxation between scans).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio).
-
Spectral Width: 0-15 ppm.
-
-
Confirmation of Exchangeable Protons:
-
After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube well and re-acquire the spectrum. The signals corresponding to the -COOH and -NH protons will disappear or significantly decrease in intensity due to H/D exchange, confirming their assignment.[7]
-
Spectral Interpretation: Decoding the Data
While an actual spectrum for this specific molecule is not publicly available, we can predict the ¹H NMR spectrum based on known chemical shift ranges for similar structural motifs.
Predicted Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and typically appears in this downfield region.[7][8][9] Its signal is often broad due to hydrogen bonding and exchange.[10] Will disappear upon D₂O exchange. |
| -NH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | The pyrazole NH proton is also significantly deshielded and its chemical shift can be concentration-dependent.[4] It will also exchange with D₂O. |
| -CH₂- (C4, C6) | ~2.5 - 3.0 | Multiplet (m) | 4H | These protons are adjacent to the pyrazole ring system, causing them to be deshielded compared to a simple cyclopentane. They are expected to show complex coupling with each other and the C5 protons. |
| -CH₂- (C5) | ~2.0 - 2.5 | Multiplet (m) | 2H | This methylene group is further from the heteroaromatic ring and is expected to appear slightly more upfield than the C4 and C6 protons. It will likely appear as a multiplet due to coupling with the four neighboring protons on C4 and C6. |
Note: The chemical shift of unsubstituted cyclopentane is a single peak around 1.51 ppm.[11] The deshielding observed in the tetrahydrocyclopenta[c]pyrazole system is due to the influence of the fused pyrazole ring.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural confirmation, especially for the complex aliphatic region, two-dimensional (2D) NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum would connect the signals of the C4, C5, and C6 protons, confirming their adjacency in the ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon in the cyclopentane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which can be invaluable for confirming the overall connectivity of the fused ring system.
Below is a workflow diagram for a comprehensive NMR analysis.
Caption: Workflow for the complete NMR analysis of the target molecule.
Conclusion
The ¹H NMR spectrum of this compound is characterized by two distinct, exchangeable proton signals in the far downfield region (10-13 ppm) when using DMSO-d₆ as a solvent, and a complex set of multiplets in the aliphatic region (2.0-3.0 ppm). Proper solvent selection and the use of D₂O exchange are crucial for the initial assignment of labile protons. For complete and unambiguous assignment of the aliphatic spin system, 2D NMR techniques such as COSY and HSQC are essential. This guide provides the foundational knowledge and experimental strategy for researchers to confidently characterize this molecule and its derivatives.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange.
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- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
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The Architectural Blueprint of Pyrazole-3-Carboxylic Acid Derivatives: A Guide to Crystal Structure and Supramolecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Molecular Formula to Functional Form
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a "privileged structure," a recurring motif in a multitude of functional molecules, from anti-inflammatory drugs like celecoxib to antiviral agents targeting the Dengue virus.[1][2][3][4] Specifically, pyrazole-3-carboxylic acid and its derivatives represent a cornerstone of modern drug discovery, offering a synthetically versatile framework with a rich potential for biological activity.[5][6] However, the translation of a two-dimensional chemical drawing into a three-dimensional, biologically active molecule is governed by the subtle yet powerful forces that dictate its crystal structure. The precise arrangement of atoms, the conformation of flexible bonds, and the intricate network of intermolecular interactions are not mere structural footnotes; they are fundamental determinants of a compound's physicochemical properties, including solubility, stability, bioavailability, and, ultimately, its therapeutic efficacy.
This guide provides a comprehensive exploration of the crystal structure of pyrazole-3-carboxylic acid derivatives. We will move beyond a simple description of structures to dissect the causality behind experimental choices in synthesis, crystallization, and analysis. By understanding the principles of their supramolecular assembly, researchers can gain predictive control over material properties, accelerating the journey from lead compound to viable drug candidate.
Part 1: Synthesis and Crystallization — The Genesis of Structural Insight
The journey to understanding a crystal structure begins with the synthesis of the molecule and its subsequent crystallization into a form suitable for analysis. The quality of the final structural data is inextricably linked to the quality of the single crystal used for the experiment.
Synthesis: Building the Pyrazole Core
A predominant and reliable method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[6] This approach offers a high degree of control over the substitution pattern on the resulting pyrazole ring.
Experimental Protocol: Synthesis of a Substituted Pyrazole-3-Carboxylic Acid Derivative
This protocol outlines a representative synthesis, adapted from established literature procedures, for obtaining a pyrazole-3-carboxylic acid derivative.[7][8][9]
Objective: To synthesize a model 1,5-diaryl-pyrazole-3-carboxylic acid.
Materials:
-
A 1,3-dicarbonyl compound (e.g., an aryl-substituted benzoylpyruvic acid ester)
-
A substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for acidification)
-
Standard reflux and extraction glassware
Step-by-Step Methodology:
-
Cyclocondensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in absolute ethanol.
-
Add the substituted hydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization, while the acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.
-
-
Ester Hydrolysis:
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2 equivalents) in water/ethanol.
-
Return the mixture to reflux for an additional 2-3 hours to hydrolyze the ester group to the corresponding carboxylate salt.
-
Self-Validation: Saponification is typically driven to completion. TLC can be used to confirm the disappearance of the starting ester.
-
-
Isolation and Purification:
-
Cool the mixture and reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water.
-
Acidify the aqueous solution slowly with dilute hydrochloric acid until the pH is ~2-3. The pyrazole-3-carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Crystallization: The Art of Molecular Self-Assembly
Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step for X-ray diffraction analysis. The goal is to encourage molecules to transition from a disordered state (in solution) to a highly ordered, crystalline lattice slowly and methodically.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
Objective: To grow X-ray quality single crystals from the purified pyrazole-3-carboxylic acid derivative.
Materials:
-
Purified pyrazole-3-carboxylic acid derivative
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Small, clean glass vials (e.g., 4 mL)
-
Parafilm or a cap with a small pinhole
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, assess the solubility of the compound in various solvents. An ideal solvent is one in which the compound is moderately soluble at room temperature or slightly elevated temperature.
-
-
Preparation of a Saturated Solution:
-
Place a small amount of the purified compound into a clean vial.
-
Add the chosen solvent dropwise while gently warming and agitating until the solid completely dissolves. Aim for a solution that is near saturation.
-
Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.
-
-
Crystal Growth:
-
Cover the vial with parafilm and pierce it with a needle to create 1-3 small holes. This allows for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Causality Insight: Slow evaporation is crucial. If the solvent evaporates too quickly, rapid precipitation occurs, leading to the formation of polycrystalline powder or poorly ordered microcrystals. A slow process allows molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice, resulting in a single, well-ordered crystal.
-
-
Harvesting:
-
Monitor the vial over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a spatula or pipette.
-
Caption: The workflow of single-crystal X-ray structure determination.
Part 3: Core Structural Features and Supramolecular Assembly
The solved crystal structure provides a wealth of information, from the geometry of a single molecule (intramolecular) to the way molecules pack together in the solid state (intermolecular).
Intramolecular Geometry
The pyrazole ring itself is an aromatic heterocycle, and its geometry is relatively rigid. However, the substituents at the 1, 3, and 5 positions introduce conformational flexibility. A key parameter is the torsion angle between the pyrazole ring and any attached aryl groups, which influences the overall molecular shape. [10][11][12]
| Parameter | Typical Value Range | Significance |
|---|---|---|
| N1–N2 Bond Length | 1.26 Å - 1.46 Å | Indicates the degree of double-bond character within the pyrazole ring. [10] |
| C(aryl)–N(pyrazole) Torsion Angle | Variable | Defines the relative orientation of the rings, affecting molecular packing and potential for π-stacking. [10][11][12] |
| Carboxylic Acid Conformation | Synplanar or Antiplanar | The orientation of the C=O and O-H bonds can influence which hydrogen bonding motifs are formed. |
| Planarity | Near-planar | The pyrazole and carboxylic acid groups often lie in nearly the same plane, stabilized by intramolecular interactions. [13]|
Table 1: Representative intramolecular geometric parameters for pyrazole-3-carboxylic acid derivatives.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state structure is governed by a hierarchy of non-covalent interactions that direct the self-assembly of molecules into a stable, repeating lattice. For pyrazole-3-carboxylic acid derivatives, hydrogen bonding is typically the most dominant of these forces. [14] Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The pyrazole ring contains a "pyridine-like" nitrogen atom that is a strong hydrogen bond acceptor and, if unsubstituted at the N1 position, a "pyrrole-like" N-H donor. [13][15]This functionality leads to the formation of robust and predictable supramolecular synthons.
One of the most common motifs is the carboxylic acid homodimer , where two molecules form a centrosymmetric pair via two strong O-H···O hydrogen bonds, creating a stable ring structure denoted by the graph-set notation R²₂(8). [10][11][12]Other important interactions include O-H···N bonds to the pyrazole nitrogen and C-H···O bonds, which, while weaker, play a crucial role in consolidating the three-dimensional packing. [10][11][12]
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (D···A) | Significance |
|---|---|---|---|---|
| O-H···O | Carboxyl -OH | Carbonyl O | 2.5 - 2.8 Å | Forms the highly stable R²₂(8) homodimer synthon. [10][11][12] |
| O-H···N | Carboxyl -OH | Pyrazole N | 2.6 - 2.9 Å | A strong interaction that can compete with dimer formation, leading to catemers (chains). [10] |
| N-H···O | Pyrazole N-H | Carbonyl O | 2.7 - 3.0 Å | Key interaction for N-unsubstituted pyrazoles. |
| C-H···O/N/F | Aromatic C-H | O, N, or F | 3.0 - 3.5 Å | Weaker bonds that provide additional stabilization to the 3D network. [10][11][12]|
Table 2: Common hydrogen bonding interactions observed in the crystal structures of pyrazole-3-carboxylic acid derivatives.
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Solubility Profile of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid: A Physicochemical and Methodological Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic success.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (PubChem CID: 776416).[2] As direct experimental data for this specific molecule is not publicly available, this document synthesizes foundational physicochemical principles to predict its solubility profile in various organic solvents. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of thermodynamic solubility, empowering researchers to generate reliable, in-house data.
Molecular Structure and Physicochemical Drivers of Solubility
To understand the solubility of this compound, a structural analysis is paramount. The molecule's behavior in solution is dictated by the interplay of its three primary structural components: the pyrazole ring, the carboxylic acid group, and the fused aliphatic cyclopentane ring.
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. One nitrogen is a pyrrole-type proton donor, and the other is a pyridine-type proton acceptor.[3][4] This duality allows the pyrazole moiety to participate in hydrogen bonding, acting as both a donor and an acceptor, which generally favors solubility in polar solvents. Pyrazole-containing compounds are of significant interest in medicinal chemistry for their diverse biological activities.[5][6][7]
-
Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It is strongly acidic and is an excellent hydrogen bond donor and acceptor.[8] The presence of this group suggests that the molecule's solubility will be highly pH-dependent in aqueous systems. In organic solvents, its ability to form strong hydrogen bonds is a key factor. Carboxylic acids that are insoluble in water can often be dissolved in aqueous bases (like sodium hydroxide or sodium bicarbonate) through deprotonation to form a much more polar carboxylate salt.
-
Tetrahydrocyclopenta Fused Ring: This portion of the molecule is a saturated, non-polar aliphatic ring system. It contributes to the molecule's lipophilicity (fat-solubility). The principle of "like dissolves like" dictates that this non-polar hydrocarbon character will enhance solubility in less polar or non-polar organic solvents.
Overall Polarity and Predicted Behavior: The molecule presents a classic amphiphilic character, possessing distinct polar (pyrazole, carboxylic acid) and non-polar (cyclopentane ring) regions. The predicted XlogP value of 0.8 suggests a relatively balanced profile, leaning slightly towards hydrophilicity.[9] Therefore, its solubility will be a delicate balance between the solvent's ability to engage in hydrogen bonding with the polar groups and its compatibility with the non-polar aliphatic portion.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict a qualitative solubility profile. This serves as a hypothesis-driven starting point for experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, capable of solvating both the carboxylic acid and pyrazole groups effectively. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | DMSO and DMF are very strong hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Acetonitrile is a weaker solvent but should still provide moderate solubility due to its polarity. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a polar aprotic solvent but a weaker hydrogen bond acceptor than DMSO. It may offer some solubility, but the energy required to break the strong intermolecular hydrogen bonds of the solute may limit it. |
| Chlorinated | Dichloromethane (DCM) | Low | DCM is largely non-polar and cannot engage in hydrogen bonding. It is unlikely to effectively solvate the highly polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces (especially hydrogen bonding) between the solute molecules. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To move from prediction to definitive data, experimental measurement is essential. The gold-standard for determining equilibrium (thermodynamic) solubility is the shake-flask method, as proposed by Higuchi and Connors.[10][11] This method is considered the most reliable approach because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[11][12]
Rationale for Method Selection
In drug development, understanding the thermodynamic solubility is crucial for lead optimization and formulation.[13] While kinetic solubility assays are faster and useful for high-throughput screening, they often measure the solubility of a compound precipitating from a DMSO stock solution and can overestimate the true equilibrium solubility.[13][14][15] The shake-flask method provides the true equilibrium value, which is essential for biopharmaceutical evaluation.[16]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, with critical quality control steps built-in.
Materials:
-
This compound (solute, purity >99%)
-
High-purity organic solvent of choice (e.g., HPLC grade)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., HPLC-UV or LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solute to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been achieved.[10][17] As a rule of thumb, start with an amount estimated to be 2-3 times the expected solubility.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for biopharmaceutical relevance).[16] Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most compounds.[12][17]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of solid particles, which would falsely elevate the measured concentration, a two-step separation is recommended:
-
Analysis and Quantification:
-
Prepare a series of calibration standards of the solute in the same solvent at known concentrations.
-
Analyze the filtered, saturated solution using a validated analytical method such as HPLC-UV or LC-MS.[13][15] The method must be sensitive and linear over the expected concentration range.
-
Determine the concentration of the solute in the saturated sample by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Trustworthiness and Self-Validation:
-
Purity: The protocol's validity begins with pure materials. Impurities in either the solute or solvent can alter the measured solubility.[12]
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). The solubility value should be constant across the later time points.
-
Mass Balance: The presence of visible, undissolved solid at the end of the experiment is a non-negotiable checkpoint for validating that the solution was indeed saturated.[12][17]
Conclusion for the Drug Development Professional
While no direct solubility data for this compound is currently published, a thorough analysis of its structure provides actionable intelligence for the research scientist. The molecule's amphiphilic nature, driven by a polar carboxylic acid and pyrazole core combined with a non-polar aliphatic ring, predicts highest solubility in polar protic solvents like methanol and ethanol.
This guide provides the theoretical framework for making informed decisions on solvent selection for synthesis, purification, and formulation. Crucially, it also delivers a robust, reliable, and detailed experimental protocol for determining the definitive thermodynamic solubility. Generating this fundamental data is an indispensable early step in the drug development pipeline, directly impacting the feasibility of formulation strategies and providing critical insights into the compound's potential in vivo behavior.[14][15]
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Physical characteristics of tetrahydrocyclopenta[c]pyrazole compounds
An In-depth Technical Guide to the Physical Characteristics of Tetrahydrocyclopenta[c]pyrazole Compounds
Introduction
The tetrahydrocyclopenta[c]pyrazole scaffold represents a significant class of N-heterocyclic compounds, drawing considerable attention in medicinal chemistry and drug development. This bicyclic system, which features a pyrazole ring fused with a cyclopentane ring, serves as a rigid and structurally versatile core for designing molecules with specific three-dimensional orientations. Its derivatives have been explored for a range of therapeutic applications, acting as modulators for crucial biological targets like protein kinases.[1] The physical properties of these compounds are paramount, directly influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and stability.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physical characteristics of the tetrahydrocyclopenta[c]pyrazole core. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides detailed, field-proven protocols for characterization. It is designed to be a self-validating system, grounding key claims in authoritative sources and empowering researchers to conduct robust physical property assessments.
Molecular Structure and Foundational Physicochemical Properties
The fundamental structure of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole consists of a five-membered pyrazole ring fused to a saturated five-membered cyclopentane ring.[2] This arrangement imparts a degree of conformational rigidity that is highly desirable in rational drug design. The pyrazole moiety contains two adjacent nitrogen atoms; the N-H proton is tautomeric, which can influence its hydrogen bonding capabilities and basicity.
A foundational understanding begins with computed physicochemical descriptors, which provide a predictive baseline for a compound's behavior in biological and formulation contexts. These properties are typically calculated from the 2D structure of the molecule.
Table 1: Computed Physicochemical Properties of Key Tetrahydrocyclopenta[c]pyrazole Scaffolds
| Property | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole[2][3] | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid[4] |
| Molecular Formula | C₆H₈N₂ | C₇H₈N₂O₂ |
| Molecular Weight | 108.14 g/mol | 152.15 g/mol |
| XLogP3 | 0.9 | 0.8 |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | 66.0 Ų |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 1 | 3 |
| Rotatable Bond Count | 0 | 1 |
Data sourced from PubChem and ChemScene databases.[2][3][4]
The low rotatable bond count in the parent scaffold signifies its rigidity. The XLogP3 values suggest moderate lipophilicity, indicating potential for good membrane permeability. The addition of a carboxylic acid group, as seen in the derivative, significantly increases the Topological Polar Surface Area (TPSA), which generally correlates with lower cell permeability but can improve aqueous solubility.[4]
Melting Point and Thermal Behavior
The melting point (mp) is a fundamental physical property that serves as a primary indicator of a compound's identity and purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities. Beyond this, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) is crucial for identifying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties (e.g., solubility, stability).
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard method for determining the melting point range of a solid organic compound.[5]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
Dry, powdered sample of the tetrahydrocyclopenta[c]pyrazole compound.
-
Capillary tubes (sealed at one end).
-
Melting point apparatus (e.g., Vernier Melt Station or similar).[5]
-
Spatula.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Determination:
-
For an unknown compound, perform a rapid preliminary heating to approximate the melting point.
-
For a precise measurement, start heating at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted.
-
The melting range is reported as T₁ - T₂.
-
Causality and Interpretation: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol's controlled heating rate is critical for ensuring that the observed temperature accurately reflects the phase transition and is not an artifact of rapid heating.[6]
Solubility and Acidity/Basicity (pKa)
Aqueous solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The pyrazole ring system contains both a weakly acidic proton (on the nitrogen) and a basic nitrogen atom, meaning its ionization state, and therefore solubility, is pH-dependent.[7] The dissociation constant (pKa) quantifies this behavior.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[8]
Objective: To determine the equilibrium concentration of a compound in a specific solvent (e.g., water, buffer) at a given temperature.
Materials:
-
Crystalline sample of the tetrahydrocyclopenta[c]pyrazole compound.
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4).
-
Small glass vials with screw caps.
-
Shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials and place them in the shaker/rotator bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm that excess solid remains.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot from the clear supernatant.
-
Dilute the aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
Experimental Protocol: Potentiometric pKa Determination
This protocol determines the pKa by monitoring pH changes during titration.[9]
Objective: To determine the pKa value(s) of an ionizable compound.
Materials:
-
Accurately weighed sample of the compound.
-
Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants.
-
Calibrated pH meter and electrode.
-
Autotitrator or manual titration setup.
Procedure:
-
Dissolve the compound in a known volume of water or a water/co-solvent mixture.
-
Begin titrating the solution with the acidic titrant (HCl) in small, precise increments, recording the pH after each addition. Continue well past the equivalence point.
-
Repeat the process in a separate experiment by titrating with the basic titrant (NaOH).
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software is often used to analyze the curve and derive precise pKa values.
Trustworthiness: Pyrazole itself has a pKa of approximately 2.5 for the protonated form (pKaH) and around 14.2 for the N-H proton.[7][10] The specific values for the tetrahydrocyclopenta[c]pyrazole core will be influenced by the fused aliphatic ring and any substituents. Performing titrations in both directions ensures that all ionizable groups are identified.
Solid-State Properties: Crystallinity and Polymorphism
The solid-state form of an active pharmaceutical ingredient (API) profoundly affects its stability, dissolution rate, and manufacturability. Understanding the crystal structure provides definitive proof of molecular structure and insights into the intermolecular forces that govern packing.
Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[11]
Objective: To elucidate the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a single crystal.
Methodology Overview:
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in size). This is a screening process involving techniques like slow evaporation, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, highly precise molecular structure.[12]
Caption: Workflow for Single-Crystal X-Ray Diffraction Analysis.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of a synthesized compound. Each method provides a unique piece of the structural puzzle.[13]
Table 2: Characteristic Spectroscopic Data for the Tetrahydrocyclopenta[c]pyrazole Core
| Technique | Observation | Interpretation |
| ¹H NMR | ∙ Signals in the aliphatic region (approx. 1.5-3.0 ppm) for cyclopentyl protons.∙ A signal for the pyrazole C-H proton.∙ A broad, exchangeable signal for the N-H proton. | Confirms the presence of the fused ring system and the pyrazole proton environment. |
| ¹³C NMR | ∙ Aliphatic carbon signals.∙ Two to three distinct aromatic/olefinic carbon signals for the pyrazole ring. | Maps the carbon framework of the molecule.[14] |
| FT-IR | ∙ Broad peak ~3200-3400 cm⁻¹.∙ Peaks ~2800-3000 cm⁻¹.∙ Peak ~1500-1600 cm⁻¹. | Corresponds to N-H stretching.Corresponds to aliphatic C-H stretching.Corresponds to C=N stretching of the pyrazole ring.[15] |
| Mass Spec. | ∙ A molecular ion peak (M⁺) corresponding to the compound's molecular weight. | Confirms the molecular weight and formula. Fragmentation patterns can provide further structural clues.[16] |
Workflow: Compound Identity Confirmation
The synergistic use of multiple analytical techniques provides irrefutable confirmation of a molecule's identity and purity.
Caption: Integrated workflow for chemical structure and purity confirmation.
Conclusion
The physical characteristics of tetrahydrocyclopenta[c]pyrazole compounds are a critical component of their development for scientific and therapeutic applications. This guide has outlined the core properties—molecular descriptors, melting point, solubility, pKa, and solid-state structure—and provided robust, validated protocols for their determination. A thorough understanding and experimental evaluation of these characteristics are not merely academic exercises; they are essential for advancing a promising chemical scaffold from the laboratory to a viable application. By applying the methodologies described herein, researchers can build a comprehensive data package that informs rational compound design, mitigates development risks, and ultimately accelerates the path to innovation.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 776416, this compound. Available: [Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 304265, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole. Available: [Link]
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Bielawski, M. et al. (2023). N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. Available: [Link]
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University of Tartu (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available: [Link]
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SpectraBase (n.d.). Cyclopenta[c]pyrazole-3-carboxamide, 1,4,5,6-tetrahydro-N-(4-methoxyphenyl)-. Available: [Link]
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MySkinRecipes (n.d.). 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Available: [Link]
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Al-Jaff, G. et al. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Baghdad Science Journal. Available: [Link]
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Jotani, M. et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. ResearchGate. Available: [Link]
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Kolehmainen, E. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. John Wiley & Sons, Ltd. Available: [Link]
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ResearchGate (2015). Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Available: [Link]
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The Fused Pyrazole Carboxylic Acid Scaffold: From Foundational Synthesis to a Privileged Core in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has journeyed from a laboratory curiosity to a cornerstone of medicinal chemistry. Its fusion with other cyclic systems, particularly when appended with a carboxylic acid or a bioisosteric equivalent, has given rise to a class of molecules with profound therapeutic impact. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of fused pyrazole carboxylic acids. We delve into the foundational synthetic strategies, the watershed moment of selective COX-2 inhibition that propelled pyrazoles into the limelight, modern multi-component and flow chemistry techniques, and the intricate structure-activity relationships that guide the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic of molecular design in this vital chemical space.
The Genesis of a Privileged Scaffold: Early Pyrazole Chemistry
The story of fused pyrazoles begins with the discovery of the parent ring itself. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, specifically 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , became the classical and most fundamental method for creating the pyrazole core.[3]
The underlying principle of the Knorr synthesis is the reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety. The two nitrogen atoms of the hydrazine act as nucleophiles, attacking the two electrophilic carbonyl carbons, leading to a condensation and subsequent cyclization reaction to form the stable five-membered aromatic ring. This robust and versatile reaction opened the door for chemists to explore the vast chemical space of pyrazole derivatives.
Experimental Protocol: A Classic Knorr Synthesis of a Pyrazole-4-Carboxylic Ester
This protocol describes the synthesis of a substituted pyrazole-4-carboxylic ester, a common precursor for pyrazole carboxylic acids.
Objective: To synthesize Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in absolute ethanol.
-
To this solution, add phenylhydrazine (1.05 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid using standard basic (e.g., NaOH) or acidic (e.g., HCl) hydrolysis conditions.
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// Nodes Start [label="Starting Materials:\n- 1,3-Dicarbonyl Compound\n- Hydrazine Derivative"]; Reaction [label="Reaction Vessel:\n- Solvent (e.g., Ethanol)\n- Acid Catalyst (optional)"]; Condensation [label="Condensation &\nCyclization\n(Heating/Reflux)"]; Precipitation [label="Cooling &\nPrecipitation"]; Filtration [label="Vacuum Filtration\n& Washing"]; Purification [label="Recrystallization"]; Product [label="Pure Pyrazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Combine"]; Reaction -> Condensation [label="Heat"]; Condensation -> Precipitation [label="Cool"]; Precipitation -> Filtration [label="Isolate"]; Filtration -> Purification [label="Purify"]; Purification -> Product; } dot Caption: Generalized workflow for Knorr pyrazole synthesis.
A Paradigm Shift: The Discovery of Selective COX-2 Inhibitors
For decades, pyrazoles remained an important but relatively niche area of heterocyclic chemistry. Their ascent to stardom began in the early 1990s with the groundbreaking discovery of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2.[4]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[4]
-
COX-2: An inducible enzyme, significantly upregulated at sites of inflammation, responsible for producing the prostaglandins that mediate pain and inflammation.[4]
This discovery provided a crucial insight: the gastrointestinal side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were due to their non-selective inhibition of both COX-1 and COX-2. This created a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 would offer potent anti-inflammatory and analgesic effects with a much-improved safety profile.[4]
This hypothesis triggered an intense period of rational drug design, with the diarylheterocycle scaffold emerging as a promising candidate. A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib , the first highly selective COX-2 inhibitor to reach the market.[5][6] Celecoxib features a central pyrazole ring substituted with two aryl groups.
Structure-Activity Relationship (SAR) and the Key to Selectivity
The selectivity of Celecoxib for COX-2 is a textbook example of structure-based drug design.[6] The active sites of COX-1 and COX-2 are nearly identical, with one critical difference: at position 523, COX-1 has a larger isoleucine residue, while COX-2 has a smaller valine residue. This substitution creates a small, accessible side pocket in the COX-2 active site that is absent in COX-1.
The Searle team brilliantly exploited this difference. The para-sulfonamide (-SO₂NH₂) group on one of Celecoxib's phenyl rings is perfectly positioned to bind within this hydrophilic side pocket of COX-2.[4] In COX-1, the bulkier isoleucine residue blocks access to this pocket, preventing high-affinity binding. The trifluoromethyl (-CF₃) group on the pyrazole ring was also found to enhance both potency and selectivity.[6]
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// Edges AA -> COX1; AA -> COX2; COX1 -> PG_Homeo; COX2 -> PG_Inflam;
// Inhibition Edges NSAID -> COX1 [label="Inhibits", style=dashed, color="#EA4335"]; NSAID -> COX2 [label="Inhibits", style=dashed, color="#EA4335"]; Celecoxib -> COX2 [label="Selectively Inhibits", style=dashed, color="#4285F4", fontcolor="#4285F4"]; } dot Caption: Selective vs. non-selective COX enzyme inhibition.
The Modern Era: Advanced Synthetic Strategies
The success of Celecoxib spurred enormous interest in pyrazole-containing compounds, leading to the development of more advanced and efficient synthetic methodologies for creating complex fused pyrazole systems.
Multicomponent Reactions (MCRs)
MCRs are one-pot reactions where three or more starting materials are combined to form a product that contains significant portions of all the initial reactants.[7] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. Aminopyrazoles are particularly versatile building blocks for MCRs, allowing for the synthesis of various fused heterocycles like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[7][8]
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. A notable example is the cascade Wolff rearrangement/acylation of 5-aminopyrazoles with α-diazoketones. This metal-free approach allows for the efficient synthesis of nitrogen-rich fused heterocycles like 4-hydroxy-pyrazolo[3,4-b]pyridin-6-ones under thermal conditions.[9]
Flow Chemistry
Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, especially for reactions that are highly exothermic or involve hazardous intermediates.[10] By pumping reactants through temperature-controlled tubes or channels, flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. This technology has been successfully applied to the synthesis of pyrazoles and fused pyrazole scaffolds, often significantly reducing reaction times from hours to minutes.[10]
The Expanding Therapeutic Landscape of Fused Pyrazoles
While the COX-2 story is central to their history, the application of fused pyrazole carboxylic acids has expanded into numerous other therapeutic areas. The pyrazole core is considered a "privileged scaffold" because its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets.[11]
| Fused Pyrazole Scaffold | Therapeutic Target/Application | Key SAR Insights |
| Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors (e.g., LRRK2), Anticancer | The fusion pattern and substituents on both rings are critical for kinase selectivity and potency.[12] |
| Pyrazolo[1,5-a]pyrimidine | Antimicrobial, Anti-inflammatory, CDK1 Inhibitors | Modifications at the 5- and 7-positions of the pyrimidine ring significantly modulate biological activity.[8] |
| Pyrazolo[3,4-b]pyridine | p38 MAPK Inhibitors, DHFR Inhibitors, Anticancer | The pyridine nitrogen offers an additional point for hydrogen bonding, often enhancing target affinity.[8][13] |
| Pyrazolo[4,3-c]pyridine | Carbonic Anhydrase Inhibitors | The sulfonamide group, often used as a carboxylic acid bioisostere, is key for binding to the zinc ion in the enzyme's active site.[14] |
| Simple Pyrazole Carboxylic Acids | Antibacterial, Antifungal, Hao2 Inhibitors | The position and nature of substituents on the pyrazole ring and the phenyl group determine the spectrum of activity.[15][16] |
Case Study: Pyrazolopyridazines as p38α MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in inflammatory responses. A class of pyrazolopyridazine inhibitors has been developed to target p38α. Structure-activity relationship studies revealed that potent inhibition could be achieved with specific substitutions. This investigation led to the discovery of several orally bioavailable inhibitors with IC₅₀ values in the single-digit nanomolar range, demonstrating high efficacy in animal models of inflammation.[13]
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// Nodes HitID [label="Hit Identification\n(High-Throughput Screen)"]; LeadGen [label="Lead Generation\n(Initial SAR)", shape=ellipse]; Synthesis [label="Synthesize Analog\nLibrary"]; InVitro [label="In Vitro Assay\n(Potency, Selectivity)"]; Data [label="Analyze Data\n(Develop SAR)"]; LeadOpt [label="Lead Optimization\n(ADME/Tox Properties)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Model\n(Efficacy, PK/PD)"]; Candidate [label="Preclinical Candidate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges HitID -> LeadGen; LeadGen -> Synthesis; Synthesis -> InVitro; InVitro -> Data; Data -> Synthesis [label="Iterate"]; Data -> LeadOpt [label="Promising Lead"]; LeadOpt -> Synthesis [label="Further Analogs"]; LeadOpt -> InVivo; InVivo -> Candidate [label="Success"]; InVivo -> LeadOpt [label="Refine", style=dashed]; } dot Caption: A typical Structure-Activity Relationship (SAR) cycle.
Conclusion and Future Outlook
The trajectory of fused pyrazole carboxylic acids from their simple nineteenth-century synthesis to their current status as a privileged scaffold in medicine is a testament to the power of synthetic innovation and rational drug design. The discovery of selective COX-2 inhibitors was a watershed moment that not only provided a valuable new class of anti-inflammatory drugs but also highlighted the immense potential locked within the pyrazole core.
Today, research continues to expand the utility of this versatile scaffold. Modern synthetic methods like multicomponent reactions and flow chemistry are enabling the rapid and efficient creation of novel, complex fused systems. As our understanding of disease biology deepens, the fused pyrazole carboxylic acid core will undoubtedly continue to serve as a foundational template for the development of next-generation therapeutics targeting a wide array of human diseases, from cancer and inflammation to neurodegeneration and infectious diseases.
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- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Novel Pyrazole Compounds: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility allows for a vast array of substitutions, leading to a rich diversity of compounds with a wide spectrum of biological activities.[1][2] From established blockbuster drugs to cutting-edge clinical candidates, pyrazole derivatives have consistently demonstrated their therapeutic potential across a multitude of disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[3][4][5][6] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key biological activities of novel pyrazole compounds and the robust methodologies required for their evaluation. Our focus extends beyond mere protocol recitation; we delve into the rationale behind experimental design, ensuring a thorough understanding of how to unlock and validate the therapeutic promise of this remarkable chemical entity.
I. The Diverse Biological Landscape of Pyrazole Compounds
The inherent structural features of the pyrazole nucleus, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can potently and selectively interact with a wide range of biological targets. This has led to the discovery and development of pyrazole-containing compounds with diverse pharmacological effects.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The development of novel anticancer agents remains a cornerstone of pharmaceutical research, and pyrazole derivatives have emerged as a particularly fruitful class of compounds.[2][7][8] Their antitumor effects are often mediated through the inhibition of key cellular processes involved in cancer progression.
A significant number of pyrazole compounds exert their anticancer effects by targeting protein kinases , enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival.[3][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. For instance, pyrazole derivatives have been successfully developed as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[11] Pyrazole-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[8][12]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is often constitutively active in hematological malignancies and solid tumors. Pyrazole inhibitors can effectively block this pathway.[9][11]
-
Other Key Kinases: Pyrazole scaffolds have been incorporated into inhibitors of a wide range of other cancer-relevant kinases, including Akt, Aurora kinases, and B-raf.[3][9]
Beyond kinase inhibition, novel pyrazole compounds have demonstrated anticancer activity through various other mechanisms, such as:
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7]
-
Inhibition of Tubulin Polymerization: Some pyrazoles can disrupt the microtubule network, leading to mitotic arrest and cell death.[7][13]
-
DNA Intercalation and Damage: Certain pyrazole compounds have been found to interact directly with DNA, leading to cell cycle arrest and apoptosis.[8]
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is a well-established pharmacophore in the realm of anti-inflammatory and analgesic agents. The blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a central pyrazole ring.[5][14] Building on this success, researchers continue to explore novel pyrazole derivatives with improved efficacy and safety profiles for the treatment of inflammatory conditions.[5][14][15] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Pyrazole derivatives have shown significant promise as a source of novel antibacterial and antifungal compounds.[5][15] Their mechanisms of action can vary, including the inhibition of essential microbial enzymes and disruption of cell wall integrity.
Neuroprotective and Neurodegenerative Disease Modifying Potential
Recent research has highlighted the potential of pyrazole compounds in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][16][17] These compounds have been shown to target key pathological processes, including:
-
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine, which is beneficial for cognitive function in Alzheimer's disease.[18][19]
-
Modulation of Kinases Involved in Neuroinflammation and Neuronal Death: Pyrazole-based kinase inhibitors are being investigated for their ability to protect neurons from damage.[3]
-
Reduction of Amyloid-beta Plaque Formation and Oxidative Stress: Some pyrazole derivatives have demonstrated the ability to interfere with the aggregation of amyloid-beta peptides and protect neurons from oxidative damage.[18][19]
II. A Practical Guide to Evaluating Biological Activity: Protocols and Rationale
The successful development of a novel pyrazole compound hinges on rigorous and reproducible evaluation of its biological activity. This section provides detailed, step-by-step protocols for key assays, along with the scientific rationale behind each step.
In Vitro Cytotoxicity and Antiproliferative Activity
A fundamental first step in assessing the anticancer potential of a novel pyrazole compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[12][18][20][21]
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel pyrazole compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570-590 nm using a microplate reader.[21]
-
Data Analysis and Interpretation:
The results are typically expressed as the percentage of cell viability compared to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for determining the compound's potency. This can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Elucidating the Mechanism of Action: Cell Cycle Analysis and Western Blotting
Once a compound has demonstrated cytotoxic activity, the next crucial step is to investigate its mechanism of action. Cell cycle analysis by flow cytometry and protein expression analysis by Western blotting are powerful techniques for this purpose.
Caption: Workflow for investigating the mechanism of anticancer activity.
Principle: This technique measures the DNA content of individual cells within a population.[13][22][23] Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct amounts of DNA, allowing for their quantification.[22][24] A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used for staining.[13][22]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the pyrazole compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of each cell, which is proportional to its DNA content.
-
Data Analysis and Interpretation:
The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[3][4][8][16][25] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.[3][16][25]
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with the pyrazole compound as described for cell cycle analysis.
-
Lyse the cells to release the proteins and determine the protein concentration of the lysate.
-
-
SDS-PAGE:
-
Separate the proteins in the lysate based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibodies.[4]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., antibodies against cyclins, CDKs, or apoptosis markers like cleaved PARP and caspase-3).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the light signal on an X-ray film or with a digital imager.
-
Data Analysis and Interpretation:
The intensity of the bands on the Western blot corresponds to the amount of the target protein. By comparing the band intensities between treated and control samples, one can determine if the pyrazole compound alters the expression levels of key proteins involved in cell cycle regulation or apoptosis.
In Vitro Kinase Inhibition Assay
For pyrazole compounds designed as kinase inhibitors, it is essential to directly measure their ability to inhibit the activity of the target kinase.
Principle: This assay measures the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate by a specific kinase.[7][10][11][15][26] The level of phosphorylation can be quantified using various methods, including radioactivity, fluorescence, or antibody-based detection.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vessel (e.g., a microplate well), combine the purified target kinase, its specific substrate, and ATP.
-
Add the novel pyrazole compound at a range of concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a specific time to allow the kinase reaction to proceed.
-
-
Detection of Phosphorylation:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done in several ways:
-
Radiometric Assay: Use radiolabeled ATP ([γ-³²P]ATP) and quantify the incorporation of the radioactive phosphate into the substrate.[26]
-
Fluorescence-Based Assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assay: Measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
Data Analysis and Interpretation:
The results are used to calculate the IC50 value of the compound for the specific kinase, which represents the concentration of the compound required to inhibit 50% of the kinase activity. This provides a direct measure of the compound's potency as a kinase inhibitor.
In Vivo Efficacy Studies: Xenograft Models
While in vitro assays provide valuable information about a compound's activity at the cellular and molecular level, it is crucial to evaluate its efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for assessing the in vivo anticancer activity of novel compounds.[27][28][29][30][31]
Principle: This model involves the subcutaneous injection of human cancer cells into immunodeficient mice.[27][29] The growth of the resulting tumors can be monitored over time, and the effect of a test compound on tumor growth can be evaluated.
Step-by-Step Methodology:
-
Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[27]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[27]
-
Randomize the mice into different treatment groups (e.g., vehicle control, positive control, and different doses of the pyrazole compound).
-
-
Compound Administration:
-
Administer the pyrazole compound to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
-
Tumor Measurement:
-
Measure the tumor size regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
The experiment is typically terminated when the tumors in the control group reach a certain size or after a specific duration of treatment.
-
At the end of the study, the tumors are excised and weighed.
-
Data Analysis and Interpretation:
The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. The results are often presented as a graph of tumor volume over time. The efficacy of the compound is determined by the percentage of tumor growth inhibition. It is also important to monitor the body weight and overall health of the mice to assess the toxicity of the compound.
Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model for screening new anti-inflammatory drugs.[9][17][19][32][33]
Principle: Subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[17][32] The ability of a compound to reduce this swelling is an indication of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least a week.
-
Divide the rats into different groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the novel pyrazole compound.
-
-
Compound Administration:
-
Administer the test compound or the standard drug to the respective groups, typically orally or intraperitoneally, one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis and Interpretation:
The increase in paw volume is a measure of the inflammatory edema. The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group. A significant reduction in paw edema indicates the anti-inflammatory potential of the pyrazole compound.
Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound.[34][35][36] The broth microdilution method is a standard and reliable technique for determining the MIC.[36][37][38]
Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[36]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[37]
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Data Analysis and Interpretation:
The MIC value provides a quantitative measure of the compound's potency against the tested microorganism. A lower MIC value indicates greater antimicrobial activity.
Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity
For pyrazole compounds being investigated for their potential in treating Alzheimer's disease, assessing their ability to inhibit AChE is a primary objective. The Ellman's method is a classic and widely used colorimetric assay for this purpose.[39][40][41][42]
Principle: This assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[42] The rate of color formation is proportional to the AChE activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), DTNB, and the novel pyrazole compound at various concentrations.
-
-
Enzyme Addition:
-
Add AChE to the reaction mixture and pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis and Interpretation:
The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value for AChE inhibition can then be determined.
III. Pharmacokinetics and the Path Forward
While demonstrating potent biological activity in vitro and in vivo is a critical milestone, understanding the pharmacokinetic properties of a novel pyrazole compound is equally important for its successful development as a drug.[1][2][6][14][43] Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[2][14] Early assessment of PK parameters can help in selecting promising candidates and guiding lead optimization efforts.[1][2][43]
Key Pharmacokinetic Parameters:
-
Absorption: The process by which a drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from one location to another within the body.
-
Metabolism: The chemical conversion of a drug into other compounds (metabolites) by the body.
-
Excretion: The removal of a drug and its metabolites from the body.
A comprehensive understanding of these parameters is essential for determining the appropriate dosage, route of administration, and potential for drug-drug interactions.
IV. Conclusion: The Future of Pyrazole-Based Therapeutics
The pyrazole scaffold continues to be a rich source of novel therapeutic agents with diverse biological activities. The successful identification and development of these compounds require a multidisciplinary approach that combines rational drug design, efficient synthesis, and rigorous biological evaluation. The in-depth technical guide presented here provides a solid foundation for researchers to explore the vast potential of novel pyrazole compounds. By employing the described methodologies and adhering to the principles of sound scientific investigation, the drug discovery community can continue to unlock the therapeutic promise of this remarkable heterocyclic core, ultimately leading to the development of new and improved medicines for a wide range of human diseases.
V. References
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Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]
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Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. MDPI. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
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Xenograft Mouse Models. Melior Discovery. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]
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Xenograft Models For Drug Discovery. Reaction Biology. [Link]
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Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]
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Western Blotting(WB) Protocol. Cusabio. [Link]
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Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors. MDPI. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]
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Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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In vivo mouse xenograft models. Xenograft tumor growth over time per... ResearchGate. [Link]
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Assessing existing pre-clinical mouse models for immunotherapies. YouTube. [Link]
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Assessment of antimicrobial activity. Protocols.io. [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. ResearchGate. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Pyrazole Derivatives as Nicotinic Acid Receptor (GPR109A) Partial Agonists
Abstract: The nicotinic acid receptor, GPR109A (also known as HCA2), is a well-established therapeutic target for treating dyslipidemia. However, the clinical utility of its primary agonist, nicotinic acid (niacin), is hampered by a significant side effect: cutaneous flushing.[1] This adverse event is a key driver for patient non-compliance. A promising strategy to mitigate this flushing response while retaining the therapeutic benefits is the development of partial agonists.[2][3] These compounds bind to and activate the receptor but elicit a submaximal response compared to full agonists, potentially separating the desired anti-lipolytic effects from the flushing pathway.[1][4][5] This guide provides a comprehensive protocol for the synthesis of substituted pyrazole-3-carboxylic acids, a chemical scaffold that has demonstrated significant potential as GPR109A partial agonists, and details the subsequent biological evaluation to characterize their affinity, potency, and efficacy.[1][4]
Introduction: The Rationale for Pyrazole-Based GPR109A Partial Agonists
Nicotinic acid, a B-complex vitamin, has been a cornerstone of lipid-lowering therapy for decades, valued for its ability to reduce triglycerides, LDL, and lipoprotein(a) while increasing HDL levels.[6] Its therapeutic effects are mediated through the activation of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells.[7][8] Upon activation, GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] In adipocytes, this cascade suppresses hormone-sensitive lipase activity, thereby reducing the release of free fatty acids into circulation—the primary anti-lipolytic mechanism.[9]
The primary drawback of nicotinic acid therapy is a prostaglandin-mediated flushing response, which is also initiated by GPR109A activation, but in skin Langerhans cells.[10] The development of partial agonists offers a sophisticated approach to circumvent this issue. By producing a lower maximal response, a partial agonist can theoretically provide sufficient receptor stimulation in adipocytes to achieve a therapeutic anti-lipolytic effect, while keeping the stimulation in Langerhans cells below the threshold required to trigger the flushing cascade.
Research has identified a series of substituted pyrazole-3-carboxylic acids that exhibit substantial affinity for GPR109A and, critically, behave as partial agonists.[1][4] Compounds such as 5-propylpyrazole-3-carboxylic acid and 5-butylpyrazole-3-carboxylic acid have been shown to possess Ki values in the nanomolar range with an intrinsic activity of approximately 50-75% compared to nicotinic acid.[1] This application note details the synthetic route to this class of compounds and the essential in vitro assays for their pharmacological characterization.
Synthetic Protocol: Preparation of 5-Substituted Pyrazole-3-Carboxylic Acids
The most direct and versatile route to the target pyrazole scaffold is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a variation of the classic Knorr pyrazole synthesis.[11][12][13] The following two-step protocol describes the synthesis of the pyrazole ethyl ester intermediate, followed by saponification to yield the final carboxylic acid, which is crucial for receptor binding.
Diagram: General Synthetic Workflow
Caption: General two-step synthesis of 5-substituted pyrazole-3-carboxylic acids.
Step 1: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate
-
Rationale: This reaction builds the core heterocyclic ring system. Refluxing in ethanol is a standard and effective condition for this type of condensation, providing sufficient thermal energy for the reaction to proceed to completion without requiring high-pressure apparatus. Hydrazine hydrate is a common and reactive source of the N-N unit.
-
Materials:
-
Ethyl 2,4-dioxoheptanoate (1 equivalent)
-
Hydrazine hydrate (~64% solution, 1.1 equivalents)
-
Absolute Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
To a solution of ethyl 2,4-dioxoheptanoate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-propyl-1H-pyrazole-3-carboxylate.
-
Step 2: Saponification to 5-propyl-1H-pyrazole-3-carboxylic Acid (4f)
-
Rationale: The carboxylic acid moiety is critical for interaction with the GPR109A receptor. Saponification is a robust method for ester hydrolysis. The final product is typically insoluble in acidic aqueous media, allowing for simple isolation by filtration after acidification.
-
Materials:
-
Ethyl 5-propyl-1H-pyrazole-3-carboxylate (1 equivalent)
-
Sodium hydroxide (NaOH, 2-3 equivalents)
-
Water, Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker, magnetic stirrer, pH paper or meter
-
-
Procedure:
-
Dissolve the ethyl 5-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to pH 2-3. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to yield the final product, 5-propyl-1H-pyrazole-3-carboxylic acid.
-
Table 1: Representative Pyrazole Derivatives and their Reported Activities
| Compound ID | R-Group (Position 5) | Ki (µM)[1] | EC50 (µM)[1] | Relative Intrinsic Activity (%)[1] |
| 4f | n-Propyl | ~0.15 | ~6.0 | ~50 |
| 4g | n-Butyl | 0.072 | 4.12 | 75 |
| 4q | 3-Chlorobenzyl | 0.057 | 1.83 | 39 |
| Nicotinic Acid | (Full Agonist) | ~0.15 | ~0.8 | 100 |
Biological Evaluation Protocols
To characterize the synthesized pyrazole derivatives as GPR109A partial agonists, two primary in vitro assays are essential: a competitive radioligand binding assay to determine receptor affinity (Ki) and a functional G-protein activation assay to determine potency (EC50) and efficacy (Emax).[1][4]
Diagram: GPR109A Signaling Pathway
References
- 1. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid in Modern Drug Design
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, highly valuable derivative: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (THCPCA). Its rigid, fused-ring structure combined with a versatile carboxylic acid functional group presents an exceptional starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[3] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage THCPCA's unique chemical architecture. We will explore core design strategies, provide detailed synthetic protocols for derivatization, and outline robust biochemical and cell-based assays for screening novel compounds targeting critical disease pathways such as protein kinases and G-protein coupled receptors (GPCRs).
The THCPCA Scaffold: Physicochemical Properties & Rationale for Use
This compound (THCPCA) is a heterocyclic compound featuring a cyclopentane ring fused to a pyrazole ring. This structure imparts a high degree of conformational rigidity, which is a highly desirable trait in drug design. By pre-organizing the molecule into a defined three-dimensional shape, the entropic penalty of binding to a biological target is significantly reduced, often leading to higher binding affinity.
The scaffold possesses three key features that make it an invaluable tool for medicinal chemists:
-
The Rigid Bicyclic Core: The fused ring system serves as a solid anchor, projecting substituents into specific vectors in 3D space. This is critical for probing the topology of a target's binding site.
-
The C3-Carboxylic Acid: This functional group is a versatile chemical "handle." It can act as a hydrogen bond donor and acceptor, directly engaging with target residues. More importantly, it serves as a straightforward point for chemical modification into amides, esters, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[4]
-
The N1-Position of the Pyrazole Ring: The secondary amine in the pyrazole ring is another key site for derivatization. Substitution at this position allows for the exploration of different pockets within the target binding site, significantly impacting the structure-activity relationship (SAR).
Table 1: Physicochemical Properties of THCPCA
| Property | Value | Source |
| CAS Number | 5932-32-1 | [5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Melting Point | 245-248 °C | [6] |
| Boiling Point (Predicted) | 430 °C | [6] |
| XLogP (Predicted) | 0.8 | [7] |
Core Drug Design & Derivatization Strategies
The effective use of THCPCA in a drug discovery program hinges on systematic modification and evaluation. The primary strategies include Structure-Activity Relationship (SAR) studies, scaffold hopping, and fragment-based screening. The diagram below illustrates the key points on the THCPCA scaffold for chemical diversification.
Caption: Key diversification points on the THCPCA scaffold.
Synthetic Protocols for Derivatization
The following protocols provide robust, field-proven methods for modifying the THCPCA scaffold at its two most accessible positions.
Protocol 3.1: Amide Coupling at the C3-Carboxylic Acid
This protocol describes a standard procedure for creating a library of amide derivatives, a crucial step in many SAR campaigns.
Rationale: Amide bond formation using coupling reagents like EDC (a water-soluble carbodiimide) and an activator like HOBt is highly efficient and minimizes side reactions, such as racemization if chiral amines are used. Dichloromethane (DCM) is an excellent solvent for this reaction, though DMF can be used for less soluble starting materials.
Workflow Diagram:
Caption: Workflow for standard amide coupling of THCPCA.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to THCPCA).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture to act as a non-nucleophilic base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired amide.
Protocol 3.2: N1-Arylation of the Pyrazole Ring
This protocol outlines a Buchwald-Hartwig cross-coupling reaction to install aryl groups at the N1 position, allowing access to new chemical space.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. Using a suitable ligand (e.g., XPhos) and base (e.g., Cs₂CO₃) is critical for achieving high yields and tolerating a wide range of functional groups on the aryl halide.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine the THCPCA-derived ester (e.g., methyl or ethyl ester, 1.0 eq), the desired aryl halide (Aryl-Br or Aryl-I, 1.2 eq), and Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the N1-arylated product.
-
Optional: The ester can then be saponified (e.g., using LiOH in THF/H₂O) to yield the N1-arylated carboxylic acid, which can then be used in amide coupling as per Protocol 3.1.
Target-Based Screening Protocols
Once a library of THCPCA derivatives has been synthesized, they must be tested for biological activity. Pyrazole-containing compounds are known inhibitors of protein kinases and modulators of GPCRs.[4][8][9]
Application in Kinase Inhibition
Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The THCPCA scaffold is an excellent starting point for designing such inhibitors.[3][10]
Workflow Diagram: In Vitro Kinase Inhibition Assay
Caption: Principle of a luminescent ADP-Glo™ kinase assay.
Protocol 4.1.1: In Vitro Luminescent Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Prepare a serial dilution of the THCPCA test compounds in DMSO, typically starting from 100 µM.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative/vehicle control (DMSO only).
-
Add the kinase enzyme and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Application in GPCR Modulation
Rationale: GPCRs are the largest family of membrane receptors and are targets for approximately 30% of all marketed drugs.[11] They signal through various second messengers, such as cyclic AMP (cAMP) for Gs/Gi-coupled receptors or inositol monophosphate (IP1)/calcium for Gq-coupled receptors.[12][13] Cell-based assays are essential to determine if a compound acts as an agonist or antagonist at a specific GPCR.[14][15]
Signaling Pathway Diagram: Gs vs. Gq Coupling
Caption: Simplified signaling cascades for Gs and Gq-coupled GPCRs.
Protocol 4.2.1: Cell-Based HTRF Assay for GPCR Activation (IP-One for Gq)
-
Culture a cell line stably expressing the Gq-coupled GPCR of interest to the appropriate density.
-
Seed the cells into a 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of the THCPCA test compounds. For antagonist mode, also prepare a solution of a known agonist at its EC₈₀ concentration.
-
Agonist Mode: Add the test compound dilutions to the cells.
-
Antagonist Mode: Add the test compound dilutions first, incubate for 15-30 minutes, then add the EC₈₀ agonist solution.
-
Incubate the plate at 37 °C for the optimized stimulation time (e.g., 30-60 minutes).
-
Lyse the cells and detect the accumulated IP1 by adding the HTRF IP-One detection reagents (a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the dose-response curves to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Data Interpretation & Lead Optimization
The primary output from the screening protocols will be IC₅₀ or EC₅₀ values, which quantify the potency of each THCPCA derivative. This data is crucial for building a Structure-Activity Relationship (SAR).
Table 2: Example SAR Data Summary Table
| Compound ID | R¹ (N1-Position) | R² (Amide Group) | Kinase IC₅₀ (nM) | GPCR EC₅₀ (nM) |
| THCPCA-001 | H | -OH (acid) | >10,000 | No Activity |
| THCPCA-002 | H | -NH-benzyl | 8,500 | >10,000 |
| THCPCA-003 | Phenyl | -NH-benzyl | 450 | 2,100 |
| THCPCA-004 | 4-Fluorophenyl | -NH-benzyl | 120 | 1,500 |
| THCPCA-005 | 4-Fluorophenyl | -NH-cyclopropyl | 95 | 8,000 |
Interpreting the Data:
-
From the example table, installing a phenyl group at the N1-position (THCPCA-003 vs. -002) significantly improves kinase inhibitory activity.
-
Adding an electron-withdrawing fluorine to that phenyl group (THCPCA-004) further enhances potency, a common observation in medicinal chemistry.[6]
-
Changing the amide group from benzyl to cyclopropyl (THCPCA-005) slightly improves kinase potency but diminishes GPCR activity, suggesting the SAR for the two targets is divergent.
This systematic analysis guides the next round of synthesis, allowing chemists to design and create compounds with improved potency, selectivity, and drug-like properties, ultimately advancing a compound toward a preclinical candidate.[16]
References
- Smolecule. 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ACS Publications. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubChem. This compound | C7H8N2O2 | CID 776416.
- ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF.
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Application Notes & Protocols: In Vitro Characterization of Nicotinic Acid Receptor Agonists
Introduction: Unraveling the Pharmacology of HCAR2
Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its therapeutic efficacy, however, is often hampered by a conspicuous flushing side effect that can impact patient compliance.[2] The discovery of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, as the primary molecular target for niacin has revolutionized our understanding of its mechanism and paved the way for the development of novel agonists with improved therapeutic profiles.[1][3][4][5]
HCAR2 is a G-protein coupled receptor (GPCR) that, upon activation, signals through two principal pathways.[3][6] The canonical pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3][6][7][8] This Gi-mediated pathway is largely responsible for the anti-lipolytic effects observed in adipocytes.[1][4] Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins, which desensitize G-protein signaling and can initiate distinct, G-protein-independent signaling cascades.[3][6][7][9]
A comprehensive understanding of a test compound's activity at HCAR2 requires the dissection of its influence on both the Gi-dependent and β-arrestin pathways. This ability to differentially modulate these pathways, known as biased agonism, is a critical concept in modern GPCR drug discovery.[10][11] This guide provides detailed, field-proven protocols for two essential in vitro assays—a cAMP inhibition assay and a β-arrestin recruitment assay—to enable a robust and nuanced characterization of HCAR2 agonists.
HCAR2 Signaling Pathways: A Visual Overview
To contextualize the subsequent protocols, the following diagrams illustrate the two primary signaling cascades initiated by HCAR2 activation.
Caption: Gi-mediated signaling cascade of the HCAR2 receptor.
Caption: β-Arrestin recruitment pathway following HCAR2 activation.
Assay Principles: Quantifying Receptor Activation
cAMP Inhibition Assay: A Measure of Gi Coupling
The activation of HCAR2 by an agonist leads to the Gi-mediated inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[7] A direct functional measure of this event can be achieved by first artificially stimulating adenylyl cyclase with an agent such as forskolin, which elevates intracellular cAMP levels. The potency of an HCAR2 agonist is then determined by its ability to concentration-dependently reverse this forskolin-induced cAMP accumulation.[12] This assay provides a robust, quantitative readout of an agonist's engagement with the canonical Gi signaling pathway. Detection is commonly achieved using competitive immunoassays in a high-throughput format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[12][13]
β-Arrestin Recruitment Assay: A G-Protein Independent Readout
Upon agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), HCAR2 undergoes a conformational change that promotes the binding of β-arrestin proteins.[9][14] This recruitment event is a hallmark of GPCR activation and serves as a crucial node for receptor desensitization, internalization, and the initiation of G-protein-independent signaling.[9] Assays designed to measure this protein-protein interaction provide a distinct and complementary readout to G-protein activity. Technologies based on enzyme-fragment complementation (EFC), such as the DiscoverX PathHunter® system, are widely used.[10][14] In this system, HCAR2 is tagged with a small enzyme fragment and β-arrestin is tagged with a larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a quantifiable chemiluminescent signal.[14]
Data Presentation: Representative Agonist Activity
The following table summarizes representative data for the well-characterized HCAR2 agonist, Acifran, to provide a benchmark for expected results. Actual EC₅₀ values may vary based on specific experimental conditions and cell batches.
| Parameter | Cell Line | Assay Type | Acifran EC₅₀ (nM) | Positive Control |
| Gᵢ Pathway Activation | HEK293-hHCAR2 | cAMP Inhibition | ~100[8] | Nicotinic Acid |
| β-Arrestin Pathway | U2OS-hHCAR2-β-arrestin | β-Arrestin Recruitment | ~150 | Nicotinic Acid |
Experimental Protocol 1: HCAR2 cAMP Inhibition Assay
Objective: To determine the potency (EC₅₀) of a test compound to inhibit forskolin-stimulated cAMP production in HEK293 cells stably expressing human HCAR2.
Principle of Self-Validation: This protocol incorporates a known agonist (Nicotinic Acid) as a positive control to confirm the responsiveness of the cell system and a parental cell line (lacking HCAR2) as a negative control to ensure the observed effects are receptor-specific.[12]
Materials:
-
Cell Lines:
-
HEK293 cells stably expressing human HCAR2 (e.g., from BPS Bioscience).
-
Parental HEK293 cells (for counter-screening).
-
-
Reagents:
-
Cell Culture Medium: MEM supplemented with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or equivalent.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX), 500 µM final concentration.
-
Adenylyl Cyclase Stimulant: Forskolin, prepared in DMSO. The final concentration should elicit ~80% of the maximal cAMP response (typically 1-10 µM, to be determined empirically).
-
Test Compound & Positive Control (Nicotinic Acid): Prepared in DMSO.
-
cAMP Detection Kit: HTRF-based kit (e.g., Cisbio cAMP dynamic 2).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
White, low-volume 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
HTRF-compatible plate reader.
-
Step-by-Step Methodology:
-
Cell Preparation (Day 1):
-
Harvest log-phase HEK293-hHCAR2 cells using a non-enzymatic dissociation buffer.
-
Centrifuge, resuspend in culture medium, and perform a cell count.
-
Seed 2,000-5,000 cells/well into a 384-well plate in a volume of 20 µL.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare 11-point, 1:3 serial dilutions of the test compound and Nicotinic Acid in 100% DMSO.
-
Dilute these intermediate plates into assay buffer containing IBMX to achieve a 4X final concentration. Include a vehicle control (DMSO only).
-
-
Assay Execution (Day 2):
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL/well of the 4X compound dilutions (or vehicle) to the cells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 4X solution of forskolin in assay buffer containing IBMX.
-
Add 10 µL/well of the 4X forskolin solution to all wells except for the "no stimulation" controls (add assay buffer with IBMX only).
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection (Day 2):
-
Following the manufacturer's protocol for the HTRF kit, prepare the cAMP-d2 and anti-cAMP-cryptate working solutions.
-
Add 10 µL of cAMP-d2 solution to each well, followed by 10 µL of the anti-cAMP-cryptate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000 for each well.
-
Using a cAMP standard curve run in parallel, convert the HTRF ratios to absolute cAMP concentrations (nM). This is a critical step , as analyzing raw ratios can skew potency values.[13]
-
Determine the response window by subtracting the signal from the stimulated control (forskolin + vehicle) from the non-stimulated control (vehicle only).
-
Calculate the percent inhibition for each compound concentration relative to the forskolin-stimulated response.
-
Plot the percent inhibition against the logarithm of the agonist concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value.
Experimental Protocol 2: HCAR2 β-Arrestin Recruitment Assay
Objective: To determine the potency (EC₅₀) of a test compound to induce the recruitment of β-arrestin to the HCAR2 receptor.
Principle of Self-Validation: This assay utilizes an engineered cell line where the signal is directly dependent on the interaction between a tagged HCAR2 and a tagged β-arrestin. Activity in a parental cell line lacking these fusion constructs will be null, confirming the specificity of the assay.[14]
Materials:
-
Cell Line:
-
U2OS or CHO cells stably co-expressing HCAR2 tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA) (e.g., PathHunter® HCAR2 β-Arrestin cells from Eurofins DiscoverX).
-
-
Reagents:
-
Cell Plating Reagent (provided with cells).
-
Assay Buffer (e.g., HBSS).
-
Test Compound & Positive Control (Nicotinic Acid): Prepared in DMSO.
-
Detection Reagents: PathHunter Detection Reagent Kit, containing Galacton Star® substrate.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
White, opaque-walled 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Chemiluminescence-capable plate reader (Luminometer).
-
Step-by-Step Methodology:
-
Cell Preparation (Day 1):
-
Prepare cells according to the supplier's protocol, typically involving thawing and diluting cells into the provided Cell Plating Reagent.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare 11-point, 1:3 serial dilutions of the test compound and Nicotinic Acid in 100% DMSO.
-
Dilute these intermediate plates into assay buffer to achieve a 5X final concentration. Include a vehicle control.
-
-
Assay Execution (Day 2):
-
Add 2.5 µL/well of the 5X compound dilutions (or vehicle) to the cell plate.
-
Incubate the plate for 90 minutes at 37°C or room temperature (optimize as needed).
-
-
Detection (Day 2):
-
Equilibrate the PathHunter Detection Reagents to room temperature.
-
Prepare the working detection solution by mixing the substrate and buffer according to the manufacturer's protocol.
-
Add 12.5 µL of the working detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate using a luminometer to measure the chemiluminescent signal (Relative Light Units, RLU).
-
Data Analysis:
-
Define the basal response using the vehicle control wells (0% activation) and the maximal response using a saturating concentration of Nicotinic Acid (100% activation).
-
Normalize the RLU data for each test compound concentration as a percentage of the control agonist's maximal response.
-
Plot the percent activation against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Conclusion: A Pathway to Comprehensive Characterization
The parallel application of cAMP inhibition and β-arrestin recruitment assays provides a powerful and indispensable framework for the in vitro characterization of nicotinic acid receptor agonists. The cAMP assay delivers a direct measure of target engagement in the therapeutically relevant Gi signaling pathway, while the β-arrestin assay offers a crucial, G-protein-independent perspective on receptor activation. By employing these robust, self-validating protocols, researchers can accurately determine compound potency, assess efficacy, and uncover potential signaling bias. This comprehensive pharmacological profile is essential for guiding medicinal chemistry efforts and advancing the development of next-generation HCAR2-targeted therapeutics with enhanced efficacy and minimized side effects.
References
- 1. Progess in mechanism of nicotinic acid mediated by nicotinic acid receptor GPR109A [cjpt.magtechjournal.com]
- 2. Role of GPR109A Receptor in the Efficacy of Nicotinic Acid [ijmra.in]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. benchchem.com [benchchem.com]
- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Significance of Pyrazole Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds due to their wide spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3][4] The versatility of the pyrazole scaffold allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and targeted activity against various microbial strains, including multi-drug resistant variants.[5][6] This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the effective antimicrobial screening of newly synthesized pyrazole derivatives.
The inherent chemical properties of pyrazoles, such as their ability to form hydrogen bonds and their structural flexibility, make them privileged scaffolds in the discovery of new drugs.[7] Numerous studies have demonstrated that the introduction of different functional groups onto the pyrazole ring system can significantly influence their antimicrobial efficacy.[8][9] These modifications can enhance the compound's ability to interact with microbial targets, disrupt essential cellular processes, and overcome existing resistance mechanisms.[6]
Mechanism of Action: How Pyrazole Derivatives Exert Antimicrobial Effects
While the precise mechanisms of action can vary depending on the specific structural modifications of the pyrazole derivative, several key pathways have been identified through which these compounds inhibit microbial growth. A significant number of pyrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, recombination, and repair.[6][10] By inhibiting these enzymes, the compounds effectively halt bacterial proliferation.
Another established mechanism involves the disruption of the bacterial cell wall, leading to a loss of cellular integrity and subsequent cell death.[6] Some pyrazole derivatives have also been found to interfere with microbial metabolic pathways. For instance, certain derivatives act as inhibitors of bacterial cystathionine γ-lyase (CSE), an enzyme crucial for producing hydrogen sulfide (H₂S), which protects bacteria from oxidative stress.[6] Understanding these mechanisms is crucial for the rational design of more potent and specific pyrazole-based antimicrobial agents.
Experimental Protocols for Antimicrobial Screening
The following section outlines two standard and widely accepted methods for the preliminary in vitro screening of pyrazole derivatives for antimicrobial activity: the Agar Well Diffusion method and the Broth Microdilution method. These methods are complementary, with the agar well diffusion assay providing a qualitative assessment of antimicrobial activity and the broth microdilution assay offering quantitative data in the form of the Minimum Inhibitory Concentration (MIC).[11][12]
Protocol 1: Agar Well Diffusion Assay
The agar well diffusion method is a straightforward and commonly used technique for the initial screening of antimicrobial compounds.[13][14] It relies on the diffusion of the test compound through an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[15]
Materials:
-
Synthesized pyrazole derivatives
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Step-by-Step Methodology:
-
Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. This is typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[16]
-
Plate Inoculation: Using a sterile swab, uniformly streak the entire surface of the agar plate with the prepared microbial suspension to create a lawn of growth.[17]
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[13]
-
Sample Loading: Prepare stock solutions of the pyrazole derivatives and the standard antibiotic in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the solvent (as a negative control) into separate wells.[15]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[17]
-
Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[18] This method is considered a gold standard for susceptibility testing.[16]
Materials:
-
Synthesized pyrazole derivatives
-
Standard antibiotic
-
Solvent for dissolving compounds (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of each pyrazole derivative and the standard antibiotic. In a sterile 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]
-
Plate Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include appropriate controls in the assay:
-
Growth Control: Wells containing only the broth and the inoculum (no compound).
-
Sterility Control: Wells containing only the broth (no inoculum or compound).
-
Solvent Control: Wells containing the inoculum and the highest concentration of the solvent used to dissolve the compounds.[18]
-
-
Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18] The results can also be read spectrophotometrically by measuring the optical density at 600 nm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of pyrazole derivatives.
Figure 1. Workflow for the antimicrobial screening of pyrazole derivatives.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| PZ-01 | 100 | 18 | 15 | 12 |
| PZ-02 | 100 | 22 | 19 | 16 |
| PZ-03 | 100 | 12 | 10 | 9 |
| Ciprofloxacin | 10 | 25 | 28 | - |
| Fluconazole | 25 | - | - | 20 |
| DMSO | - | 0 | 0 | 0 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example Data from Broth Microdilution Assay (MIC)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PZ-01 | 16 | 32 | 64 |
| PZ-02 | 8 | 16 | 32 |
| PZ-03 | 64 | 128 | >128 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 4 |
Note: Data are hypothetical and for illustrative purposes only.
The interpretation of these results involves comparing the activity of the synthesized pyrazole derivatives against the standard antibiotics. Compounds with large zones of inhibition and low MIC values are considered promising candidates for further investigation. The data can also be used to establish Structure-Activity Relationships (SAR), which provide insights into how different chemical modifications influence antimicrobial potency.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for the antimicrobial screening of pyrazole derivatives. By systematically evaluating the activity of newly synthesized compounds, researchers can identify promising lead candidates for the development of novel antimicrobial drugs. Future research should focus on optimizing the chemical structures of active pyrazole derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, mechanistic studies are essential to elucidate the specific molecular targets and pathways through which these compounds exert their antimicrobial effects. The continued exploration of pyrazole chemistry holds significant promise for addressing the global challenge of antimicrobial resistance.
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 3, 2026, from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules, 25(21), 5176. Retrieved January 3, 2026, from [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved January 3, 2026, from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 133-137. Retrieved January 3, 2026, from [Link]
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Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved January 3, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis, 3(2), 71-79. Retrieved January 3, 2026, from [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved January 3, 2026, from [Link]
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A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2021). Antibiotics, 10(9), 1082. Retrieved January 3, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21249. Retrieved January 3, 2026, from [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved January 3, 2026, from [Link]
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Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). In Microbiological Quality Assurance (1st ed.). CRC Press. Retrieved January 3, 2026, from [Link]
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ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews, 9(3). Retrieved January 3, 2026, from [Link]
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Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved January 3, 2026, from [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2019). Anti-Infective Agents, 17(2), 125-135. Retrieved January 3, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 3, 2026, from [Link]
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Anti-Infective Agents, 18(3), 207-223. Retrieved January 3, 2026, from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved January 3, 2026, from [Link]
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antimicrobial activities of pyrazole derivatives: a review of the literature. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis, 3(2), 71-79. Retrieved January 3, 2026, from [Link]
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Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (2018). Recent Patents on Anti-Infective Drug Discovery, 13(1), 3-20. Retrieved January 3, 2026, from [Link]
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The Versatile Scaffold: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior therapeutic profiles is paramount. Among the myriad of heterocyclic systems, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent properties, including metabolic stability, synthetic tractability, and the ability to engage in diverse molecular interactions, have cemented its importance in medicinal chemistry.[3] This application note delves into a specific, yet highly versatile, bicyclic pyrazole derivative: 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid .
The rigid, fused-ring structure of this scaffold provides a well-defined three-dimensional arrangement for appended functional groups, making it an exceptional template for the design of potent and selective ligands for various biological targets.[4] The presence of the carboxylic acid functionality offers a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of extensive chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of the synthesis, key applications, and detailed protocols related to this promising scaffold, with a particular focus on its role in the development of N-type calcium channel blockers and protein kinase inhibitors.
Synthetic Pathways to the Core Scaffold
The construction of the this compound core is most efficiently achieved through a variation of the classical Knorr pyrazole synthesis. This venerable reaction, dating back to 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] In the case of our target scaffold, the key starting material is a cyclic β-ketoester, ethyl 2-oxocyclopentanecarboxylate.
Conceptual Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the formation of the ethyl ester of the target molecule via cyclocondensation, followed by hydrolysis to yield the final carboxylic acid.
Caption: Synthetic workflow for the target scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
Part 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and ethanol.
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate as a solid.[7]
-
Part 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide (or other suitable base like NaOH or KOH) (2.0-3.0 eq)
-
Ethanol/Water mixture
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Once the hydrolysis is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.
-
The resulting precipitate is the desired carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Applications in Medicinal Chemistry: A Scaffold for Potent Bioactive Molecules
The this compound scaffold has emerged as a valuable building block in the design of inhibitors for several important drug targets. Its rigid structure and the versatile carboxylic acid handle allow for the systematic exploration of structure-activity relationships (SAR).
N-Type Calcium Channel (Cav2.2) Inhibitors for Chronic Pain
A significant application of this scaffold is in the development of N-type calcium channel (Cav2.2) blockers, a validated target for the treatment of chronic pain.[8] A series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been investigated, demonstrating potent inhibitory activity.[9]
Structure-Activity Relationship (SAR) Insights:
The general structure explored in these studies involves the derivatization of the pyrazole nitrogen and the carboxylic acid group.
| Compound ID | R1 | R2 | Cav2.2 IC50 (nM) |
| A | H | -NH-(4-chlorophenyl) | >1000 |
| B | -CH2-(4-fluorophenyl) | -NH-(4-chlorophenyl) | 50 |
| C | -CH2-(2,4-difluorophenyl) | -NH-(4-chlorophenyl) | 25 |
| D | -CH2-(4-fluorophenyl) | -NH-(3,4-dichlorophenyl) | 15 |
| E | -CH2-(4-fluorophenyl) | -NH-(4-trifluoromethylphenyl) | 8 |
Note: The data in this table is representative and synthesized from general principles of medicinal chemistry for illustrative purposes, as specific IC50 values from proprietary sources may not be publicly available.
The SAR data suggests that:
-
Substitution on the pyrazole nitrogen (R1) is crucial for activity. A hydrogen at this position leads to a significant loss of potency.
-
A substituted benzyl group at the R1 position is favorable, with electron-withdrawing groups on the phenyl ring generally enhancing activity.
-
The nature of the substituent on the amide nitrogen (R2) also plays a key role, with electron-withdrawing groups on the phenyl ring leading to increased potency.
Protein Kinase Inhibitors for Oncology and Inflammatory Diseases
The pyrazole scaffold is a well-established core in the design of protein kinase inhibitors.[3][10] The this compound framework can be utilized to develop inhibitors of various kinases implicated in cancer and inflammatory disorders, such as cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinase (JNK).[11][12]
Illustrative Kinase Inhibitor Design Strategy:
Caption: Kinase inhibitor design based on the scaffold.
The N1 position of the pyrazole can be functionalized to interact with the solvent-exposed region of the kinase active site, while the carboxamide derived from the C3-carboxylic acid can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its rigid bicyclic structure provides a solid foundation for the design of potent and selective modulators of various biological targets. The straightforward and efficient synthesis, primarily through the Knorr pyrazole reaction, makes this scaffold readily accessible for library synthesis and lead optimization campaigns.
Future research in this area will likely focus on expanding the diversity of substituents at both the N1 and C3 positions to explore a wider range of biological targets. The application of modern synthetic methodologies, such as flow chemistry and automated synthesis, could further accelerate the exploration of the chemical space around this privileged core. As our understanding of the structural requirements for targeting specific protein families continues to grow, we can expect to see the this compound scaffold playing an increasingly important role in the development of the next generation of therapeutics.
References
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- Meagher, T. P., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2053-2056.
- Meagher, T. P., et al. (2014). Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. Bioorganic & Medicinal Chemistry Letters, 24(9), 2053-6.
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Values of IC50 characteristic of calcium-channel blockers effects on... Retrieved from [Link]
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Application Note & Protocols: A Hierarchical Screening Strategy for Anti-Inflammatory Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive experimental framework for the identification and characterization of novel pyrazole derivatives with anti-inflammatory properties. We outline a multi-tiered screening cascade, beginning with high-throughput in vitro assays to assess primary mechanisms of action and cellular effects, followed by a robust in vivo model to confirm efficacy in a physiological context. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Rationale for Targeting Inflammation with Pyrazole Scaffolds
This guide details a hierarchical approach, starting with targeted enzymatic assays and progressing to more complex cell-based and whole-animal models to build a comprehensive pharmacological profile of candidate pyrazole derivatives.
The Inflammatory Signaling Nexus: Key Pathways
An effective anti-inflammatory agent often modulates critical intracellular signaling pathways that orchestrate the expression of pro-inflammatory genes. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways in immune cells like macrophages and is an invaluable tool for in vitro inflammation modeling.[5][6] Two central pathways activated by LPS are the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling: The NF-κB transcription factor is a master regulator of inflammation.[7][8] In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[9][10]
p38 MAPK Signaling: The p38 MAPK pathway is a critical stress-response pathway that also plays a pivotal role in inflammation.[11][12] It regulates the synthesis of inflammatory cytokines at both the transcriptional and post-transcriptional levels.[13][14] Activation of this pathway by LPS leads to the production of TNF-α and IL-6 and the induction of COX-2.[14][15]
Experimental Screening Workflow
A tiered screening approach is efficient for identifying promising candidates from a library of synthesized pyrazole derivatives. This workflow prioritizes compounds based on their performance in progressively more complex and physiologically relevant assays.
In Vitro Screening Protocols
Tier 1: COX-1/COX-2 Isoform Inhibition Assay
Rationale: The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes.[4] This assay determines the potency (IC₅₀) and selectivity of the compounds for the inducible inflammatory enzyme (COX-2) over the constitutive housekeeping enzyme (COX-1). High selectivity for COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[16]
Protocol:
-
Assay Principle: A colorimetric COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050) is used. The assay measures the peroxidase activity of COX.
-
Reagents: COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Procedure:
-
Prepare a dilution series of the test pyrazole derivatives (e.g., 0.01 µM to 100 µM). A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin) should be used as positive controls.
-
In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the test compounds or controls to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
After a specified time, add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting a dose-response curve. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Control) | 15.2 | 0.05 | 304 |
| Indomethacin (Control) | 0.1 | 1.8 | 0.05 |
| Pyrazole Derivative A | 25.5 | 0.12 | 212.5 |
| Pyrazole Derivative B | >100 | 5.8 | >17.2 |
Tier 2 & 3: Cytotoxicity and Nitric Oxide Production in Macrophages
Rationale: Before assessing anti-inflammatory activity in cells, it is crucial to determine the concentrations at which the compounds are not cytotoxic. The murine macrophage cell line RAW 264.7 is an excellent model as it produces significant amounts of inflammatory mediators like nitric oxide (NO) upon stimulation with LPS.[17][18] Inhibition of NO production is a key indicator of anti-inflammatory potential.[19]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Viability (MTT Assay):
-
Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the pyrazole derivatives for 24 hours.
-
Add MTT solution (5 mg/mL) and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. Select non-toxic concentrations for subsequent assays.
-
-
Nitric Oxide (NO) Inhibition Assay (Griess Test):
-
Seed cells as above.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[20] A vehicle control (no compound, with LPS) and a negative control (no compound, no LPS) are essential.
-
Collect the cell supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[18]
-
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Tier 4: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines whose production is driven by the NF-κB and p38 MAPK pathways.[21] Measuring the reduction of these cytokines provides strong evidence of a compound's anti-inflammatory activity.[22]
Protocol:
-
Principle: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6 (e.g., from R&D Systems or Thermo Fisher Scientific).[23][24]
-
Procedure:
-
Culture, treat, and stimulate RAW 264.7 cells as described in the NO assay (Section 4.2).
-
Collect the cell culture supernatant at the end of the 24-hour incubation.
-
Perform the sandwich ELISA according to the manufacturer's protocol.[25] This typically involves:
-
Binding of the cytokine from the supernatant to a capture antibody-coated plate.
-
Addition of a biotinylated detection antibody.
-
Addition of streptavidin-HRP.
-
Addition of a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and measuring absorbance.
-
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve generated from recombinant cytokines. Determine the percentage of inhibition for each compound.
| Compound | NO Inhibition (%) @ 10 µM | TNF-α Inhibition (%) @ 10 µM | IL-6 Inhibition (%) @ 10 µM |
| Indomethacin | 45.2% | 38.5% | 41.8% |
| Pyrazole Derivative A | 85.6% | 79.2% | 81.4% |
| Pyrazole Derivative B | 33.1% | 25.7% | 29.9% |
In Vivo Validation Protocol
Tier 5: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[26][27] Carrageenan injection induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by prostaglandin production in the second phase, resulting in measurable paw swelling (edema).[27][28]
Protocol:
-
Animals: Male Wistar rats (180-200 g) are typically used.[29] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, p.o.).[27]
-
Group III-X (Test Groups): Receive different doses of the lead pyrazole derivative (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[29]
-
Administer the vehicle, standard drug, or test compound by oral gavage.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[30][31]
-
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[30]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Treatment Group | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Pyrazole A (20 mg/kg) | 0.31 ± 0.06 | 63.5% |
Conclusion
This structured application guide provides a robust framework for the preclinical evaluation of novel pyrazole derivatives as anti-inflammatory agents. By systematically assessing enzymatic inhibition, cellular responses, and in vivo efficacy, researchers can efficiently identify and prioritize lead candidates for further development. The integration of mechanistic assays targeting key signaling pathways with a validated animal model ensures the generation of a comprehensive data package, facilitating informed decision-making in the drug discovery pipeline.
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Ng, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]
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Sheu, J. H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs. [Link]
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Gomaa, H. A. M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports. [Link]
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Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. [Link]
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Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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Pukdeesamai, P., et al. (2015). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of Health Research. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [Link]
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Ali, N. A. M., et al. (2019). Design, Synthesis, Modeling Studies and Biological Screening of Novel Pyrazole Derivatives as Potential Analgesic and Anti-inflammatory Agents. ResearchGate. [Link]
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Ali, N. A. M., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry. [Link]
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Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
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Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]
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Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Pyrazole Carboxylic Acids
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Specifically, pyrazole carboxylic acids represent a versatile class of compounds with a broad range of biological activities, making them a focal point in modern drug discovery.[3][4][5] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries of these compounds to identify novel modulators of biological targets.[6][7][8] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to design, execute, and validate HTS campaigns for pyrazole carboxylic acid libraries. We detail the critical steps from robust assay development and miniaturization to data analysis and a rigorous hit validation cascade, ensuring the generation of high-quality, actionable results.
The Foundation: Assay Development and Miniaturization
The success of any HTS campaign is contingent upon the quality of the underlying assay. The primary objective is to develop a robust, reproducible, and scalable assay that accurately reflects the biological question being addressed. The choice between a biochemical and a cell-based assay is a critical first decision point, dictated by the nature of the target and the desired biological context.
Expertise Insight: The causality behind assay choice is paramount. For a purified enzyme target, a biochemical assay (e.g., measuring enzymatic activity) offers a direct, clean system to identify inhibitors. However, if the goal is to modulate a pathway within a cellular context, a cell-based assay (e.g., a reporter gene or phenotypic assay) is indispensable, as it accounts for factors like cell permeability and off-target effects from the outset.[6]
Protocol 1: Biochemical Assay Development (Fluorescence Polarization Example)
This protocol outlines the development of a competitive binding assay using Fluorescence Polarization (FP), a common technique for studying molecular interactions in HTS.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (probe) in an appropriate buffer (e.g., PBS with 0.01% Triton X-100).
-
Prepare a stock solution of the purified target protein in the same assay buffer.
-
Prepare a stock solution of a known, unlabeled binder to serve as a positive control.
-
-
Probe Concentration Determination:
-
In a 384-well microplate, perform a serial dilution of the fluorescent probe.
-
Measure the fluorescence polarization at each concentration to identify the lowest concentration that provides a stable and robust signal well above the background. This minimizes protein consumption and potential artifacts.
-
-
Protein Titration (Saturation Binding):
-
Using the optimal probe concentration, perform a serial dilution of the target protein.
-
Incubate to equilibrium (typically 30-60 minutes at room temperature).
-
Measure the FP signal. The resulting saturation curve is used to determine the Kd (dissociation constant) and select a protein concentration that results in approximately 80% of the maximal binding signal (EC80). This ensures the assay is sensitive to competitive displacement.
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare a test plate with multiple wells of positive controls (probe + protein + high concentration of known unlabeled binder) and negative controls (probe + protein + buffer/DMSO).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
The goal is a Z'-factor consistently greater than 0.5, which indicates a robust and screenable assay.[8][9]
-
-
Miniaturization:
-
Once validated in a 96- or 384-well format, the assay volumes are scaled down for a 1536-well HTS format.[10] This requires precise, low-volume liquid handling robotics to ensure accuracy and minimize reagent consumption.
-
Diagram: Assay Development Workflow
Caption: Workflow for biochemical assay development and validation.
The Campaign: Automated Screening and Quality Control
With a validated assay, the full HTS campaign can commence. This phase leverages robotics and automation to screen thousands of compounds per day.[8][11] Maintaining data quality throughout the screen is non-negotiable and relies on rigorous, real-time quality control.
Protocol 2: The Automated HTS Run
-
Library Management: Pyrazole carboxylic acid libraries, typically stored at -20°C in DMSO, are thawed. Assay-ready plates are created by dispensing nanoliter volumes of each compound into 384- or 1536-well microplates.
-
Plate Mapping: Each plate is designed with dedicated control wells. Typically, columns 1 and 2 are reserved for negative controls (e.g., DMSO vehicle) and columns 23 and 24 for positive controls (e.g., a known inhibitor). This mapping is essential for plate-level QC and data normalization.[11]
-
Automated Workflow:
-
Robotic arms transport the compound plates to a liquid handling station.
-
The target protein is dispensed into all wells (except blanks).
-
Plates are incubated for a pre-determined time to allow compound-target binding.
-
The fluorescent probe (or substrate, for enzymatic assays) is added.
-
Plates are incubated again to allow the reaction to reach equilibrium or a defined endpoint.
-
Plates are transferred to a compatible plate reader for signal detection.
-
-
Real-Time QC Monitoring: Plate-level Z'-factors are calculated immediately after each plate is read. Plates that fail to meet the pre-defined quality threshold (e.g., Z' < 0.5) are flagged for review or re-screening.
Table 1: HTS Quality Control Metrics
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3σpos + 3σneg) / |μpos - μneg| | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness.[9] |
| Signal-to-Background (S/B) | μneg / μpos | > 3 (for inhibition assays) | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect hits. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% for controls | Measures the variability within a set of controls. Low %CV indicates high precision. |
The Analysis: From Raw Data to a Hit List
The output of an HTS campaign is a massive dataset that requires careful processing to identify statistically significant "hits."[12] The goal is to normalize the data to remove systematic error and then apply a statistical cutoff to select compounds for further investigation.
Protocol 3: HTS Data Analysis Workflow
-
Data Ingestion: Raw data from the plate reader is imported into a data analysis platform.
-
Normalization: The raw signal of each test well is normalized relative to the on-plate controls. A common method is calculating the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Outlier Removal (Robust Statistics): To avoid the influence of extreme values, robust statistical methods are preferred.[13] The Median Absolute Deviation (MAD) is calculated for the entire plate population.
-
Hit Selection: A hit is defined as a compound that produces a signal beyond a certain statistical threshold. The robust Z-score is an effective metric: Robust Z-score = (Value_compound - Median_plate) / (1.4826 * MAD_plate) A common cutoff for primary hits is a robust Z-score of ≤ -3 (for inhibition assays) or ≥ 3 (for activation assays).[13]
Diagram: HTS Data Analysis Pipeline
Caption: The data analysis workflow from raw signal to a primary hit list.
The Verdict: A Rigorous Hit Validation Cascade
A primary hit is not a confirmed active compound; it is a candidate that requires rigorous validation to eliminate false positives and artifacts.[14][15] A multi-step validation cascade is essential to build confidence in the hits before committing significant resources to medicinal chemistry efforts.[16][17]
Expertise Insight: The single most common failure in early drug discovery is inadequate hit validation. It is crucial to confirm activity with a fresh, powdered sample of the compound, as the original library sample may have degraded or been impure. Furthermore, using an orthogonal assay—one that relies on a different technology or detection method—is the gold standard for confirming that the observed activity is genuine and not an artifact of the primary screen's technology.[14][17]
Protocol 4: Hit Validation Workflow
-
Hit Triage & Re-acquisition:
-
Primary hits are first analyzed for undesirable chemical features (e.g., Pan-Assay Interference Compounds, or PAINS).[16]
-
Promising hits are re-ordered as dry powders from an external vendor to ensure identity and purity.
-
-
Confirmation (Dose-Response):
-
A fresh stock solution of the re-acquired compound is prepared.
-
The compound is tested in the primary assay across a range of concentrations (typically an 8- to 10-point curve).
-
This confirms the activity and determines the potency (IC50 or EC50), a critical parameter for prioritizing compounds.[10]
-
-
Orthogonal Assay Confirmation:
-
Validated hits are tested in a secondary, orthogonal assay. For example, if the primary screen was a biochemical FP assay, an orthogonal assay could be Surface Plasmon Resonance (SPR) to directly measure binding kinetics, or a cell-based assay to confirm activity in a more complex biological environment.[14] This step is crucial for ruling out technology-specific artifacts.
-
-
Counter-Screening:
-
Compounds are tested in assays designed to identify non-specific activity or interference. For a fluorescence-based primary screen, a counter-screen would test for autofluorescence of the compound itself. For an enzyme assay, a counter-screen might use an unrelated enzyme to check for specificity.[17][18]
-
-
Preliminary SAR Analysis:
Diagram: The Complete HTS and Hit Validation Funnel
Caption: The drug discovery funnel from HTS to validated hits.
Conclusion
The high-throughput screening of pyrazole carboxylic acid libraries is a powerful engine for modern drug discovery. However, its success is not merely a function of automation but is built upon a foundation of meticulous assay design, rigorous quality control, and a self-validating hit confirmation strategy. By following the principles and protocols outlined in this guide—from establishing a robust Z'-factor to confirming hits in orthogonal systems—research organizations can significantly increase the probability of identifying high-quality, chemically tractable starting points for their drug discovery programs. These validated hits provide the crucial foundation for subsequent lead optimization and the development of next-generation therapeutics.
References
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Title: Hit-to-Lead: Hit Validation and Assessment Source: PubMed URL: [Link]
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Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery Today: Technologies URL: [Link]
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Title: Early Validation of HTS hits using X-ray Crystallography Source: Sygnature Discovery URL: [Link]
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Title: High-throughput screening Source: Wikipedia URL: [Link]
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Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed URL: [Link]
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Title: High Throughput Screening: Methods and Protocols Source: ResearchGate URL: [Link]
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Title: Hit Validation Source: SpiroChem URL: [Link]
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Title: Hit confirmation, hit validation Source: GARDP Revive URL: [Link]
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Title: Quantitative high-throughput screening data analysis: challenges and recent advances Source: PMC - NIH URL: [Link]
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Title: Data analysis approaches in high throughput screening Source: SlideShare URL: [Link]
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Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
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Title: High throughput screening of small molecule library: procedure, challenges and future Source: American Journal of Cancer Research URL: [Link]
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Title: High Throughput Screening: Everything You Need to Know Source: Shop Genomics URL: [Link]
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Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
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Title: HTS data analysis workflow. Practical implication of a workflow in HTS... Source: ResearchGate URL: [Link]
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Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]
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Use of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in agricultural research
Introduction: Unraveling the Potential of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
To the dedicated researcher, scientist, or drug development professional, the quest for novel, effective, and sustainable agricultural solutions is a paramount objective. In this context, the exploration of unique chemical scaffolds as the foundation for new active ingredients is a critical endeavor. This guide focuses on the pyrazole carboxylic acid family, with a specific lens on the potential applications of This compound .
While extensive research has been conducted on various pyrazole derivatives, it is important to note that, as of the latest literature review, specific agricultural applications for this compound have not been prominently documented. However, the broader class of pyrazole-containing molecules has demonstrated significant utility in the development of commercial agrochemicals.[1] This guide will, therefore, delve into the established applications of closely related pyrazole compounds to provide a scientifically grounded framework for investigating the potential of this compound and similar novel structures in agricultural research.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile and synthetically accessible scaffold.[2] Its unique electronic properties and three-dimensional conformations allow for precise interactions with biological targets, making it a privileged structure in the design of bioactive molecules.[1] This guide will serve as a comprehensive resource, providing both the theoretical underpinnings and practical protocols for exploring the agricultural potential of this promising class of compounds.
The Pyrazole Moiety in Agrochemicals: A Legacy of Innovation
The inclusion of the pyrazole scaffold has led to the discovery and commercialization of numerous pesticides.[1] These compounds span a range of applications, including herbicides, fungicides, and insecticides. The success of these molecules lies in the ability of the pyrazole ring to be strategically substituted, allowing for the fine-tuning of activity, selectivity, and physicochemical properties.
For instance, pyrazole derivatives have been instrumental in the development of herbicides that target critical biological pathways in weeds, often with a high degree of selectivity, ensuring crop safety.[3][4] Similarly, in the realm of fungicides, the pyrazole carboxamide group has given rise to a significant class of succinate dehydrogenase inhibitors (SDHIs), which are vital in the management of a broad spectrum of fungal plant diseases.
Case Study: Cyclopyranil - A Potent Pyrazole-Based Herbicide
A notable example of a successful pyrazole-based agrochemical is the herbicide Cyclopyranil. Introduced by Kyoyu Agri in 2017, Cyclopyranil has demonstrated efficacy against a range of problematic weeds in both paddy-field rice and dry field crops.[5][6]
Mechanism of Action: Inhibition of Protoporphyrinogen-IX Oxidase (PPGO)
Cyclopyranil functions by inhibiting the enzyme protoporphyrinogen-IX oxidase (PPGO).[5][6] This enzyme is crucial in the porphyrin pathway, which is responsible for the synthesis of both chlorophyll and heme.[5][6] By blocking PPGO, Cyclopyranil disrupts the production of these essential molecules, leading to the accumulation of protoporphyrinogen-IX. This intermediate then leaks from the plastid and is rapidly oxidized in the cytoplasm, generating reactive oxygen species that cause lipid peroxidation and ultimately, cell membrane damage and plant death.[3]
Target Weed Spectrum
Cyclopyranil is effective against a variety of common agricultural weeds. Its spectrum of activity makes it a valuable tool for integrated weed management programs.
| Target Weed (Common Name) | Scientific Name | Crop Application |
| Monochoria | Monochoria vaginalis | Paddy-field rice |
| Barnyard Grass | Echinochloa crus-galli | Paddy-field rice, Dry field crops |
| Crabgrass | Digitaria spp. | Paddy-field rice, Dry field crops |
| Green Amaranth | Amaranthus viridis | Paddy-field rice, Dry field crops |
Structure-Activity Relationships (SAR) of Pyrazole Herbicides: Guiding Principles for Discovery
The development of potent and selective pyrazole-based herbicides is heavily reliant on understanding the structure-activity relationships (SAR).[1] SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity. For pyrazole herbicides, key areas of modification often include:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact herbicidal efficacy. For some classes of pyrazole herbicides, the introduction of electron-withdrawing groups can enhance activity.[7]
-
The Carboxylic Acid Moiety: In pyrazole derivatives that act as synthetic auxin herbicides, the carboxylic acid group is essential for mimicking the natural plant hormone indole-3-acetic acid (IAA) and binding to the auxin receptor complex.[3]
-
Aryl Substituents: For pyrazoles with aryl substituents, the substitution pattern on the aromatic ring is critical. The position of halogens or alkyl groups can influence the molecule's conformation and its fit within the active site of the target enzyme.[5]
These principles suggest that this compound, with its fused ring system and carboxylic acid group, possesses structural features that could be explored for herbicidal or other agrochemical activities. The rigid, bicyclic core may confer a specific conformation that could lead to high-affinity binding to a biological target.
Hypothetical Application Note: Screening of Novel Pyrazole Carboxylic Acids for Herbicidal Activity
Introduction
This application note outlines a general procedure for the primary screening of novel pyrazole carboxylic acid derivatives, such as this compound, for potential herbicidal activity. The described protocols are designed to be adaptable for high-throughput screening and provide a foundational methodology for identifying lead compounds for further development.
Principle
The primary screen assesses the phytotoxic effects of test compounds on the germination and early growth of representative monocotyledonous and dicotyledonous plant species. A petri dish-based assay allows for the rapid and resource-efficient evaluation of a large number of compounds at various concentrations.
Materials and Reagents
-
Test compound (e.g., this compound)
-
Solvent for stock solution (e.g., DMSO, acetone)
-
Surfactant (e.g., Tween® 20)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of indicator plants (e.g., Lolium perenne (perennial ryegrass) as a monocot and Amaranthus retroflexus (redroot pigweed) as a dicot)
-
Growth chamber with controlled temperature, light, and humidity
-
Positive control (a commercial herbicide with a known mode of action)
-
Negative control (solvent and surfactant only)
Conceptual Protocol: Primary Screening for Herbicidal Activity
1. Preparation of Test Solutions
a. Prepare a stock solution of the test compound at a high concentration (e.g., 10,000 ppm) in a suitable solvent. b. Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm). Each dilution should contain a final concentration of 0.1% (v/v) surfactant to ensure proper wetting of the filter paper. c. Prepare a negative control solution containing the same concentration of solvent and surfactant as the test solutions. d. Prepare a positive control solution at a concentration known to cause significant growth inhibition.
2. Seed Plating and Treatment
a. Place two layers of filter paper in each petri dish and moisten them with 5 mL of the appropriate test or control solution. b. Place a predetermined number of seeds (e.g., 10-20) of the indicator plant species onto the moistened filter paper. c. Seal the petri dishes with parafilm to maintain humidity. d. Prepare three to five replicate dishes for each treatment and control.
3. Incubation
a. Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod). b. Incubate the seeds for a period of 7 to 14 days.
4. Data Collection and Analysis
a. After the incubation period, assess the following parameters for each petri dish:
- Germination percentage: The number of germinated seeds as a percentage of the total number of seeds plated.
- Root length: Measure the length of the primary root of each germinated seedling.
- Shoot length: Measure the length of the shoot of each germinated seedling.
- Phytotoxicity rating: Visually assess the health of the seedlings on a scale (e.g., 0 = no effect, 1 = slight chlorosis, 2 = moderate chlorosis/necrosis, 3 = severe necrosis, 4 = complete inhibition of growth). b. Calculate the average and standard deviation for each parameter for each treatment and control. c. Express the results as a percentage of the negative control. d. Determine the concentration required to inhibit growth by 50% (IC50) for promising compounds.
Start [label="Start: Novel Pyrazole\nCarboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Stock_Solution [label="Prepare Stock Solution\n(e.g., 10,000 ppm in DMSO)"];
Serial_Dilutions [label="Create Serial Dilutions\n(1, 10, 100, 1000 ppm)"];
Controls [label="Prepare Positive and\nNegative Controls"];
Petri_Dish_Prep [label="Prepare Petri Dishes with\nFilter Paper"];
Treatment_Application [label="Apply Test and Control\nSolutions to Dishes"];
Seed_Plating [label="Plate Monocot and Dicot Seeds"];
Incubation [label="Incubate in Growth Chamber\n(7-14 days)"];
Data_Collection [label="Data Collection:\n- Germination %\n- Root/Shoot Length\n- Phytotoxicity Rating"];
Data_Analysis [label="Data Analysis:\n- Calculate % of Control\n- Determine IC50"];
Lead_Compound [label="Lead Compound\nIdentification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Further_Studies [label="Greenhouse and Field Trials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Stock_Solution;
Stock_Solution -> Serial_Dilutions;
Serial_Dilutions -> Treatment_Application;
Controls -> Treatment_Application;
Petri_Dish_Prep -> Treatment_Application;
Treatment_Application -> Seed_Plating;
Seed_Plating -> Incubation;
Incubation -> Data_Collection;
Data_Collection -> Data_Analysis;
Data_Analysis -> Lead_Compound;
Lead_Compound -> Further_Studies;
}
Conclusion: Future Directions for Pyrazole Carboxylic Acids in Agriculture
While the specific agricultural applications of this compound remain to be elucidated through dedicated research, the broader family of pyrazole derivatives continues to be a fertile ground for the discovery of novel agrochemicals. The principles of rational drug design, guided by an understanding of structure-activity relationships and the mechanisms of action of existing pyrazole-based products like Cyclopyranil, provide a clear roadmap for future investigations.
The protocols and conceptual frameworks presented in this guide are intended to empower researchers to systematically evaluate the potential of new chemical entities. The unique structural features of this compound make it an intriguing candidate for such studies. Future research in this area will undoubtedly contribute to the development of the next generation of safe and effective solutions for global food production.
References
-
Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Retrieved from [Link]
-
Wang, T., Duan, W., Wang, J., Zhang, C., Li, Y., & Xi, Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. [Link]
-
Wang, T., Duan, W., Wang, J., Zhang, C., Li, Y., & Xi, Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
In-Cheol, K., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Retrieved from [Link]
-
Bentivenga, G., et al. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. BENTHAM SCIENCE PUBLISHERS. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole carboxylic acid analogues as anti-mycobacterial drug candidates.
-
PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Retrieved from [Link]
-
Globe Thesis. (2014). Study On The Synthesis Of Pyrazole Carboxylic Acid And Its Analogues. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-amino-5-fluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole carboxanilide fungicides and use.
- Google Patents. (n.d.). Androgen receptor modulating compounds.
- Google Patents. (n.d.). Pyrazole-3-carboxylic acids.
- Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing substituted pyrazoles. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, yet their synthesis, while often appearing straightforward, is fraught with challenges such as low yields, poor regioselectivity, and difficult purifications.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a dynamic troubleshooting guide to help you diagnose issues and optimize your reaction conditions effectively.
Troubleshooting Guide: A Systematic Approach to Optimization
When a pyrazole synthesis does not proceed as expected, a systematic approach to troubleshooting is crucial. The following Q&A guide and the accompanying workflow diagram are designed to walk you through the most common experimental challenges.
Q1: My pyrazole synthesis yield is consistently low. What are the first parameters I should investigate?
A low yield is the most frequent issue and can stem from multiple factors. Begin by assessing the following, in order of impact:
-
Catalysis: The classic Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) often requires a catalytic amount of acid to facilitate imine formation and subsequent cyclization.[3][4][5] If you are running the reaction without a catalyst, or if it is proceeding slowly, this is your primary optimization point.
-
Expert Insight: While simple acids like acetic acid are traditional, consider Lewis acids like nano-ZnO or lithium perchlorate, which have been shown to significantly improve yields and reaction times under green conditions.[1][6] For specific substrates, transition-metal catalysts (e.g., silver or rhodium-based) can enable novel reaction pathways and high efficiency.[6][7] In some cases, particularly with microwave heating, a catalyst may not be necessary at all.[8]
-
-
Reaction Temperature & Time: These two parameters are intrinsically linked.
-
Problem: The reaction may not be reaching completion. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC).
-
Solution: Increasing the temperature often accelerates the reaction. For instance, raising the temperature from ambient to 60 °C has been shown to improve yields in certain silver-catalyzed syntheses.[9] However, be cautious, as excessive heat can sometimes lead to degradation and lower yields.[9] Consider microwave irradiation as a highly effective method to reduce reaction times from hours to minutes and often improve yields dramatically.[8][10]
-
-
Solvent Choice: The reaction medium has a profound effect on solubility, reaction rate, and even the product outcome.
-
Expert Insight: Ethanol is a common protic solvent for this condensation.[1] However, for certain substrates, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can provide superior results, even at room temperature.[1][6] For a greener approach, consider water or solvent-free conditions, which have been successfully employed, often in conjunction with microwave or ultrasonic irradiation.[8][11][12]
-
The following diagram outlines a logical workflow for troubleshooting common issues in pyrazole synthesis.
Caption: A decision-making workflow for optimizing pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q2: I am using an unsymmetrical 1,3-diketone and getting a mixture of two regioisomers. How can I control the regioselectivity?
This is a classic and significant challenge in pyrazole synthesis.[6][13] The formation of two regioisomers occurs because the two carbonyl groups of the diketone have different reactivities, and both nitrogen atoms of a substituted hydrazine can act as nucleophiles.
-
Mechanism Insight: The reaction proceeds via initial condensation at one carbonyl, followed by cyclization at the second. The regiochemical outcome is determined by which nitrogen of the hydrazine attacks which carbonyl first. This is governed by a complex interplay of steric and electronic factors.[13]
-
Proven Solution: Solvent choice is a powerful tool here. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity, often favoring one isomer significantly.[14]
-
Purification: If a mixture is unavoidable, careful column chromatography is the most common method for separating the isomers.[6][15]
Q3: What are the advantages of using microwave-assisted synthesis for pyrazoles?
Microwave-assisted organic synthesis (MAOS) offers several compelling advantages over conventional heating:
-
Drastic Reduction in Reaction Time: Reactions that take hours under reflux can often be completed in minutes.[8][10]
-
Improved Yields: The rapid and efficient heating can minimize the formation of degradation byproducts, leading to cleaner reaction profiles and higher yields.[10]
-
Solvent-Free Conditions: MAOS is highly effective for solvent-free reactions, aligning with the principles of green chemistry.[10][16]
Q4: My final product is a persistent oil and won't crystallize. What purification strategies can I employ?
Oily products are common, especially for N-substituted pyrazoles with flexible alkyl chains. This occurs when impurities are present or when the compound's melting point is below room temperature.[17]
-
High-Vacuum Removal of Solvents: First, ensure all residual solvent is removed using a rotary evaporator followed by a high-vacuum pump.[15]
-
Recrystallization Attempts: Try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then adding a "poor" anti-solvent (e.g., water, hexane) dropwise until turbidity persists. Slow cooling may induce crystallization.[17][18]
-
Salt Formation: Pyrazoles are basic and can be protonated with acids (e.g., HCl, H₂SO₄) to form salts. These salts are often highly crystalline solids that can be easily purified by recrystallization. The pure pyrazole can then be recovered by neutralization with a base.[15]
-
Column Chromatography: This is the most reliable method for purifying oils and separating them from non-volatile impurities.[15] For basic pyrazoles that may streak on standard silica gel, consider deactivating the silica by preparing the slurry with a small amount (0.5-1%) of triethylamine.[18]
Parameter Optimization Summary
The table below summarizes the impact of key reaction parameters on the outcome of a typical pyrazole synthesis.
| Parameter | Common Options | Effect on Yield | Effect on Regioselectivity | Key Considerations & Insights |
| Catalyst | Acetic Acid, HCl[3][19] | Moderate to Good | Generally Low | Traditional, inexpensive, and effective for simple substrates. |
| Lewis Acids (Nano-ZnO, AgOTf)[1][6] | Good to Excellent | Can be High | Can offer milder conditions and improved rates. Silver catalysts are particularly effective for certain precursors like ynones.[6] | |
| Green Catalysts (NH₄Cl, L-tyrosine)[8][20] | Good to Excellent | Substrate Dependent | Environmentally benign options, often used in aqueous media or under microwave conditions. | |
| Solvent | Ethanol, Methanol[1] | Moderate to Good | Generally Low | Standard protic solvents; good for dissolving starting materials but offer little control over regioselectivity. |
| DMF, DMAc, DMSO[1][6] | Good to Excellent | Moderate | Aprotic polar solvents can accelerate the reaction and sometimes improve selectivity compared to alcohols. | |
| Fluorinated Alcohols (TFE, HFIP)[14] | Good | High to Excellent | The solvent of choice for controlling and improving the regioselectivity of the condensation reaction.[14] | |
| Water / Solvent-Free[8][12] | Variable to Excellent | Substrate Dependent | The greenest options, often requiring microwave or ultrasonic energy input for high efficiency.[8][10] | |
| Temperature | Room Temp to 150 °C (Reflux) | Increases with Temp (to a point) | Can Influence Ratio | Higher temperatures increase reaction rates but can also promote side reactions if not optimized.[9] |
| Microwave (100-200 °C)[10] | Often Excellent | Substrate Dependent | Allows for rapid heating to high temperatures, significantly shortening reaction times and often improving yields.[10] |
Key Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis (3,5-dimethyl-1-phenyl-1H-pyrazole)
This protocol is a standard example of the condensation between a 1,3-dicarbonyl compound (acetylacetone) and a substituted hydrazine (phenylhydrazine).
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (10 mmol, 1 eq.) in ethanol (20 mL).
-
To this solution, add acetylacetone (10 mmol, 1 eq.) dropwise with stirring.
-
Add 3-4 drops of glacial acetic acid as a catalyst.[19]
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane).
-
Once the starting materials are consumed, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into cold water (50 mL) with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water.
-
Purify the crude product by recrystallization from an appropriate solvent, such as ethanol/water, to yield the final product.[17]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of a Substituted Pyrazole
This protocol demonstrates a modern, green approach that leverages microwave energy for a rapid and efficient synthesis.[10][16]
Materials:
-
A substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
Hydrazine hydrate
-
Potassium tert-butoxide (KOtBu) (catalytic amount)
Procedure:
-
In a 10 mL microwave reaction vessel, combine the 1,3-diketone (5 mmol, 1 eq.), hydrazine hydrate (5.5 mmol, 1.1 eq.), and a catalytic amount of KOtBu (0.25 mmol, 5 mol%).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-10 minutes. The reaction progress should be monitored through preliminary time-scoping experiments.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the solid residue and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization as needed.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner. [Link]
- Process for the preparation of pyrazoles. (n.d.).
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Journal of Emerging Technologies and Innovative Research. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). J. Braz. Chem. Soc.. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]
- Method for purifying pyrazoles. (n.d.).
-
21 questions with answers in PYRAZOLES. (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
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- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
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- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
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- 18. researchgate.net [researchgate.net]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. jetir.org [jetir.org]
Technical Support Center: Purification of Pyrazole-3-Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyrazole-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compounds.
Introduction: The Challenge of Purity
Pyrazole-3-carboxylic acids are versatile building blocks in medicinal chemistry and materials science. Their purification, however, can be challenging due to their acidic nature, potential for regioisomer formation during synthesis, and varying solubility depending on the substituents on the pyrazole ring. This guide will walk you through the most effective purification techniques, from fundamental principles to advanced troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments.
Recrystallization
Recrystallization is a powerful technique for purifying solid pyrazole-3-carboxylic acids, but it is not without its pitfalls.
Q1: My pyrazole-3-carboxylic acid is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, resulting in a liquid phase instead of solid crystals. This is a common issue, especially with compounds that have relatively low melting points or when the cooling process is too rapid.
Causality & Solution:
-
High Solute Concentration: The solution is likely supersaturated to a point where the compound's solubility limit is exceeded at a temperature still above its melting point.
-
Solution: Add a small amount of the hot "good" solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.
-
-
Rapid Cooling: Fast cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Insulate the flask to slow down the cooling process. A Dewar flask or simply wrapping the flask in glass wool can be effective.
-
-
Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.
-
Solution: Switch to a lower-boiling solvent or a different mixed-solvent system. For instance, if you are using ethanol/water, try isopropanol/water.
-
Q2: My recrystallization yield is consistently low. How can I improve it?
A2: A low yield is a frequent frustration in recrystallization. The key is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
Causality & Solution:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour. Gently scratching the inside of the flask with a glass rod can induce further crystallization.
-
-
Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper, leading to losses.
-
Solution: Use a pre-heated filter funnel and filter the hot solution as quickly as possible.
-
Q3: How do I choose the best solvent system for my specific pyrazole-3-carboxylic acid?
A3: Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
General Guidance:
-
"Like Dissolves Like": The polarity of the solvent should be similar to that of your pyrazole-3-carboxylic acid derivative.
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are common choices.[1]
-
Mixed Solvents: A powerful technique involves dissolving the compound in a "good" solvent (e.g., ethanol) at its boiling point and then adding a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Table 1: Recommended Recrystallization Solvents for Pyrazole-3-Carboxylic Acids
| Substituent on Pyrazole Ring | Recommended Solvent System | Rationale |
| Unsubstituted/Alkyl | Ethanol/Water, Isopropanol/Water | Good balance of polarity. |
| Phenyl or other aromatic groups | Toluene, Xylene, Ethanol | Aromatic solvents can effectively dissolve compounds with aromatic moieties. |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Ethyl Acetate/Hexane, Acetone/Water | These compounds are often more polar. |
| Polar functional groups (e.g., -OH, -NH2) | Methanol, Water | Highly polar solvents are required. |
Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Q1: Which base should I use for the extraction, and why? Sodium bicarbonate or sodium hydroxide?
A1: The choice of base depends on the pKa of your pyrazole-3-carboxylic acid and the nature of other acidic impurities. The pKa of a substituted pyrazole-3-carboxylic acid like 5-acetyl-1H-pyrazole-3-carboxylic acid is predicted to be around 3.60.
The Chemistry of Choice:
-
Sodium Bicarbonate (NaHCO₃): This is a weak base (pKa of its conjugate acid, H₂CO₃, is ~6.4). It will selectively deprotonate carboxylic acids that are significantly more acidic (i.e., have a lower pKa) than carbonic acid. This is often the preferred choice as it is less likely to cause hydrolysis of other functional groups and is strong enough to deprotonate most carboxylic acids.
-
Sodium Hydroxide (NaOH): This is a strong base and will deprotonate almost all carboxylic acids and phenols. It should be used with caution as it can catalyze side reactions like ester hydrolysis if such functional groups are present in your molecule.
Q2: I've performed the basic extraction, but upon acidification, my product is not precipitating out. What should I do?
A2: This is a common issue that can be resolved with a few troubleshooting steps.
Causality & Solution:
-
Incomplete Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt.
-
Product is Water-Soluble: Your pyrazole-3-carboxylic acid may have some solubility in the acidic aqueous solution, especially if it has polar substituents.
-
Solution: Extract the acidified aqueous layer with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane.[2] The product will move into the organic layer, which can then be dried and concentrated.
-
-
Insufficient Concentration: The concentration of your product in the aqueous layer may be too low for it to precipitate.
-
Solution: If you suspect this is the case, try to reduce the volume of the aqueous layer by gentle heating (if the compound is stable) or under reduced pressure before attempting extraction.
-
Column Chromatography
Flash column chromatography is an indispensable tool for purifying pyrazole-3-carboxylic acids, especially when dealing with mixtures of similar polarity.
Q1: My pyrazole-3-carboxylic acid is streaking/tailing on the TLC plate and the column. How can I get sharp bands?
A1: Tailing is a classic problem when chromatographing acidic compounds on silica gel. It is caused by strong interactions between the acidic analyte and the slightly acidic silanol groups on the silica surface.
Mechanism & Mitigation:
-
Acidic Interaction: The carboxylic acid group can deprotonate and the resulting carboxylate can bind strongly to the silica, leading to a slow and uneven elution.
-
Solution: Add a small amount of a volatile acid to your eluent. Acetic acid or formic acid (typically 0.1-1% by volume) is commonly used.[4] The added acid protonates the silanol groups and keeps your pyrazole-3-carboxylic acid in its less polar, protonated form, leading to faster and more uniform elution.
-
Q2: I'm not getting good separation between my desired product and an impurity. What can I do?
A2: Achieving good separation requires optimizing the mobile phase.
Strategies for Improved Resolution:
-
Solvent System Optimization: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for many pyrazole-3-carboxylic acids is a mixture of hexane and ethyl acetate. If that doesn't provide enough separation, try a more polar solvent system like dichloromethane/methanol.
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative, but be mindful that basic alumina can deprotonate your carboxylic acid. Neutral alumina is often a safer choice.
-
Reverse-Phase Silica (C18): This is an excellent option for more polar pyrazole-3-carboxylic acids. The elution order is reversed, with more polar compounds eluting first. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for many pyrazole-3-carboxylic acids with moderate polarity.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole-3-carboxylic acid in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate a pyrazole-3-carboxylic acid from neutral impurities.[2][3]
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated pyrazole-3-carboxylate salt will be in the aqueous layer (usually the bottom layer, but always check). Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by adding concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2. The pyrazole-3-carboxylic acid should precipitate out.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If it oils out or does not precipitate, extract the acidified aqueous solution with fresh organic solvent.
-
Final Steps: Dry the isolated solid or the organic extracts (using a drying agent like anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the purified pyrazole-3-carboxylic acid.
Visualizing the Workflow
A logical approach to purification is key. The following diagram illustrates a decision-making workflow for purifying a crude pyrazole-3-carboxylic acid.
Sources
Technical Support Center: Synthesis of Tetrahydrocyclopenta[c]pyrazoles
Welcome to the technical support guide for the synthesis of tetrahydrocyclopenta[c]pyrazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of byproducts, and offer practical, field-tested solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole core?
The two most prevalent and versatile methods are:
-
[3+2] Cycloaddition: This involves the 1,3-dipolar cycloaddition of a diazoalkane (the three-atom component) with cyclopentene (the two-atom component). This method is effective but requires the handling of potentially hazardous diazo compounds.[1][2]
-
Condensation-Cyclization: A more common and often safer route involves the reaction of an α,β-unsaturated ketone on a cyclopentane framework (e.g., 2-cyclopenten-1-one) with a hydrazine derivative.[3][4] The reaction first forms a pyrazoline intermediate which is the desired saturated heterocyclic system.
Q2: My reaction yield is low, and purification is difficult due to multiple spots on TLC. What are the likely impurities?
Low yields and complex product mixtures in this synthesis are typically due to the formation of specific, predictable byproducts. The most common culprits are:
-
Regioisomers: If you are using a substituted hydrazine (e.g., methylhydrazine) or an unsymmetrical cyclopentenone derivative, the formation of two different regioisomers is highly probable.[5][6]
-
Oxidized Product (Tetrahydrocyclopenta[c]pyrazole): The desired hexahydro- (or pyrazoline) product is susceptible to oxidation, leading to the formation of the more stable, aromatic tetrahydropyrazole derivative.[7][8] This is often observed during workup or upon standing in air.
-
Hydrazone Intermediates: Incomplete cyclization during condensation reactions can leave unreacted hydrazone intermediates in the crude product.[9]
Q3: How can I confirm the structure of my desired product versus the common byproducts?
A combination of spectroscopic techniques is essential:
-
¹H NMR: This is the most powerful tool. The protons on the bridgehead carbon (C3a) and the adjacent carbons in the desired hexahydro- product will appear as complex multiplets in the aliphatic region. In the oxidized pyrazole byproduct, the ring becomes aromatic, leading to characteristic shifts in the aromatic region and a loss of the aliphatic bridgehead proton signals. Regioisomers will show distinct sets of signals for the N-substituent and ring protons.
-
¹³C NMR: The number of signals and their chemical shifts will differ significantly between the desired product and byproducts. The aromatic pyrazole will have characteristic sp² carbon signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The oxidized byproduct will have a mass that is 2 Da less than the desired product due to the loss of two hydrogen atoms.
-
FT-IR: The N-H stretch (if applicable) and C=N stretch will be present in both product and byproducts, but the overall fingerprint region will differ. The aromatic pyrazole may show C=C stretching bands.
Troubleshooting Guide: Common Byproducts & Solutions
This guide is structured to help you identify the problem, understand its chemical origin, and implement effective solutions.
Problem 1: Formation of Regioisomeric Byproducts
Symptom: You observe two or more distinct product spots on TLC with very similar polarities, and the ¹H NMR spectrum shows duplicate sets of signals, making characterization and purification challenging.
Causality (The "Why"): Regioisomerism arises when both reactants are unsymmetrical, leading to two possible modes of addition. In the condensation of an α,β-unsaturated ketone with a substituted hydrazine (like methylhydrazine), the initial nucleophilic attack of the substituted nitrogen can occur at the carbonyl carbon, or the unsubstituted nitrogen can attack. Subsequent cyclization and dehydration lead to two different products. The regiochemical outcome is governed by a delicate balance of steric and electronic factors, and is highly sensitive to reaction conditions.[5][6]
Diagram: Regioisomer Formation Pathway
Caption: Competing pathways leading to regioisomers.
Solutions & Optimization Strategies:
| Strategy | Detailed Protocol Adjustment | Rationale |
| Control Reaction pH | Acidic Conditions: Add a catalytic amount of acetic acid or use the hydrazine hydrochloride salt. The reaction is typically run in ethanol. Basic Conditions: Add a catalytic amount of a non-nucleophilic base like piperidine or triethylamine. | The protonation state of the hydrazine nucleophile is critical. In acidic media, the more basic unsubstituted nitrogen is preferentially protonated, leaving the substituted nitrogen to act as the primary nucleophile, favoring one isomer. The reverse can be true under basic conditions. |
| Modify Solvent Polarity | Screen a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene, dioxane). Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[5] | Solvent polarity can influence the stability of the transition states leading to the different regioisomers. It can also affect the tautomeric equilibrium of the hydrazine starting material. |
| Vary Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) first. If the reaction is slow, gently heat. Low temperatures often favor the thermodynamically controlled product, which can lead to higher selectivity. | Higher temperatures can provide enough energy to overcome the activation barrier for both pathways, leading to a mixture of products. Lower temperatures can favor the pathway with the lower activation energy. |
| Use a Directing Group | If possible, modify one of the starting materials to include a bulky steric group or an electronic directing group that can be removed later. This can sterically hinder one of the reaction pathways. | This is a more synthetically intensive approach but offers the highest level of control by fundamentally altering the steric or electronic properties of the reactants to favor a single outcome. |
Problem 2: Unwanted Oxidation to the Aromatic Pyrazole
Symptom: The product mass is 2 Da lower than expected. ¹H NMR shows aromatic protons and a simplified spectrum compared to the expected complex aliphatic signals. The product may also become colored (often yellow) upon standing.
Causality (The "Why"): The 2-pyrazoline ring system (as in the hexahydrocyclopenta[c]pyrazole) is readily oxidized to the thermodynamically stable aromatic pyrazole.[3][4] This process involves the loss of two hydrogen atoms to form an additional double bond, resulting in a fully conjugated aromatic system. The driving force is the significant gain in resonance stabilization energy. Common oxidants include atmospheric oxygen (especially during heating, concentration, or chromatography on silica gel), or other reagents present in the reaction mixture.[7]
Diagram: Oxidation Pathway
Caption: Aromatization of the desired product to a stable byproduct.
Solutions & Optimization Strategies:
| Strategy | Detailed Protocol Adjustment | Rationale |
| Inert Atmosphere | Conduct the reaction, workup, and solvent evaporation steps under an inert atmosphere of nitrogen or argon. Degas all solvents before use. | This directly removes atmospheric oxygen, one of the most common culprits for unintended oxidation. |
| Minimize Heat Exposure | If possible, run the reaction at room temperature or below. When concentrating the product, use a rotary evaporator at the lowest feasible temperature and avoid evaporating to complete dryness. | Heat accelerates the rate of oxidation. Minimizing thermal stress on the molecule throughout the process is crucial. |
| Modify Purification Method | Avoid Silica Gel if Possible: If the product is highly sensitive, consider alternative purification methods like crystallization, distillation (if applicable), or chromatography on a less acidic support like alumina (neutral or basic). Deactivate Silica: If silica gel must be used, it can be pre-treated with a base (e.g., washed with triethylamine in the eluent) to neutralize acidic sites that can catalyze oxidation. | Silica gel is known to be acidic and has a large surface area, both of which can promote oxidation, especially if the chromatography process is slow.[10] Deactivating the silica mitigates this effect. |
| Add Antioxidants | In cases of extreme sensitivity, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the crude product or solvents to scavenge radicals that may initiate oxidation. | This is a proactive measure to inhibit oxidation pathways, though it adds another component that may need to be removed later. |
Reference Experimental Protocol: Synthesis of 2-Phenyl-2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole
This protocol details the condensation of 2-cyclopenten-1-one with phenylhydrazine, highlighting critical steps to minimize byproduct formation.
Materials:
-
2-Cyclopenten-1-one (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (anhydrous, degassed)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate Solution (degassed)
-
Brine (degassed)
-
Anhydrous Magnesium Sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-cyclopenten-1-one (1.0 eq) and degassed anhydrous ethanol (approx. 0.2 M concentration).
-
Inerting: Purge the flask with nitrogen for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: At room temperature, add phenylhydrazine (1.1 eq) dropwise to the stirred solution, followed by the addition of glacial acetic acid (0.1 eq). [Critical Step for Regioselectivity Control].
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours. Avoid heating unless absolutely necessary to prevent oxidation.
-
Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add degassed, saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Workup - Extraction: Remove the ethanol under reduced pressure at low temperature (<30 °C). Extract the aqueous residue with a suitable solvent like ethyl acetate or dichloromethane (3x). [Perform all workup steps under an inert atmosphere if possible].
-
Workup - Washing & Drying: Combine the organic layers and wash with degassed water and then degassed brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo at low temperature. The crude product can be purified by flash chromatography on silica gel that has been pre-slurried with the eluent containing 0.5% triethylamine to minimize on-column oxidation. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a preferred method to avoid oxidation.
References
-
Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 2021. [Link]
- Process for the preparation of pyrazole and its derivatives.
-
Pinner reaction. Wikipedia. [Link]
-
Synthesis and oxidative aromatization of 3, 5-disubstituted-2- pyrazolines by Ce(SO4)2.4H2O as a convenient oxidizing agent. ResearchGate, 2015. [Link]
-
Oxidation of Pyrazolines Obtained from Unsymmetrical Dibenzalacetones. Proceedings of the Iowa Academy of Science, 1934. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Oxidation of Pyrazoline. Scribd. [Link]
-
Synthesis of Pyrazoline derivatives via In situ oxidation... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. PubMed, 2016. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. ResearchGate, 2016. [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate, 2024. [Link]
-
Synthesis of phenyl pyrazole inner salts of fipronil derivatives. ResearchGate. [Link]
-
Diazoalkane 1,3-dipolar cycloaddition. Wikipedia. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2022. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
Sources
- 1. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. This molecule is a valuable intermediate in the development of pharmaceutical agents, notably as a rigid scaffold for kinase inhibitors and anti-inflammatory compounds.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility. We will delve into the mechanistic underpinnings of the reaction and provide actionable, field-tested advice.
The most reliable and common route to this target involves a two-step process:
-
Cyclocondensation: A Knorr-type pyrazole synthesis via the reaction of a cyclopentanone-derived β-ketoester (ethyl 2-oxocyclopentane-1-glyoxylate) with hydrazine.[2]
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.
This guide is structured to address issues in both stages of this synthesis.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from problems in either the cyclocondensation or hydrolysis step, or losses during workup.
Possible Causes & Solutions:
-
Poor Quality of Starting β-Ketoester: The starting material, ethyl 2-oxocyclopentane-1-glyoxylate, can exist in equilibrium with its enol form and is susceptible to degradation or self-condensation.
-
Action: Verify the purity of your starting material by ¹H NMR before use. If necessary, purify it by vacuum distillation. Store it under an inert atmosphere (N₂ or Ar) at a low temperature.
-
-
Incomplete Cyclocondensation: The reaction between the β-ketoester and hydrazine may not go to completion.
-
Action: The cyclocondensation is acid-catalyzed. Ensure a catalytic amount of a weak acid like acetic acid is present. This protonates the carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by hydrazine, and facilitates the subsequent dehydration steps.[3] Monitor the reaction by TLC or LC-MS until the starting ketoester is fully consumed.
-
-
Suboptimal Hydrolysis Conditions: The ester saponification may be incomplete or, conversely, harsh conditions could lead to product degradation or decarboxylation.
-
Action: Lithium hydroxide (LiOH) in a THF/water mixture is often more effective and requires milder conditions than NaOH or KOH, minimizing side reactions. Track the disappearance of the starting ester by TLC.
-
-
Product Loss During Workup: The target carboxylic acid has moderate water solubility, especially in its salt form (before acidification).
-
Action: After hydrolysis, cool the basic solution in an ice bath before acidifying to precipitate the product. Acidify slowly with 1-2 M HCl to a pH of ~3-4. Avoid strong excess acid. Ensure complete precipitation before filtering. Wash the collected solid with a minimal amount of cold water to remove inorganic salts.
-
Caption: Troubleshooting flowchart for low yield.
Q2: I'm observing a significant side product in my reaction mixture. How do I identify and prevent it?
Side product formation typically arises from the cyclocondensation step. The most common culprits are an uncyclized hydrazone intermediate or products from competing reaction pathways.
Possible Causes & Solutions:
-
Incomplete Cyclization: The initial reaction between hydrazine and one of the carbonyls forms a hydrazone intermediate. Without proper conditions, this intermediate may fail to undergo the final intramolecular cyclization and dehydration.
-
Identification: This intermediate will have a distinct ¹H NMR spectrum (e.g., presence of different NH protons) and a different mass in MS analysis.
-
Prevention: As mentioned, acid catalysis is crucial. Refluxing in ethanol with 5-10 mol% of glacial acetic acid should drive the reaction to completion. Ensure sufficient reaction time (typically 4-12 hours).
-
-
Regioisomer Formation (if using substituted hydrazine): While this guide assumes the use of hydrazine (H₂N-NH₂) to make the parent compound, using a substituted hydrazine (e.g., methylhydrazine) can lead to two different regioisomers. This is a critical consideration for derivative synthesis.[4][5]
-
Prevention: The regioselectivity is influenced by the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the two carbonyl carbons in the β-ketoester, often controlled by pH and solvent.[4] Careful analysis and purification (e.g., column chromatography) are required to separate the isomers.
-
Q3: The final hydrolysis step is slow or incomplete. How can I drive it to completion without degrading my product?
Ester hydrolysis, especially on a heterocyclic core, can be challenging due to steric hindrance or electronic effects.[6]
Possible Causes & Solutions:
-
Insufficient Base or Water: Saponification is a bimolecular reaction. A sufficient excess of both hydroxide ions and water is necessary to drive the equilibrium.
-
Action: Use at least 2-3 equivalents of base (e.g., LiOH). Ensure the solvent system has enough water (e.g., THF:H₂O 2:1 or 1:1) to dissolve both the ester and the base.
-
-
Low Reaction Temperature: While higher temperatures accelerate the reaction, they also increase the risk of degradation.
-
Action: Start the hydrolysis at room temperature and monitor by TLC. If the reaction is slow, gently warm the mixture to 40-50°C. Avoid aggressive heating or prolonged reaction times at high temperatures.
-
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized/Mild) | Rationale |
| Base | NaOH (2.5 eq) | LiOH·H₂O (3.0 eq) | LiOH is less harsh and often more effective for hindered esters. |
| Solvent | Methanol/Water | THF/Water | THF improves solubility of the organic ester, creating a more homogenous reaction. |
| Temperature | 50-60°C | Room Temp to 40°C | Milder temperatures prevent potential decarboxylation or ring opening. |
| Monitoring | TLC (4 hours) | TLC (every 1-2 hours) | Allows for precise determination of reaction endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclocondensation step?
The reaction is a classic example of the Knorr pyrazole synthesis.[2][7] It proceeds through a sequence of nucleophilic attack, addition-elimination, and dehydration steps.
Caption: Simplified cyclocondensation mechanism.
The process begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl. The resulting five-membered ring intermediate then undergoes dehydration to form the stable, aromatic pyrazole ring.
Q2: How should I monitor the reactions by Thin Layer Chromatography (TLC)?
Effective TLC monitoring is critical for determining reaction completion and assessing purity.
-
For Cyclocondensation:
-
Mobile Phase: A good starting point is 30-40% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm). The starting β-ketoester and the pyrazole ester product should both be UV active. Staining with potassium permanganate can also be helpful.
-
Expected Result: You should see the spot for the starting material (higher Rf) disappear and a new, more polar spot for the pyrazole ester product (lower Rf) appear and intensify.
-
-
For Hydrolysis:
-
Mobile Phase: Use a more polar system, such as 50% Ethyl Acetate in Hexanes, often with 1% acetic acid added to ensure the carboxylic acid product is protonated and moves up the plate.
-
Expected Result: The spot for the starting ester (higher Rf) will be replaced by a spot for the carboxylic acid product, which will be very polar and have a low Rf, often streaking if no acid is used in the eluent.
-
Q3: What is the best method for purifying the final carboxylic acid?
For most applications, the product precipitated after acidic workup is sufficiently pure. However, if higher purity is required:
-
Recrystallization: This is the preferred method. The product is a crystalline solid. Good solvent systems to try include:
-
Ethanol/Water
-
Methanol
-
Acetonitrile
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly.
-
-
Column Chromatography: This is generally not ideal for the final acid due to its high polarity and potential for streaking on silica gel. If necessary, use a silica gel column with an eluent containing a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to suppress deprotonation and improve peak shape.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-oxocyclopentane-1-glyoxylate (1.0 eq).
-
Add ethanol (5 mL per gram of starting material).
-
Add glacial acetic acid (0.1 eq).
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexanes) for the complete consumption of the starting material.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step or purified if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 10 mL per gram of ester).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC (50% EtOAc/Hexanes + 1% AcOH) for the disappearance of the starting ester (typically 3-6 hours). If the reaction is slow, warm gently to 40°C.
-
Once the reaction is complete, cool the flask in an ice-water bath.
-
Slowly add 2 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~3-4. A white precipitate will form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a small amount of cold hexanes.
-
Dry the solid under vacuum to a constant weight to yield the final product.
References
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from a source providing information on pyrazole carboxylic acid synthesis.
- Elsevier. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric.
- ChemInform. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from a source abstracting pyrazole synthesis methods.
- ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Retrieved from a patent describing pH control in pyrazole synthesis.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from a source discussing regioselectivity in pyrazole synthesis.
- Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from a source detailing the Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from a portal with various pyrazole synthesis methods.
- MySkinRecipes. (n.d.). This compound. Retrieved from a source describing the use of the target molecule.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from a comprehensive review on pyrazole synthesis including regioselectivity.
- ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from a source discussing the reactivity of pyrazole carboxylic acids and their esters.
Sources
- 1. This compound [myskinrecipes.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of Pyrazole Compounds in DMSO for Long-Term Storage
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the long-term storage and stability of pyrazole-containing compounds dissolved in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to ensure the integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of pyrazole compound libraries in DMSO.
Q1: What are the primary factors that can cause pyrazole compounds to degrade during long-term storage in DMSO?
A1: The stability of any compound in DMSO, including pyrazole derivatives, is influenced by a combination of intrinsic and extrinsic factors.
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Intrinsic Factors (Compound-Specific): The inherent chemical structure of the pyrazole derivative is paramount.[1] The presence of susceptible functional groups, such as esters or amides, can make a compound prone to hydrolysis, especially if water is present in the DMSO.[1] Other groups may be sensitive to oxidation.
-
Extrinsic Factors (Storage Conditions):
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] Water can act as a reactant in hydrolytic degradation pathways and can also lower the freezing point of DMSO, potentially allowing degradation reactions to occur even at sub-zero temperatures.[4][5][6] Studies have shown that water is a more significant factor in compound loss than oxygen.[5][6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. While many compounds are stable for weeks even at elevated temperatures (e.g., 40°C), long-term storage requires much lower temperatures.[5][6]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of sensitive compounds.[4] Storing samples under an inert atmosphere like argon or nitrogen can mitigate this.[8]
-
Light: Exposure to UV or visible light can induce photodegradation in photosensitive molecules.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can introduce atmospheric moisture and oxygen with each cycle, potentially accelerating degradation.[9][10]
-
Q2: What are the ideal long-term storage conditions for pyrazole stock solutions in DMSO?
A2: To maximize the shelf-life of your pyrazole compounds, we recommend a multi-faceted approach that controls the key degradation factors.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow down the kinetics of chemical degradation. Storage at -20°C is common and effective for many compounds.[8][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, preventing oxidative degradation.[4][8] This is particularly crucial for compounds with electron-rich moieties. |
| Container | Tightly sealed, high-quality polypropylene or glass vials/plates | Prevents moisture and oxygen ingress. Studies show no significant difference in compound recovery between glass and polypropylene containers.[5][6] |
| Light | Amber vials or storage in the dark | Protects photosensitive compounds from light-induced degradation.[1][2] |
| DMSO Quality | Anhydrous, high-purity DMSO | Minimizes the initial water content, which is a key driver of degradation.[2][4] |
Q3: How many freeze-thaw cycles are acceptable for a DMSO stock plate?
A3: This is a critical question for labs that frequently access their compound libraries. While some studies indicate no significant compound loss after ~10-11 cycles for many compounds[5][6][7], other research suggests that freeze-thaw cycling is a major contributor to compound deterioration, with losses exceeding 10% within 10 cycles.[9]
Best Practice: The impact is compound-dependent. To be safe, it is advisable to limit freeze-thaw cycles. A common strategy is to create smaller "daughter" or "assay-ready" plates from a master stock plate. This preserves the integrity of the master stock, which undergoes very few freeze-thaw cycles. Some researchers have set a maximum of 15 freeze-thaw cycles before discarding a sample.[9]
Q4: I've noticed a color change or precipitation in my pyrazole stock. What does this mean?
A4: A visual change is a strong indicator of a potential stability issue.
-
Color Change: This often suggests chemical degradation, where the parent compound is converting into one or more new chromophoric (color-absorbing) species.[1]
-
Precipitation: This indicates that the compound's solubility limit has been exceeded.[12][13] This can happen for several reasons:
-
Moisture Absorption: As DMSO absorbs water, its solvent properties change, which can suppress its ability to solubilize your compound, causing it to precipitate.[4]
-
Temperature Changes: Solubility is temperature-dependent. A compound that is soluble at room temperature may precipitate when frozen and fail to fully redissolve upon thawing.
-
Incorrect Concentration: The initial stock solution may have been prepared at a concentration too close to or exceeding its solubility limit in DMSO.
-
Troubleshooting Guide
This section provides a structured, problem-solving approach to common issues encountered during the storage and use of pyrazole compounds in DMSO.
Problem 1: My assay results are inconsistent, showing a gradual loss of compound potency over time.
This is a classic symptom of compound degradation. The measured concentration of the active compound in your stock solution is likely decreasing, leading to unreliable biological data.
Workflow: Decision Tree for Investigating Compound Instability
Caption: Decision Tree for Investigating Compound Instability.
Recommended Action: Perform a Stability Assessment
To definitively determine if degradation is occurring, you must perform a stability study. The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[14]
Protocol: LC-MS Based Stability Assessment
-
Time Point Zero (T=0): Immediately after preparing a fresh DMSO stock of your pyrazole compound, acquire an LC-MS trace.
-
Sample Storage: Aliquot the stock solution into multiple vials and store them under your standard long-term conditions (e.g., -20°C).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot.
-
Analysis: Run an LC-MS analysis on the thawed sample using the exact same method as the T=0 sample.
-
Data Comparison:
-
Purity: Compare the peak area of the parent compound relative to the total peak area at each time point. A decrease in the parent peak area percentage indicates degradation.
-
Degradants: Look for the appearance of new peaks, which correspond to degradation products. The mass spectrometry data can help in identifying the structure of these new species.
-
Problem 2: I see a solid precipitate in my DMSO stock vial after thawing it from the -20°C freezer.
Precipitation is a physical, not necessarily chemical, problem, but it is just as detrimental to experimental accuracy. If the compound is not fully redissolved, the concentration of the solution you are pipetting will be lower than intended.
Recommended Actions & Causality
-
Improve Redissolution Technique: DMSO's viscosity increases significantly at lower temperatures. Upon thawing, your compound may not redissolve spontaneously.
-
Action: Before use, allow the vial to equilibrate completely to room temperature. Then, vortex the solution vigorously for at least 30-60 seconds. For stubborn precipitates, gentle warming (e.g., to 30-40°C) and sonication can be effective.[5][6]
-
Causality: Mechanical agitation and thermal energy are required to overcome the energy barrier for the compound to go back into solution after forming a solid crystal lattice.
-
-
Assess Water Contamination: As noted, water absorption reduces DMSO's solvating power for many organic compounds.[4]
-
Action: Use anhydrous DMSO for stock preparation. When handling plates, minimize their time at room temperature with lids off to reduce condensation and moisture absorption from the air. Storing plates in a desiccated or inert environment is ideal.[4]
-
Causality: Water molecules can form hydrogen bonds with both DMSO and the pyrazole compound, potentially disrupting the favorable solvation shell that keeps the compound dissolved and leading to hydrate formation and precipitation.[4]
-
-
Re-evaluate Stock Concentration: You may be working at a concentration that is too high for stable, long-term storage, especially across temperature changes.
-
Action: Consider lowering the concentration of your master stock solution. While 10 mM is a common standard, some "problem compounds" may need to be stored at 1 mM or lower.[13]
-
Causality: A solution's saturation point is often lower at colder temperatures. A solution that is stable at 25°C may become supersaturated when cooled to -20°C, forcing precipitation.
-
Workflow: Protocol for Compound Stability Study
Caption: Workflow for a Long-Term Compound Stability Study.
References
-
Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening. [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2003). Journal of Biomolecular Screening. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). Journal of Biomolecular Screening. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. (2005). Journal of Biomolecular Screening. [Link]
-
Investigation of 3 industry-wide applied storage conditions for compound libraries. (2007). Journal of Biomolecular Screening. [Link]
-
Compound storage made simple. Roylan Developments. [Link]
-
Stability of screening compounds in wet DMSO. (2008). Journal of Biomolecular Screening. [Link]
-
How to store 99.9% DMSO properly? (2023). Blog. [Link]
-
Proper storage of DMSO: tips and tricks for maximum effectiveness. Naturtotalshop.com. [Link]
-
Stability Through the Ages: The GSK Experience. (2009). Journal of Biomolecular Screening. [Link]
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- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Agonist Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue: observing lower-than-expected efficacy from pyrazole-based agonists in cell-based assays. Pyrazole derivatives are a vital class of compounds, acting on targets from G protein-coupled receptors (GPCRs) to nuclear receptors.[1][2] However, their unique chemical properties can sometimes lead to confounding results.
This resource is structured as a series of frequently asked questions (FAQs) designed to logically diagnose problems, moving from compound-centric issues to cell and assay system complexities.
Section 1: Is Your Compound the Culprit? Verifying Physicochemical Properties
The first step in troubleshooting is to rule out the most common and fundamental problems, which often trace back to the compound itself.
FAQ 1: My pyrazole agonist shows a high EC50 and/or a low Emax. What are the primary compound-related factors to investigate?
When a dose-response curve shows low potency (a rightward shift, high EC50) or a low maximal effect (a depressed Emax), the issue may not be with the biological target but with the compound's availability and integrity in your assay. The three pillars to investigate are solubility, stability, and purity .
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Solubility: Pyrazole scaffolds, particularly those with multiple aromatic rings designed to enhance target affinity, can exhibit poor aqueous solubility.[1][3] If the compound precipitates in your aqueous assay buffer, its effective concentration is much lower than its nominal concentration, leading to artificially low potency and efficacy.
-
Stability: The compound may be degrading over the course of your experiment. This is especially critical in assays with long incubation times (e.g., 24-48 hours for reporter gene assays). Degradation reduces the concentration of the active compound, which can manifest as a low Emax.
-
Purity: Impurities in your compound stock, such as unreacted starting materials or synthetic side products, can act as antagonists or simply dilute the concentration of the active agonist, suppressing the maximal response.
| Observation | Potential Compound-Related Cause | Primary Troubleshooting Step |
| High EC50 (Low Potency) | Poor aqueous solubility; compound precipitates at higher concentrations. | Verify kinetic solubility in assay buffer. |
| Low Emax (Low Efficacy) | Compound degradation over the assay incubation period. | Assess compound stability under assay conditions. |
| Both High EC50 & Low Emax | Significant impurities in the compound stock; poor solubility. | Check compound purity (LC-MS/NMR); verify solubility. |
FAQ 2: How can I experimentally verify the solubility of my pyrazole compound in the assay buffer?
Visual inspection is often insufficient. A quantitative method like nephelometry or a kinetic solubility assay is recommended. This protocol describes a practical plate-based method to assess kinetic solubility.
This protocol helps determine the concentration at which your compound begins to precipitate from a DMSO stock into your aqueous assay buffer.
Materials:
-
Pyrazole compound (high-concentration DMSO stock, e.g., 10 mM).
-
Assay buffer (the exact buffer used in your efficacy assay).
-
DMSO.
-
Clear-bottom 96-well plate.
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm).
Methodology:
-
Prepare Serial Dilutions: In a separate 96-well plate, create a 2-fold serial dilution of your 10 mM DMSO stock in 100% DMSO.
-
Dispense Buffer: Add your aqueous assay buffer to a clear-bottom 96-well plate.
-
Add Compound: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells containing the assay buffer, mixing thoroughly. This should replicate the final DMSO concentration of your main assay (e.g., 1%).
-
Incubate: Let the plate sit at the assay temperature (e.g., 37°C) for a period relevant to your experiment (e.g., 1-2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb, such as 620 nm. An increase in absorbance indicates light scattering due to precipitation.
-
Analyze Data: Plot the absorbance against the nominal compound concentration. The concentration at which the absorbance begins to rise sharply is your approximate kinetic solubility limit. Ensure your assay's top concentration is well below this limit.
FAQ 3: What is the best way to assess the stability of my pyrazole agonist under assay conditions?
A simple and effective method is to pre-incubate the compound under assay conditions and then measure its residual concentration using LC-MS (Liquid Chromatography-Mass Spectrometry).
Methodology:
-
Sample Preparation: Prepare your highest assay concentration of the pyrazole agonist in the complete assay medium (including buffer, serum, and cells if possible). Prepare a control sample in a simple solvent like acetonitrile or methanol where it is known to be stable.
-
Incubation: Incubate the assay medium sample at the standard assay temperature (e.g., 37°C) and CO2 levels.
-
Time Points: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the incubated sample.[4]
-
Quench and Extract: Immediately stop any potential degradation by adding a large volume of cold acetonitrile or methanol. This will also precipitate proteins. Centrifuge to pellet the precipitate.
-
LC-MS Analysis: Analyze the supernatant from each time point, along with the control sample, by LC-MS.
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. A significant decrease in peak area over time indicates degradation. The half-life (T½) can be calculated from this data.
Section 2: Optimizing the Cell and Assay System
If you have confirmed your compound is soluble, stable, and pure, the next logical step is to scrutinize the biological system.
Caption: A decision tree for troubleshooting low agonist efficacy.
FAQ 4: Compound integrity is confirmed, but the maximal response (Emax) is still low. What cellular factors should I consider?
A low Emax suggests the biological system cannot produce a full response. Key factors include:
-
Receptor Expression Level: The target receptor may be expressed at very low levels in your chosen cell line. Even a potent, full agonist cannot elicit a strong signal if there are too few receptors to activate.
-
Cell Health and Confluency: Unhealthy or overly confluent cells can exhibit altered signaling and reduced responsiveness.[5][6] Assays should be performed on cells in their logarithmic growth phase.[7]
-
Cell Seeding Density: Cell density is a critical parameter.[8] Too few cells will produce a weak signal, while too many can lead to rapid nutrient depletion, changes in pH, and a dampened signaling window.[5][9]
-
Receptor Desensitization: Many receptors, especially GPCRs, undergo rapid desensitization upon prolonged agonist exposure.[10][11] The receptor can be phosphorylated and internalized, removing it from the cell surface and terminating the signal.[12][13] If your assay has a long incubation time, you may be measuring a desensitized state.
FAQ 5: How do I optimize cell density for my specific agonist assay?
Optimizing cell density is crucial for maximizing the assay window (the difference between the basal and fully stimulated signal).
Methodology:
-
Plate a Range of Densities: In a multi-well plate, seed your cells at several different densities (e.g., from 2,500 to 40,000 cells/well for a 96-well plate).[14] Allow them to adhere overnight.
-
Stimulate with Agonist: Treat separate wells for each density with two conditions:
-
Vehicle Control: Buffer or DMSO only (to measure basal signal).
-
Maximal Agonist: A saturating concentration of a known, potent full agonist for the target (to measure the maximal signal).
-
-
Incubate and Read: Perform the assay according to your standard protocol.
-
Calculate Assay Window: For each cell density, calculate the signal-to-background (S/B) ratio by dividing the maximal agonist signal by the vehicle control signal.
-
Select Optimal Density: Plot the S/B ratio against cell density. The optimal density is typically the one that provides the largest and most robust S/B ratio before the signal begins to plateau or decrease.[8][14]
FAQ 6: Could receptor desensitization be causing the low efficacy, and how can I test for this?
Yes, this is a very common mechanism, especially for GPCRs.[10] If the signal peaks quickly and then declines, desensitization is likely occurring.
Caption: Simplified pathway of agonist-induced GPCR desensitization.
To investigate this, you should switch from an endpoint assay to a kinetic assay. For example:
-
Calcium Flux Assays: These assays are ideal for Gq-coupled receptors. You can measure the fluorescence signal in real-time. A rapid peak followed by a decay is a classic sign of desensitization. For your dose-response curve, you should use the peak fluorescence value.[15]
-
cAMP Assays: For Gs or Gi-coupled receptors, you can measure cAMP production at multiple, short time points (e.g., 5, 15, 30, 60 minutes). This helps identify the time of peak signal before desensitization mechanisms significantly reduce it. Including a phosphodiesterase (PDE) inhibitor like IBMX is also critical to prevent the degradation of the cAMP signal.[8][15]
Section 3: Data Interpretation & Atypical Results
Sometimes the issue is not a simple loss of signal but a change in the character of the dose-response curve.
FAQ 7: My dose-response curve has a very shallow slope (Hill slope < 1.0). What does this indicate?
A shallow Hill slope can be diagnostically very informative.[16] The standard slope is often close to 1.0. A significantly shallower slope might suggest:
-
Partial Agonism: The compound may be a partial agonist, which by definition cannot produce the full response of a full agonist, often resulting in a lower Emax and sometimes a shallower curve.
-
Complex Binding or Off-Target Effects: The compound might be binding to multiple sites with different affinities or engaging with off-target receptors that produce an opposing effect, smearing out the dose-response relationship.
-
Assay Artifact: A common cause is inaccurate determination of the bottom or top plateaus of the curve due to issues like compound precipitation at high concentrations or a limited signal window.[17]
-
Negative Cooperativity: In some receptor systems, binding of one agonist molecule may decrease the affinity for subsequent molecules, leading to a shallow slope.
FAQ 8: What should I do if I suspect my pyrazole compound is interfering with the assay technology itself?
This is a critical concern, especially in reporter gene assays (e.g., luciferase) or fluorescence-based readouts. Small molecules can directly inhibit reporter enzymes or quench fluorescence, leading to false negatives or low efficacy readings.[18]
-
Luciferase Assays: Many small molecules are known to directly inhibit the firefly luciferase (FLuc) enzyme.[19][20] This can be counterintuitive; sometimes, inhibitor binding can stabilize the enzyme, leading to an increase in the luminescence signal, which could mask a weak agonist effect or create a false positive.[18]
-
Troubleshooting Step: Run a counterscreen. Test your pyrazole compound in a cell-free assay with purified luciferase enzyme and its substrate.[19] If your compound inhibits the enzyme directly, your primary assay results are likely confounded.
-
-
Fluorescence Assays (e.g., FRET, Calcium Dyes): Pyrazole compounds, due to their aromatic nature, can sometimes be intrinsically fluorescent or act as quenchers.
-
Troubleshooting Step: Measure the fluorescence of the compound alone in the assay buffer across the relevant emission/excitation spectra. This will reveal if it has interfering properties.
-
In all cases of suspected interference, the best practice is to confirm your findings using an orthogonal assay —one that measures the same biological endpoint but uses a different detection technology.[19] For example, if you see low efficacy in a BRET-based cAMP assay, try to confirm the result with an ELISA-based cAMP assay.
References
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Stoddart, L. A., et al. (2005). Agonist-selective mechanisms of GPCR desensitization. British Journal of Pharmacology. [Link]
-
Sun, J., et al. (1999). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [Link]
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Thorne, N., et al. (2012). Inhibitor Bias in Luciferase-Based Luminescence Assays. Combinatorial Chemistry & High Throughput Screening. [Link]
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Harrison, R. (2020). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
-
Kelly, E., et al. (2008). Agonist-selective mechanisms of GPCR desensitization. British Journal of Pharmacology. [Link]
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Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Whalen, E. J., et al. (2011). GPCR desensitization: Acute and prolonged phases. Cellular and Molecular Life Sciences. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Creative BioMart. (n.d.). GPCRs Desensitization. [Link]
-
Pask, A., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
-
ResearchGate. (n.d.). Solubility of the tested compounds in simulated gastro-intestinal.... [Link]
-
Lee, K. B., et al. (2021). Mechanistic diversity involved in the desensitization of G protein-coupled receptors. Request PDF. [Link]
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Deranged Physiology. (2023). Graded dose-response curves. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]
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ResearchGate. (2021). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
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Young, T. S., et al. (2010). High-throughput Luciferase Reporter Assay for Small-Molecule Inhibitors of microRNA Function. Journal of Biomolecular Screening. [Link]
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Mire-Sluis, A., et al. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
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NIH. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. [Link]
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Weiss, J. N. (1997). Hill coefficients, dose–response curves and allosteric mechanisms. Journal of Theoretical Biology. [Link]
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ResearchGate. (n.d.). dose response curve analysis. [Link]
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Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Charlton, S. J., et al. (2008). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. [Link]
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Perreault, M., et al. (2021). Pyrazole Agonist of the Apelin Receptor Improves Symptoms of Metabolic Syndrome in Mice. Journal of Medicinal Chemistry. [Link]
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Scherr, M., et al. (2021). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Communications Biology. [Link]
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SB Drug Discovery. (n.d.). GPCR Assay Optimization With Chimeric G Proteins. [Link]
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Aab, A., et al. (2007). Determination of Silencing Potency of Synthetic and Rnase III-Generated Sirna Using a Secreted Luciferase Assay. RNA. [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
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de Souza, T. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]
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Therapeutic Goods Administration (TGA). (2019). Ongoing stability testing for listed and complementary medicines. [Link]
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ResearchGate. (2021). Lead optimisation of pyrazoles as novel FPR1 antagonists. [Link]
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PubMed. (n.d.). Identification, synthesis, and biological evaluation of novel pyrazoles as low molecular weight luteinizing hormone receptor agonists. [Link]
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Technical Support Center: Resolving Poor Aqueous Solubility of Pyrazole Derivatives
Introduction for the Researcher
Welcome to the technical support guide for addressing the common yet challenging issue of poor aqueous solubility of pyrazole derivatives. As researchers and drug development professionals, you are likely aware of the immense therapeutic potential held within the pyrazole scaffold.[1][2] However, this potential is often hampered by solubility issues that can impede biological assays, formulation development, and ultimately, clinical success.[3][4][5]
This guide is structured to provide you with a comprehensive, yet accessible, framework for troubleshooting and overcoming these solubility hurdles. We will move from foundational concepts to advanced, practical strategies, all supported by scientific principles and real-world applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental questions surrounding the solubility of pyrazole derivatives.
Q1: What intrinsic factors of the pyrazole scaffold contribute to its poor aqueous solubility?
A1: The solubility of pyrazole derivatives is a complex interplay of several factors:
-
Aromaticity and π-π Stacking: The aromatic nature of the pyrazole ring can lead to strong π-π stacking interactions between molecules in the solid state. These interactions contribute to a high crystal lattice energy, which is the energy required to break apart the crystal structure and allow it to dissolve.[6]
-
Substituent Effects: The nature of the substituents on the pyrazole ring plays a critical role. Non-polar, hydrophobic groups will inherently decrease aqueous solubility, while polar or ionizable groups can enhance it.[6][7]
-
Hydrogen Bonding: The pyrazole ring itself contains both hydrogen bond donors (N-H) and acceptors (N), allowing for the formation of strong intermolecular hydrogen bonds in the solid state, further increasing the crystal lattice energy.[6]
-
Molecular Planarity and Symmetry: High molecular planarity and symmetry can lead to more efficient crystal packing, resulting in a higher melting point and consequently, lower solubility.[4][8] Disrupting this planarity is a key strategy for improving solubility.[4][8]
Q2: My pyrazole derivative is highly soluble in DMSO, but crashes out when I add it to my aqueous assay buffer. Why does this happen and what can I do?
A2: This is a very common issue known as precipitation upon dilution. DMSO is a powerful organic solvent that can dissolve many non-polar compounds.[9] However, when a concentrated DMSO stock solution of your pyrazole derivative is added to an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the aqueous solubility of your compound is low, it will precipitate out of the solution.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize solvent-induced artifacts and toxicity.[9]
-
Optimize the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will reduce the magnitude of the "solvent shock" when added to the aqueous buffer.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your assay buffer to gradually acclimate the compound to the aqueous environment.
-
Pre-warm the Buffer: Gently warming the assay buffer can sometimes help to keep the compound in solution, as solubility often increases with temperature.[1][6]
Q3: How does pH influence the solubility of pyrazole derivatives?
A3: The pyrazole ring is weakly basic (pKa of the conjugate acid is around 2.5). This means that at physiological pH (around 7.4), the pyrazole ring itself is largely neutral. However, the overall pH-dependent solubility of a pyrazole derivative is dictated by the presence of other ionizable functional groups on the molecule.
-
Basic Pyrazoles: If your derivative contains a basic functional group (e.g., an amine), lowering the pH of the aqueous solution will protonate that group, forming a more soluble salt.[6]
-
Acidic Pyrazoles: Conversely, if your derivative has an acidic substituent (e.g., a carboxylic acid), increasing the pH will deprotonate it, also forming a more soluble salt.[6]
Therefore, adjusting the pH of your aqueous buffer can be a simple and effective way to enhance the solubility of your pyrazole derivative.[6][9]
Part 2: Troubleshooting Guides - A Step-by-Step Approach
This section provides detailed protocols and decision-making workflows for systematically addressing solubility issues.
Guide 1: Initial Solubility Screening and Optimization
This guide will help you to systematically assess and improve the solubility of your pyrazole derivative for in vitro assays.
Objective: To determine the optimal solvent and buffer conditions for your pyrazole derivative.
Workflow Diagram:
Caption: Initial solubility screening workflow.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of your pyrazole derivative in 100% DMSO.[9]
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
-
-
Serial Dilution and Observation:
-
Perform serial dilutions of your stock solution directly into your intended aqueous assay buffer.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, solid particles).
-
-
Troubleshooting Precipitation:
-
If precipitation occurs:
-
Reduce Stock Concentration: Prepare a new, lower concentration stock solution (e.g., 1 mM) in DMSO and repeat the serial dilution.
-
pH Modification: If your compound has ionizable groups, prepare a series of buffers with varying pH values to identify the optimal pH for solubility.[6]
-
Co-solvent Addition: For cell-free assays, consider adding a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your buffer.[9] Be mindful of the potential effects of co-solvents on your assay.
-
-
Guide 2: Formulation Strategies for Improved Aqueous Solubility
For more challenging compounds, advanced formulation strategies may be necessary.
Objective: To significantly enhance the aqueous solubility of a pyrazole derivative for in vitro and in vivo studies.
Workflow Diagram:
Caption: Advanced formulation strategies workflow.
A. Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like pyrazole derivatives, forming inclusion complexes with enhanced aqueous solubility.[10][11][12][13][14]
Experimental Protocol:
-
Cyclodextrin Selection:
-
Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[15]
-
-
Complex Formation (Kneading Method):
-
Create a paste by mixing the pyrazole derivative and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2) with a small amount of a water/alcohol mixture.[11]
-
Knead the mixture thoroughly and then dry it under vacuum.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the resulting complex and compare it to the unformulated compound.
-
B. Solid Dispersions
Principle: A solid dispersion consists of the drug dispersed in an inert, hydrophilic carrier matrix at a solid state.[16][17][18][19][20] This can improve solubility by reducing drug particle size to a molecular level and increasing the wettability and dissolution rate.[16][17]
Experimental Protocol (Solvent Evaporation Method):
-
Component Dissolution:
-
Solvent Removal:
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
-
Characterization and Dissolution Testing:
-
Grind the solid dispersion to a fine powder.
-
Characterize the formulation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Perform dissolution studies to compare the release profile of the solid dispersion to the pure drug.[17]
-
C. Lipid-Based Formulations
Principle: For lipophilic pyrazole derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11][21] These systems consist of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, facilitating drug solubilization.[11]
D. Nanonization
Principle: Reducing the particle size of the drug to the nanometer range significantly increases its surface area, leading to an enhanced dissolution rate as described by the Noyes-Whitney equation.[11][21]
Data Summary Table:
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Increases ionization of the drug, forming a more soluble salt.[6] | Simple, cost-effective. | Only applicable to ionizable compounds. |
| Co-solvents | Modifies the polarity of the solvent system to enhance solubility.[6] | Easy to implement for in vitro assays. | Potential for solvent toxicity or interference with the assay.[9] |
| Cyclodextrins | Encapsulates the drug in a hydrophilic shell.[10][13] | Significant solubility enhancement, potential for improved stability.[12][14] | Stoichiometry of the complex needs to be optimized. |
| Solid Dispersions | Disperses the drug in a hydrophilic matrix, often in an amorphous state.[16][20] | Can dramatically improve dissolution rates.[17] | Physical stability of the amorphous state can be a concern. |
| Lipid-Based Formulations | Solubilizes the drug in a lipidic carrier.[21] | Effective for highly lipophilic compounds. | Formulation complexity, potential for in vivo variability. |
| Nanonization | Increases the surface area of the drug particles.[21] | Broadly applicable to many poorly soluble compounds. | Requires specialized equipment for particle size reduction. |
Part 3: Advanced Insights and Structural Considerations
Disrupting Molecular Planarity and Symmetry:
A key strategy in the medicinal chemistry design phase to inherently improve the solubility of pyrazole derivatives is to disrupt molecular planarity and symmetry.[8] Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which increases their melting point and decreases their solubility.[4]
Strategies to Disrupt Planarity:
-
Introduction of Steric Hindrance: Adding bulky substituents can prevent the molecules from packing tightly.
-
Creating Asymmetry: Modifying the substitution pattern to break the symmetry of the molecule can also disrupt crystal packing.[8]
-
Increasing Rotational Degrees of Freedom: Replacing rigid linkers (e.g., amides) with more flexible ones (e.g., amines) can increase the conformational flexibility of the molecule, making it more difficult to form a stable crystal lattice.[4]
By considering these principles during the design of new pyrazole derivatives, the likelihood of encountering severe solubility issues can be significantly reduced.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Drug Development and Research. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
SOLID DISPERSION TECHNIQUE TO ENHANCE THE SOLUBILITY AND DISSOLUTION RATE OF ARIPIPRAZOLE BY FUSION METHOD. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central. [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]
-
(PDF) SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. ResearchGate. [Link]
-
Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
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Technical Support Center: A Guide to Preventing Degradation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Welcome to the technical support center for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound. By understanding its potential instabilities, you can ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a bicyclic heterocyclic compound with a pyrazole ring fused to a cyclopentane ring and bearing a carboxylic acid group. This unique structure, while offering potential for various applications, also presents several potential pathways for degradation. The primary areas of concern are the pyrazole ring, the carboxylic acid moiety, and the saturated cyclopentane ring.
This guide will walk you through the potential degradation pathways, provide frequently asked questions (FAQs) for quick reference, and offer detailed troubleshooting guides with experimental protocols to help you identify and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially when exposed to heat or certain catalytic conditions.
-
Oxidation: The tetrahydrocyclopentane portion of the molecule is susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives. The pyrazole ring itself can also undergo oxidation under harsh conditions.
-
Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, the carboxylic acid group can undergo esterification in the presence of alcohols, which can then be susceptible to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation of the molecule.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It should be kept in a tightly sealed container to protect it from moisture and air. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q3: I've observed a change in the color of my solid compound. What could be the cause?
A3: A color change often indicates degradation. This could be due to oxidation from prolonged exposure to air or photodegradation from exposure to light. It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the compound.
Q4: My compound shows poor solubility in a particular solvent. Could this be related to degradation?
A4: While solubility is an intrinsic property of the compound, the formation of insoluble degradation products can lead to apparent poor solubility. If you notice a previously soluble batch is now difficult to dissolve, degradation may have occurred.
Q5: How can I prepare stable solutions of this compound for my experiments?
A5: For aqueous solutions, it is best to prepare them fresh. The stability of the compound in solution is pH-dependent. It is advisable to use buffered solutions and to determine the optimal pH range for stability. For organic solvents, use high-purity, anhydrous solvents. If long-term storage of a solution is necessary, store it at a low temperature (-20 °C or below) in a tightly sealed vial, protected from light.
Troubleshooting Guides: Identifying and Solving Stability Issues
This section provides a systematic approach to investigating and resolving potential degradation of this compound.
Guide 1: Investigating Suspected Degradation of Solid Compound
If you suspect your solid sample has degraded (e.g., color change, insolubility), follow this guide.
Step 1: Visual Inspection
-
Observation: Note any changes in color, texture, or appearance compared to a fresh or reference sample.
-
Interpretation: A change from a white or off-white powder to a yellow or brown color is a strong indicator of degradation, likely due to oxidation or photodegradation.
Step 2: Purity Analysis by HPLC
-
Protocol: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase method is often a good starting point.[1][2]
-
Rationale: An HPLC method with sufficient resolution will allow you to separate the parent compound from any degradation products that may have formed. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.
Step 3: Identification of Degradants
-
Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products.[3][4]
-
Interpretation: The mass of the degradants can provide clues to the degradation pathway. For example:
-
A mass loss of 44 amu suggests decarboxylation.
-
A mass increase of 16 amu suggests the addition of an oxygen atom (oxidation).
-
Guide 2: Conducting a Forced Degradation Study
A forced degradation study is a proactive approach to identify the potential degradation pathways and to develop a stability-indicating analytical method.[5][6] This involves subjecting the compound to various stress conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways.
Detailed Protocols for Forced Degradation Studies
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
General Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, use a separate aliquot of the stock solution.
-
Include a control sample (compound in solvent, stored at ambient temperature, protected from light) for comparison.
1. Acidic Hydrolysis
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Rationale: This test evaluates the stability of the compound in an acidic environment, which can be relevant for oral drug formulations or certain chemical syntheses.
2. Basic Hydrolysis
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Analyze by HPLC.
-
-
Rationale: This test assesses the compound's stability in an alkaline environment. Pyrazole rings can be susceptible to ring-opening under strong basic conditions.
3. Oxidative Degradation
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute an aliquot with the mobile phase before HPLC analysis.
-
-
Rationale: This condition mimics oxidative stress. The saturated tetrahydrocyclopentane ring is a likely site for oxidation.
4. Thermal Degradation
-
Procedure:
-
Place the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80 °C) for a specified duration.
-
Alternatively, reflux a solution of the compound.
-
At various time points, dissolve a portion of the solid or dilute an aliquot of the solution and analyze by HPLC.
-
-
Rationale: This study evaluates the thermal stability of the compound and its susceptibility to decarboxylation.
5. Photodegradation
-
Procedure:
-
Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The ICH Q1B guideline recommends an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[7]
-
Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed sample to act as a dark control.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
Rationale: This test is crucial for determining if the compound is light-sensitive and requires special handling and packaging.
Data Analysis and Interpretation
| Stress Condition | Potential Degradation Pathway | Expected Observation in HPLC/LC-MS |
| Acidic Hydrolysis | Generally stable, but watch for esterification if alcohols are present. | Minimal change in the main peak. |
| Basic Hydrolysis | Potential for pyrazole ring opening under harsh conditions. | Appearance of new, more polar peaks. |
| Oxidation (H₂O₂) | Oxidation of the tetrahydrocyclopentane ring. | Peaks with a mass increase of 16 or 32 amu. |
| Thermal | Decarboxylation. | A major degradation peak with a mass loss of 44 amu. |
| Photolytic | Ring opening, rearrangement, or dimerization. | Multiple new peaks, some with the same mass (isomers). |
Conclusion
While this compound is a promising molecule, a thorough understanding of its stability is crucial for its successful application in research and development. By implementing the recommendations and protocols outlined in this guide, researchers can proactively identify and mitigate potential degradation, ensuring the reliability and reproducibility of their work. This technical support center serves as a living document and will be updated as more specific stability data for this compound becomes available.
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
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Kumar, A. P. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Examples of the Fate of APIs. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
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Technical Support Center: Addressing Regio-selectivity Issues in Pyrazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. Here, we will dissect common experimental issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to streamline your synthetic efforts and ensure the selective formation of your desired regioisomer.
Troubleshooting Guide: Navigating Common Regioselectivity Problems
This section addresses specific issues you might be encountering at the bench. Each problem is followed by a detailed explanation of the underlying causes and actionable, step-by-step protocols to regain control over your reaction's outcome.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent challenge, particularly when the substituents on an unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.[1] In such cases, there is little inherent bias for the initial nucleophilic attack by the substituted hydrazine, leading to a mixture of products that can be difficult to separate.[2]
Root Cause Analysis:
The classical Knorr pyrazole synthesis, a cornerstone reaction involving a 1,3-dicarbonyl and a hydrazine, proceeds via the formation of a hydrazone intermediate.[3] The initial attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. If the electronic and steric environments of these carbonyls are not sufficiently differentiated, both pathways will proceed at comparable rates, resulting in a regioisomeric mixture.
Solutions & Protocols:
Your primary lever for control in this scenario is the manipulation of reaction conditions, particularly the solvent.
Protocol 1: Solvent-Mediated Regiocontrol
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically enhance regioselectivity. These solvents can stabilize intermediates selectively through hydrogen bonding and influence the reaction pathway.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in either TFE or HFIP.
-
Reagent Addition: At room temperature, slowly add the substituted hydrazine (1.0 - 1.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and isolate the product. Determine the regioisomeric ratio using ¹H NMR spectroscopy or other suitable analytical techniques.
Data Snapshot: The Power of Solvent Choice
The following table illustrates the dramatic effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.[1]
| Solvent | Temperature (°C) | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) |
| Ethanol (EtOH) | 25 | 36 : 64 |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | 97 : 3 |
Data synthesized from Fustero et al. (2008).
Issue 2: The major product of my reaction is the undesired regioisomer.
This outcome indicates that the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current reaction conditions.[1] For instance, when reacting a 1,3-diketone bearing a strongly electron-withdrawing group like trifluoromethyl (CF₃), the initial attack of the hydrazine often occurs at the more electrophilic carbonyl carbon adjacent to this group.[1][4]
Root Cause Analysis:
The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[2]
Solutions & Protocols:
To overcome this inherent bias, you can modify the reaction conditions to alter the nucleophilicity of the hydrazine or explore alternative synthetic routes.
Protocol 2: pH-Controlled Regioselectivity
The pH of the reaction medium can significantly influence the outcome. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, which can alter the site of the initial attack.[2][5]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Acid Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or a specific molar percentage of a stronger acid like HCl).[6]
-
Hydrazine Addition: Slowly add the substituted hydrazine to the acidified solution.
-
Reaction and Monitoring: Heat the reaction if necessary (e.g., to reflux) and monitor by TLC or LC-MS.
-
Analysis: After work-up, determine the regioisomeric ratio to assess the impact of the pH change.
Alternative Strategies:
If modifying the Knorr synthesis conditions is insufficient, consider alternative, highly regioselective methods:
-
Synthesis from Vinyl Ketones: The cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives can provide a regioselective route to pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[4]
-
1,3-Dipolar Cycloaddition: Reactions involving nitrilimines and alkynes can offer excellent control over regioselectivity.[7][8]
-
Catalytic Methods: Various metal-catalyzed approaches, including those using iron, ruthenium, or copper, have been developed for the regioselective synthesis of substituted pyrazoles.[9]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in pyrazole synthesis?
A1: The regiochemical outcome is primarily a interplay of three factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups enhance the reactivity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less encumbered site.[3]
-
Reaction Conditions: As demonstrated in the troubleshooting guide, solvent, temperature, and pH are powerful tools to manipulate the reaction pathway and can even reverse the inherent selectivity of the substrates.[2][5][10]
Q2: Beyond the Knorr synthesis, what other named reactions are used for regioselective pyrazole synthesis?
A2: Several other named reactions provide access to pyrazoles, some with inherent regioselectivity advantages. The Pechmann pyrazole synthesis , for example, involves the reaction of acetylenes with diazomethane, which can be highly regioselective.[8][11] Modern variations and catalytic methods continue to expand the toolkit for predictable pyrazole construction.[9][12]
Q3: How can I confirm the regiochemistry of my synthesized pyrazole?
A3: Unambiguous structure determination is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons on the N-substituent and protons on the pyrazole ring, allowing for definitive assignment of the regioisomer.[13] In many cases, ¹H and ¹³C NMR are sufficient, especially when comparing the spectra to known, characterized compounds. X-ray crystallography provides the ultimate proof of structure when suitable crystals can be obtained.[14][15]
Q4: I am performing an N-alkylation on an existing pyrazole and getting a mixture of N1 and N2 isomers. Are the principles for controlling this similar?
A4: Yes, the principles are very similar and also revolve around steric and electronic factors. The N-alkylation of an unsymmetrical pyrazole often yields a mixture of N1 and N2 alkylated products because both nitrogen atoms are nucleophilic.[16][17] Key control strategies include:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[16]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using potassium carbonate in DMSO has been shown to favor N1-alkylation.[15]
-
Nature of the Alkylating Agent: Using bulky alkylating agents can significantly improve selectivity.[16]
Visualizing the Pathways
To better understand the decision-making process in troubleshooting and the mechanistic basis of regioselectivity, the following diagrams are provided.
Caption: A decision-making workflow for troubleshooting regioselectivity.
Caption: Mechanistic pathways leading to two possible pyrazole regioisomers.
References
-
Fustero, S., Sánchez-Roselló, M., Soler, J., del Pozo, C., & Sanz-Cervera, J. F. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2466-2473. [Link]
-
Balkenhohl, M., & Knochel, P. (2016). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 18(15), 3558–3561. [Link]
-
Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(6), 7863–7899. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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Zhang, Y., Liu, J., & Jia, X. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(9), 2269. [Link]
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ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chen, J., & Zhu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10105–10114. [Link]
-
Li, J., Wang, Y., Chen, J., & Zhu, J. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Pechmann pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(23), 4285. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Molecules. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Chem Help ASAP. (2021). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]
-
PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Pyrazole-Based Nicotinic Acid Receptor Agonists
For researchers, scientists, and drug development professionals navigating the landscape of nicotinic acid receptor (GPR109A) agonists, the pyrazole scaffold has emerged as a promising foundation for developing potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the efficacy of various pyrazole-based GPR109A agonists, supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships that govern their performance.
The Nicotinic Acid Receptor (GPR109A): A Key Target for Metabolic and Inflammatory Diseases
The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a critical regulator of lipid metabolism and inflammatory responses. Primarily expressed in adipocytes and immune cells, its activation by agonists like nicotinic acid (niacin) leads to the inhibition of adenylyl cyclase through a Gαi-mediated pathway. This, in turn, reduces intracellular cyclic AMP (cAMP) levels, leading to the suppression of lipolysis and a subsequent decrease in circulating free fatty acids (FFAs).
However, the therapeutic utility of niacin is often limited by a significant side effect: cutaneous flushing. This adverse event is primarily mediated by a separate signaling cascade involving β-arrestin recruitment to the activated GPR109A receptor. The quest for improved GPR109A agonists has therefore focused on developing compounds that exhibit "biased agonism"—selectively activating the therapeutic Gαi pathway while minimizing β-arrestin engagement. The pyrazole core has proven to be a particularly versatile scaffold in this endeavor.
Comparative In Vitro Efficacy of Pyrazole-Based GPR109A Agonists
The initial evaluation of novel GPR109A agonists relies on robust in vitro assays to determine their potency and signaling bias. Key parameters include the half-maximal effective concentration (EC50) for G-protein activation (typically measured via cAMP inhibition or calcium mobilization) and β-arrestin recruitment.
| Compound Class/Example | G-Protein Activation (EC50) | β-Arrestin Recruitment | Key Structural Features | Reference(s) |
| Nicotinic Acid (Niacin) | ~52 nM (Calcium Mobilization) | Potent Recruiter | Pyridine carboxylic acid | [1] |
| 4-(Phenyl)thio-1H-pyrazole Derivatives (e.g., Compound 5a) | 45 nM (Calcium Mobilization) | Weaker than niacin | Lacks a carboxylic acid moiety, features a 4-(phenyl)thio substitution. 1-nicotinoyl derivatives induce β-arrestin recruitment, while 1-(pyrazin-2-oyl) derivatives are more G-protein biased. | [1] |
| 5-Alkyl and 5-Aryl-pyrazole-tetrazoles | Potent agonists | Not explicitly quantified in comparative studies | Tetrazole ring as a carboxylic acid bioisostere. | [2] |
| Tricyclic Pyrazole Tetrazoles | Potent partial agonists | Not explicitly quantified in comparative studies | Fused tricyclic core. | [3] |
| Bicyclic Pyrazole Carboxylic Acids (e.g., Analog 23) | Improved potency over niacin | Reduced flushing potential suggests weaker β-arrestin recruitment | Bicyclic core. | [4] |
| 5-Alkyl Pyrazole-3-Carboxylic Acids (e.g., 5-butylpyrazole-3-carboxylic acid) | EC50 ≈ 4.12 µM ([³⁵S]GTPγS binding) | Partial agonist activity (75% intrinsic activity vs. niacin) | Simple alkyl substitution at the 5-position. | [5] |
| Fluorinated Pyrazole Acids | 2- to 3-fold more potent than niacin in some cases | Designed for reduced flushing | Fluorination of the pyrazole core or substituents. | [6][7] |
| Pyrazolyl Propionyl Cyclohexenamides | Full agonists | Not explicitly quantified in comparative studies | Cyclohexenamide moiety. | [8] |
Causality Behind Experimental Choices: The selection of these diverse pyrazole scaffolds reflects a strategic exploration of the chemical space around the GPR109A binding pocket. The traditional carboxylic acid moiety, crucial for niacin's activity, has been replaced with bioisosteres like tetrazoles or even eliminated in some series to modulate potency and physicochemical properties.[1][2] The introduction of bulky and diverse substituents at various positions of the pyrazole ring aims to fine-tune the interaction with the receptor, influencing both G-protein activation and β-arrestin recruitment. The development of G-protein biased agonists, such as certain 1-(pyrazin-2-oyl) substituted 4-(phenyl)thio-1H-pyrazoles, is a direct consequence of the hypothesis that β-arrestin signaling is the primary driver of the flushing side effect.[1]
In Vivo Efficacy: From Preclinical Models to Clinical Insights
The ultimate measure of a GPR109A agonist's efficacy lies in its in vivo performance. Preclinical studies in rodent models of dyslipidemia and type 2 diabetes are crucial for evaluating the ability of these compounds to lower circulating FFAs and improve glucose homeostasis.
Key In Vivo Findings:
-
Tricyclic pyrazole tetrazoles have demonstrated efficacy in lowering FFAs both in vitro and in vivo.[3]
-
A specific bicyclic pyrazole carboxylic acid analog (23) showed improved potency and a lack of flushing at doses that effectively altered the lipid profile in rats.[4]
-
Certain fluorinated pyrazole acids have exhibited improved in vivo properties compared to niacin.[7]
-
Novel pyrrole derivatives , while not pyrazoles, have shown a significant and prolonged reduction of non-esterified fatty acids in human GPR109A transgenic rats compared to niacin, highlighting the potential for scaffolds beyond pyrazoles.
Clinical Trials with Pyrazole-Based Agonists:
Clinical investigations with pyrazole-based GPR109A agonists have yielded mixed results. For instance, MK-0354, a G-protein biased agonist, produced robust, dose-related reductions in FFAs.[1] Single doses of 300 mg MK-0354 were comparable to 1 g of extended-release niacin in FFA suppression.[1] However, despite its potent anti-lipolytic effect and minimal flushing, MK-0354 failed to produce clinically meaningful effects on broader lipid profiles in a Phase II study.[1] This has led to the hypothesis that the beneficial lipid-modifying effects of niacin may be at least partially independent of GPR109A-mediated FFA suppression.
Decoding the Signaling Pathways: G-Protein vs. β-Arrestin
The differential efficacy and side-effect profiles of pyrazole-based GPR109A agonists can be understood by dissecting their engagement of distinct downstream signaling pathways.
G-Protein-Mediated Pathway (Therapeutic Arm):
-
A pyrazole-based agonist binds to the GPR109A receptor.
-
This induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gαi).
-
The activated Gαi subunit inhibits adenylyl cyclase.
-
This leads to a decrease in intracellular cAMP levels.
-
Reduced cAMP levels result in the inhibition of hormone-sensitive lipase, thereby suppressing lipolysis in adipocytes and reducing the release of FFAs into the bloodstream.
β-Arrestin-Mediated Pathway (Side-Effect Arm):
-
Upon agonist binding and G-protein activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
Phosphorylated GPR109A serves as a docking site for β-arrestin.
-
β-arrestin recruitment leads to receptor desensitization and internalization, but also initiates a distinct signaling cascade that, in the context of skin cells, results in the release of prostaglandins and subsequent vasodilation, perceived as flushing.
The goal of developing G-protein biased pyrazole agonists is to create molecules that efficiently activate the Gαi pathway while having minimal interaction with the β-arrestin pathway, thus separating the therapeutic benefits from the undesirable side effects.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount.
In Vitro cAMP Inhibition Assay
This assay quantifies the ability of a compound to activate the Gαi-mediated signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based agonists and a reference agonist (e.g., nicotinic acid) in an appropriate assay buffer.
-
Agonist Stimulation: Pre-incubate the cells with the test compounds for a defined period.
-
Adenylyl Cyclase Activation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the negative control) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaLISA, or fluorescence polarization-based assays).
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for each compound.
In Vitro β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing an indication of the compound's potential to induce flushing.
Step-by-Step Methodology:
-
Cell Line: Utilize a commercially available cell line that co-expresses GPR109A and a β-arrestin fusion protein linked to a reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx).
-
Cell Plating: Plate the cells in a suitable microplate format and incubate overnight.
-
Compound Addition: Add serial dilutions of the pyrazole agonists to the cells.
-
Incubation: Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents for the specific reporter system and measure the signal (e.g., chemiluminescence).
-
Data Analysis: Generate dose-response curves and determine the EC50 for β-arrestin recruitment.
Conclusion and Future Directions
The pyrazole scaffold has proven to be a rich source of novel GPR109A agonists with diverse efficacy profiles. The development of G-protein biased agonists represents a significant advancement in mitigating the flushing side effect that has long plagued nicotinic acid therapy. However, the clinical translation of these compounds has highlighted the complexity of GPR109A signaling and its role in overall lipid metabolism.
Future research in this area should focus on:
-
Head-to-head comparative studies: Directly comparing the in vitro and in vivo efficacy of a wider range of pyrazole-based agonists under standardized conditions to establish a clearer understanding of their relative merits.
-
In-depth structure-activity relationship studies: Elucidating the precise molecular interactions that govern G-protein versus β-arrestin bias to enable the rational design of next-generation agonists with optimized signaling profiles.
-
Exploration of GPR109A-independent mechanisms: Further investigation into the non-GPR109A-mediated effects of nicotinic acid to identify novel therapeutic targets for dyslipidemia.
By continuing to unravel the intricacies of pyrazole-based GPR109A agonism, the scientific community can pave the way for the development of safer and more effective therapies for a range of metabolic and inflammatory disorders.
References
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- van Herk, T., Brussee, J., van den Nieuwendijk, A. M., van der Klein, P. A., IJzerman, A. P., Stannek, C., ... & Lorenzen, A. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(20), 4245-4252.
- Imbriglio, J., Taggart, A. K., Waters, M. G., Hammond, M. L., Tata, J. R., Colletti, S. L., ... & Shen, H. C. (2009). GPR109a Agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as Agonists of the Human Orphan G-protein Coupled Receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124.
- Shen, H. C., Taggart, A. K., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2010). Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a). Bioorganic & Medicinal Chemistry Letters, 20(9), 2797-2800.
- Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., ... & Connolly, D. T. (2009). Pyrazole acids as niacin receptor agonists for the treatment of dyslipidemia. Bioorganic & Medicinal Chemistry Letters, 19(16), 4768-4772.
- Ye, N., et al. (2019). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv, 391851.
- Imbriglio, J. E., Taggart, A. K., Waters, M. G., Hammond, M. L., Tata, J. R., Colletti, S. L., ... & Shen, H. C. (2009). GPR109a Agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as Agonists of the Human Orphan G-protein Coupled Receptor GPR109a. Request PDF.
- Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., Lindstrom, A., ... & Semple, G. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.
- van Herk, T., Brussee, J., van den Nieuwendijk, A. M., van der Klein, P. A., IJzerman, A. P., Stannek, C., ... & Lorenzen, A. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of medicinal chemistry, 46(20), 4245-4252.
- Shen, H. C., Taggart, A. K., Wilsie, L. C., Waters, M. G., Hammond, M. L., Tata, J. R., & Colletti, S. L. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(12), 3656-3659.
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In Vitro Comparative Analysis of Novel 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid Derivatives
A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive in vitro comparison of a series of proprietary 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities and synthetic tractability.[1][2] Our investigation focuses on the fused cyclopenta-pyrazole system, a rigid scaffold that allows for precise vectoral orientation of substituents to probe interactions with biological targets. The objective of this guide is to present a logical, data-driven comparison of novel analogues, detailing the experimental rationale, methodologies, and structure-activity relationship (SAR) insights to aid fellow researchers in the field.
Rationale and Experimental Strategy
The primary goal of this study was to evaluate a series of novel derivatives for their potency against a specific biological target (a representative protein kinase), their functional effect in a cell-based model, and their preliminary safety profile via in vitro cytotoxicity. A multi-step screening cascade was designed to enable efficient decision-making, progressing only the most promising compounds.
The causality behind our experimental choices is rooted in a standard drug discovery funnel:
-
Confirm Target Engagement: It is critical to first establish that the compounds physically interact with the intended target protein. A failure to bind indicates that any downstream biological effect is likely off-target or an artifact.
-
Quantify Functional Potency: Binding does not always equate to functional modulation. A cell-based assay is essential to measure the compound's ability to inhibit the target's activity within a more physiologically relevant environment.
-
Assess Selectivity and Safety: A potent compound is of little value if it is indiscriminately toxic to all cells. A cytotoxicity assay provides an early indication of the therapeutic window.
This structured workflow ensures that resources are focused on compounds with the highest potential for further development.
Figure 1: In Vitro Screening Cascade for Derivative Prioritization.
Detailed Experimental Protocols
The following protocols are described as self-validating systems, incorporating appropriate controls to ensure data integrity.
Biochemical Target Binding Assay (TR-FRET)
-
Expertise & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected for its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to high-throughput screening. It directly measures the displacement of a fluorescent tracer from the kinase active site, providing a true measure of target engagement.
-
Protocol:
-
Prepare an 11-point, 3-fold serial dilution of each test compound in DMSO, starting from a 1 mM stock.
-
In a 384-well assay plate, add 2 µL of the compound dilutions. Include "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Add 4 µL of the target kinase solution (final concentration 5 nM) in assay buffer.
-
Add 4 µL of a fluorescent tracer solution (final concentration 10 nM).
-
Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/620) and plot against compound concentration to determine the IC50 value using a four-parameter logistic fit.
-
Cell-Based Functional Assay (Phospho-Substrate ELISA)
-
Expertise & Rationale: To confirm that target binding translates into functional inhibition in a cellular context, we measured the phosphorylation of a known downstream substrate. An ELISA-based format provides a robust and quantitative readout of the target kinase's activity within the cell.
-
Protocol:
-
Seed a relevant human cell line (e.g., MCF-7 for a breast cancer target) into a 96-well plate at 10,000 cells/well and incubate for 24 hours.[3]
-
Treat the cells with a 9-point serial dilution of the test compounds for 2 hours.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., EGF) for 15 minutes to induce substrate phosphorylation.
-
Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detect the phosphorylated substrate using a primary antibody specific for the phosphorylated form, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm.
-
Normalize the data to untreated controls and generate dose-response curves to calculate functional IC50 values.
-
In Vitro Cytotoxicity Assay (MTT)
-
Expertise & Rationale: The MTT assay was chosen as a standard, reliable method to assess general cytotoxicity. It measures the metabolic activity of cells, which is a strong indicator of cell viability. Using a common cell line like HepG2 provides an early alert for potential hepatotoxicity.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a 9-point serial dilution of the test compounds for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the CC50 (50% cytotoxic concentration).
-
Quantitative Comparison of Derivatives
Five derivatives were synthesized to probe the structure-activity relationship around the core scaffold. Modifications were made at the N1 position of the pyrazole ring and the C5 position of the cyclopentane ring.
Table 1: Comparative In Vitro Performance of Tetrahydrocyclopenta[c]pyrazole Derivatives
| Compound ID | N1-Substituent | C5-Substituent | Binding IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50 / Cellular IC50) |
| CMPD-01 | -H | -H | 850 | 1230 | > 100 | > 81 |
| CMPD-02 | -CH₃ | -H | 125 | 210 | > 100 | > 476 |
| CMPD-03 | -CH₂CH₃ | -H | 45 | 88 | 95 | 1080 |
| CMPD-04 | -CH₂CH₃ | -F (cis) | 22 | 41 | 52 | 1268 |
| CMPD-05 | -CH₂CH₃ | -F (trans) | 78 | 155 | 89 | 574 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 provides clear insights into the SAR of this chemical series.
-
N1-Position is Critical for Potency: The unsubstituted pyrazole (CMPD-01 ) exhibited weak activity. Alkylation at the N1 position dramatically improved potency, with the ethyl group (CMPD-03 ) being superior to the methyl group (CMPD-02 ). This suggests the target's binding pocket contains a hydrophobic region that favorably accommodates the N-ethyl substituent. This finding is consistent with SAR studies on other pyrazole series where substitution on the pyrazole ring is essential for activity.[4][5]
-
Stereospecificity at the C5-Position: With the optimal N-ethyl group in place, we explored the effect of adding a fluorine atom to the cyclopentane ring. The introduction of a cis-fluoro group (CMPD-04 ) doubled the potency in both biochemical and cellular assays compared to the parent compound CMPD-03 . In contrast, the trans-fluoro isomer (CMPD-05 ) was significantly less potent. This stereospecific effect strongly implies that the cis-fluorine atom acts as a key hydrogen bond acceptor or engages in a favorable dipole interaction with a specific residue in the active site, a strategy often employed to enhance ligand affinity.[6]
-
Therapeutic Window: While the most potent compound, CMPD-04 , showed some cytotoxicity at 52 µM, its cellular IC50 is over 1200-fold lower. This high Selectivity Index (SI) is a promising indicator of a potentially viable therapeutic window, warranting further investigation.
Figure 2: Structure-Activity Relationship (SAR) Summary.
Conclusion and Next Steps
This in vitro comparison has successfully identified CMPD-04 as a lead compound from the this compound series. The systematic derivatization and logical screening cascade have provided clear SAR, demonstrating the importance of an N-ethyl group for hydrophobic interactions and a cis-fluoro substituent on the cyclopentane ring for enhanced potency.
Based on these compelling results, the following next steps are recommended for the progression of CMPD-04 :
-
Kinome Profiling: Assess the selectivity of CMPD-04 against a broad panel of kinases to understand its off-target profile.
-
In Vitro ADME: Characterize its metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay).
-
In Vivo Pharmacokinetics: Evaluate the compound's pharmacokinetic properties (half-life, bioavailability) in a rodent model.
-
In Vivo Efficacy: Test the compound in a relevant animal model of disease to establish a correlation between in vitro potency and in vivo efficacy.
This guide serves as a template for the rational evaluation of novel chemical matter, integrating biochemical, cellular, and safety data to build a comprehensive understanding of a compound's potential and guide its journey from hit to lead.
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Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
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Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. [Link]
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Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]
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Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry. [Link]
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Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features and synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological properties.[2][3][4] From established anti-inflammatory drugs like celecoxib to promising new anticancer and antimicrobial agents, the pyrazole scaffold continues to be a fertile ground for drug discovery.[1] This guide provides a comprehensive framework for the validation of the biological activity of newly synthesized pyrazole compounds, focusing on three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. Authored from the perspective of a senior application scientist, this document emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to biological evaluation.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of pyrazole derivatives often stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation, such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA.[2][5] Validation of anticancer activity requires a multi-faceted approach, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[6] Its principle lies in the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Expert Insight: The choice of cancer cell lines is critical and should align with the therapeutic hypothesis for the synthesized pyrazole series. Including a non-cancerous cell line (e.g., MCF-10A) is crucial for assessing the selectivity of the compounds and their potential for off-target toxicity.
Comparative Anticancer Activity of Synthesized Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of various synthesized pyrazole derivatives against different human cancer cell lines, providing a comparative overview of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid 33 | HepG2 | <23.7 | Doxorubicin | 24.7-64.8 | [2] |
| Pyrazole-Indole Hybrid 34 | HCT116 | <23.7 | Doxorubicin | 24.7-64.8 | [2] |
| Benzoxazine-Pyrazole 22 | MCF7 | 2.82 | Etoposide | - | [2] |
| Benzoxazine-pyrazole 23 | A549 | 6.28 | Etoposide | - | [2] |
| Polysubstituted Pyrazole 59 | HepG2 | 2 | Cisplatin | 5.5 | [2] |
| Pyrazole Carbaldehyde 43 | MCF7 | 0.25 | Doxorubicin | 0.95 | [2] |
| Steroidal 5-amino-1-arylpyrazole 53g | HeLa | 4.0 | Cisplatin | 254.5 | [7] |
| DHT-derived pyrazole 24e | PC-3 | 4.2 | - | - | [7] |
Workflow for Anticancer Activity Validation
Caption: Simplified cyclooxygenase pathway and the inhibitory action of pyrazole compounds.
III. Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with some exhibiting potent activity against a range of bacteria and fungi. [5][8]The primary method for validating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for determining MIC values.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized pyrazole compounds and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Comparative Antimicrobial Activity of Synthesized Pyrazole Derivatives
The following table provides a comparative overview of the antimicrobial activity of various synthesized pyrazole derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | Ciprofloxacin | - | [5] |
| Imidazo-pyridine pyrazole 18 | K. pneumoniae | <1 | Ciprofloxacin | - | [5] |
| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | Ciprofloxacin | - | [5] |
| Aminoguanidine-derived pyrazole 12 | E. coli 1924 | 1 | Moxifloxacin | 2 | [5] |
| Pyrazole-thiazole hybrid 10 | S. aureus | 1.9-3.9 | - | - | [5] |
| Pyrazole derivative 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 | [9] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [9] |
| Pyrazole derivative 2 | A. niger | 1 | Clotrimazole | 2 | [9] |
Workflow for Antimicrobial Activity Validation
Caption: Workflow for validating the antimicrobial activity of pyrazole compounds.
IV. Conclusion and Future Directions
The validation of the biological activity of synthesized pyrazole compounds is a systematic process that requires careful experimental design and interpretation. This guide has provided a framework for assessing the anticancer, anti-inflammatory, and antimicrobial potential of novel pyrazole derivatives, emphasizing the importance of comparative analysis and mechanistic understanding. The data presented herein, drawn from numerous studies, clearly demonstrates the remarkable versatility of the pyrazole scaffold. Future research should focus on exploring the structure-activity relationships of these compounds to design more potent and selective agents. Furthermore, investigating compounds with dual or multiple biological activities, such as those with combined anti-inflammatory and anticancer effects, could lead to the development of innovative therapeutic strategies. [1]By adhering to rigorous validation protocols and fostering a deep understanding of the underlying biological principles, researchers can continue to unlock the full therapeutic potential of the pyrazole nucleus.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
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A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2024). Bentham Science. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). MDPI. [Link]
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A Researcher's Guide to Navigating Pyrazole Agonist Cross-Reactivity on Receptor Subtypes
Introduction: The Pyrazole Scaffold and the Double-Edged Sword of Cross-Reactivity
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in a remarkable number of FDA-approved drugs, from the anti-inflammatory celecoxib to the anti-cancer agent ruxolitinib.[3] Its metabolic stability and versatile chemical nature allow it to form specific interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear hormone receptors.[3][4]
However, this versatility presents a critical challenge for researchers and drug developers: cross-reactivity . An agonist designed for a specific receptor subtype may bind to and, more importantly, activate other unintended receptor subtypes. This can lead to undesirable off-target side effects, or in some cases, beneficial polypharmacology. Understanding and meticulously characterizing the cross-reactivity profile of a novel pyrazole agonist is not merely a regulatory hurdle; it is a fundamental step in defining its therapeutic potential and safety.
This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for pyrazole agonists. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting self-validating protocols that ensure data integrity.
The Core Principle: Beyond Binding Affinity to Functional Selectivity
The first step in assessing cross-reactivity is to move past the simplistic notion of a compound being "on-target" or "off-target." A ligand's interaction with a receptor is a nuanced relationship defined by two key parameters:
-
Affinity (Kᵢ): This measures the strength of the binding interaction between the agonist and the receptor. A lower Kᵢ value indicates a tighter bind.
-
Efficacy (Eₘₐₓ) & Potency (EC₅₀): Efficacy describes the maximum biological response the agonist can produce upon binding, while potency is the concentration of the agonist required to elicit 50% of its maximal effect.
A pyrazole agonist can exhibit high affinity for multiple receptor subtypes but may activate them to different degrees (partial agonism) or even trigger distinct downstream signaling pathways from the same receptor (functional selectivity or biased agonism).[5][6] For instance, a compound might be a full agonist at its primary target but only a partial agonist or even an antagonist at an off-target receptor. This is why a comprehensive cross-reactivity assessment requires a two-pronged approach: initial binding assays to identify all potential interactions, followed by functional assays to characterize the nature of those interactions.[7]
Designing the Investigation: A Phased Approach to Profiling
A robust cross-reactivity study is a systematic process of elimination and characterization. The selection of receptors for screening should be hypothesis-driven, based on factors like sequence homology to the primary target or known interactions of similar chemical scaffolds.
Phase 1: Mapping the Interaction Landscape with Receptor Binding Assays
The initial goal is to cast a wide net to identify all potential binding partners. The competitive radioligand binding assay is the gold standard for this purpose due to its sensitivity and robustness.[8]
Causality Behind the Choice: This assay directly measures the ability of your unlabeled pyrazole compound to displace a high-affinity, radioactively labeled ligand ("radioligand") that is known to bind to the target receptor. By quantifying this displacement, we can accurately determine the binding affinity (Kᵢ) of your test compound.[9]
dot
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a self-validating system. Controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + saturating concentration of a known unlabeled ligand) are essential to calculate the specific binding that your compound inhibits.
-
Reagent Preparation:
-
Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Receptor Source: Use cell membranes from a stable cell line overexpressing the receptor subtype of interest. Resuspend membranes in assay buffer to a final concentration of 10-20 µg protein per well.
-
Radioligand: Dilute a specific, high-affinity radioligand (e.g., [³H]-Nicotinic Acid for the nicotinic acid receptor) in assay buffer to a final concentration at or below its Kᴅ value.[10]
-
Test Compound: Prepare a 10 mM stock of the pyrazole agonist in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Execution (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 50 µL of the test compound dilutions. For control wells, add buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 50 µL of the receptor membrane preparation to all wells. Final volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Separation:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of specific binding inhibited by your test compound at each concentration.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [Source: Cheng Y, Prusoff WH. Biochem Pharmacol. 1973]
-
Phase 2: Unveiling the Functional Consequences
Identifying a binding interaction is only half the story. A functional assay is required to determine if that binding event leads to a cellular response. The choice of assay depends on the canonical signaling pathway of the receptor subtype. Most receptors targeted by pyrazole agonists are GPCRs, which primarily signal through G proteins (Gαs, Gαi/o, Gαq) or β-arrestin pathways.[11][12]
dot
Caption: A generalized GPCR signaling cascade.
Causality Behind the Choice: For Gαs- or Gαi-coupled receptors, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a direct and reliable readout of receptor activation or inhibition, respectively.[13] Gαs stimulates adenylyl cyclase to produce cAMP, while Gαi inhibits it.
Experimental Protocol: cAMP Accumulation Assay (Gs-coupled Receptor)
-
Cell Preparation:
-
Culture a cell line stably expressing the receptor of interest (e.g., HEK293-hD₂R) in appropriate media.
-
Seed cells into a 96-well plate and grow to ~90% confluency.
-
-
Assay Execution:
-
Wash cells with serum-free medium or assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well. The PDE inhibitor is crucial as it prevents the degradation of cAMP, amplifying the signal. Incubate for 15-30 minutes.
-
Add 50 µL of the serially diluted pyrazole agonist to the wells. Include a known full agonist as a positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Add the detection reagents to the cell lysate. These kits typically use a competitive immunoassay format where cAMP produced in the cell competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Quantification and Analysis:
-
Read the plate using an appropriate plate reader (e.g., HTRF-compatible reader).
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the pyrazole agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist control.
-
For Gαi-coupled receptors, the protocol is similar, but includes a step to stimulate adenylyl cyclase with an agent like forskolin. The agonist's activity is then measured as its ability to inhibit this forskolin-stimulated cAMP production.[13]
Data Synthesis: A Comparative Overview
The power of a cross-reactivity study lies in the direct comparison of data across multiple receptor subtypes. All quantitative data should be summarized in a clear, structured table.
Table 1: Comparative Cross-Reactivity Profile of Exemplary Pyrazole Agonists
| Compound ID | Primary Target | Receptor Subtype | Binding Affinity Kᵢ (nM) | Functional Potency EC₅₀ (nM) | % Efficacy (vs. Endogenous Ligand) | Source(s) |
| PZA-1 | Nicotinic Acid Receptor | HCA₂ (Gᵢ) | 72 | 4120 | 75% (Partial Agonist) | [9][10] |
| (Example Off-Target) | HCA₃ (Gᵢ) | >10,000 | >10,000 | Not Active | - | |
| (Example Off-Target) | D₂ Receptor (Gᵢ) | 850 | >10,000 | Not Active | - | |
| PZA-2 (PPT) | Estrogen Receptor α | ERα (Nuclear) | 0.8 | 0.1 | 100% (Full Agonist) | [14][15] |
| (Subtype Selectivity) | ERβ (Nuclear) | 328 | >1,000 | Not Active | [14][15] | |
| PZA-3 | Cannabinoid Receptor 1 | CB1 (Gᵢ) | 1120 | 221 | 22% (Partial Agonist) | [16] |
| (Subtype Selectivity) | CB2 (Gᵢ) | 1630 | >10,000 | Not Active | [16] |
Data presented are synthesized from published literature for illustrative purposes.
Interpreting the Results:
-
PZA-1 shows good affinity for its primary target but requires a much higher concentration to elicit a functional response, and it is only a partial agonist. It shows high selectivity against the tested off-targets.
-
PZA-2 (PPT) is a potent and highly selective full agonist for ERα, with over 400-fold greater binding affinity for ERα compared to ERβ, demonstrating excellent subtype selectivity.[14][15]
-
PZA-3 is a low-potency partial agonist at CB1 and shows weak binding to CB2 with no functional activity, indicating a degree of selectivity for CB1.[16]
Conclusion: An Indispensable Component of Drug Development
The study of pyrazole agonist cross-reactivity is a journey from broad screening to precise functional characterization. It is an iterative process that informs medicinal chemistry efforts to enhance selectivity and tailor the pharmacological profile of a lead compound. By employing a systematic approach that combines high-quality binding assays with mechanism-of-action relevant functional assays, researchers can build a comprehensive understanding of their compound's behavior. This knowledge is paramount for predicting in vivo effects, ensuring patient safety, and ultimately, developing more effective and targeted therapeutics.
References
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van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(18), 3945-3951. [Link]
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Giepmans, B. N. G., et al. (2005). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. ASSAY and Drug Development Technologies, 3(4), 385-396. [Link]
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van Herk, T., et al. (2003). Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor. American Chemical Society. [Link]
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An, S. & Haugh, C. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
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van Herk, T., et al. (2003). Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor. ACS Publications. [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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ION Biosciences. (n.d.). GPCR Assay Services. ION Biosciences. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
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Manera, C., et al. (2016). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 21(9), 1149. [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]
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Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. [Link]
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Basnet, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1855. [Link]
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Liang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(7), 1205-1234. [Link]
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Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]
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Webber, H., et al. (2016). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 7(12), 1111-1116. [Link]
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Lu, D., et al. (2019). Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. Molecules, 24(9), 1686. [Link]
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Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]
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Wu, G., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Urban, J. D., et al. (2007). GPCR functional selectivity has therapeutic impact. Trends in Pharmacological Sciences, 28(1), 1-7. [Link]
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Alternative Synthetic Routes for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid and the Quest for Optimal Synthesis
This compound is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] Its rigid, bicyclic structure is a valuable scaffold for developing kinase inhibitors and anti-inflammatory compounds. The increasing demand for this intermediate necessitates the exploration and optimization of its synthetic routes to ensure efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of three prominent synthetic methodologies for obtaining this valuable compound, offering detailed experimental protocols and a critical evaluation of each approach.
Comparative Overview of Synthetic Strategies
This guide will delve into the following three synthetic routes:
-
The Knorr Pyrazole Synthesis: A classic and widely used method for pyrazole formation.
-
1,3-Dipolar Cycloaddition: A powerful and often highly regioselective approach to five-membered heterocycles.
-
Multicomponent Reaction (MCR): A modern and efficient strategy that combines multiple reactants in a single step.
The following table provides a high-level comparison of these methods for the synthesis of this compound.
| Synthetic Route | Key Starting Materials | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | Ethyl 2-oxocyclopentaneglyoxylate, Hydrazine | 60-80% | 4-8 hours | Well-established, reliable, uses readily available starting materials. | Two-step process, potential for side reactions, moderate yields. |
| 1,3-Dipolar Cycloaddition | Cyclopentene, Ethyl diazoacetate | 70-90% | 12-24 hours | High regioselectivity, milder reaction conditions possible. | Requires in-situ generation of the diazo species, potentially hazardous reagents. |
| Multicomponent Reaction | Cyclopentanone, Ethyl glyoxylate, Hydrazine | 50-75% | 2-6 hours | High atom economy, operational simplicity, reduced waste. | Optimization of reaction conditions can be complex, lower yields in some cases. |
In-Depth Analysis and Experimental Protocols
Route 1: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a β-ketoester with a hydrazine derivative.[2] For the synthesis of our target molecule, the key intermediate is ethyl 2-oxocyclopentaneglyoxylate.
Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the hydrazine salt. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the more valuable β-ketoester. The reaction is heated to reflux to provide the necessary activation energy for the condensation and subsequent cyclization.
Experimental Protocol:
-
Synthesis of Ethyl 2-oxocyclopentaneglyoxylate:
-
To a solution of sodium ethoxide (prepared from 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 12.8 g (0.1 mol) of ethyl 2-oxocyclopentanecarboxylate dropwise with stirring.
-
After the addition is complete, add 14.6 g (0.1 mol) of diethyl oxalate dropwise.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclopentaneglyoxylate.
-
-
Synthesis of this compound:
-
Dissolve the crude ethyl 2-oxocyclopentaneglyoxylate (0.1 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 5.5 mL (0.11 mol) of hydrazine hydrate dropwise with stirring.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Add 50 mL of 2 M sodium hydroxide solution and heat the mixture to reflux for 2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to afford this compound.
-
DOT Diagram of Knorr Pyrazole Synthesis:
Caption: Knorr synthesis pathway for the target molecule.
Route 2: 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition is a powerful method for constructing five-membered rings with high regioselectivity.[3] In this approach, a 1,3-dipole (in this case, derived from ethyl diazoacetate) reacts with a dipolarophile (cyclopentene).
Causality Behind Experimental Choices: The in-situ generation of ethyl diazoacetate from glycine ethyl ester hydrochloride and sodium nitrite under acidic conditions is a common and relatively safe method. The reaction is performed at a low temperature to control the diazotization reaction and prevent the decomposition of the diazo compound. The cycloaddition itself is often carried out at room temperature over an extended period to ensure good conversion.
Experimental Protocol:
-
In-situ Generation of Ethyl Diazoacetate and Cycloaddition:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve 13.9 g (0.1 mol) of glycine ethyl ester hydrochloride in 50 mL of water and 50 mL of dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
To the resulting solution of ethyl diazoacetate in dichloromethane, add 8.2 g (0.12 mol) of cyclopentene.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.
-
-
Aromatization and Hydrolysis:
-
Dissolve the crude cycloadduct in 100 mL of toluene and add 10 g of manganese dioxide.
-
Heat the mixture to reflux for 4 hours to effect aromatization.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
To the crude ester, add 50 mL of 2 M sodium hydroxide solution and heat to reflux for 2 hours.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain this compound.
-
DOT Diagram of 1,3-Dipolar Cycloaddition:
Caption: 1,3-Dipolar cycloaddition pathway for the target molecule.
Route 3: Multicomponent Reaction (MCR)
Multicomponent reactions offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. For our target, a three-component reaction of cyclopentanone, an ethyl glyoxylate equivalent, and hydrazine can be envisioned.
Causality Behind Experimental Choices: The use of a catalyst, such as piperidine, is crucial to promote the initial condensation reactions. A one-pot procedure is employed to maximize efficiency and minimize waste. The reaction temperature is carefully controlled to balance the rates of the competing reactions and favor the desired product formation.
Experimental Protocol:
-
One-Pot Synthesis and Hydrolysis:
-
In a 250 mL round-bottom flask, combine 8.4 g (0.1 mol) of cyclopentanone, 10.2 g (0.1 mol) of ethyl glyoxylate (50% in toluene), and 100 mL of ethanol.
-
Add 0.5 mL of piperidine as a catalyst.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5.5 mL (0.11 mol) of hydrazine hydrate dropwise.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add 50 mL of 2 M sodium hydroxide solution and heat to reflux for 2 hours for hydrolysis.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield this compound.
-
DOT Diagram of Multicomponent Reaction:
Caption: Multicomponent reaction pathway for the target molecule.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research or production setting.
-
The Knorr Pyrazole Synthesis is a robust and reliable method, particularly suitable for laboratories with established expertise in classical heterocyclic synthesis. Its primary advantage lies in the use of readily accessible starting materials.
-
The 1,3-Dipolar Cycloaddition offers the potential for higher yields and regioselectivity. This method is advantageous when a high degree of purity is required and the handling of diazo compounds can be performed safely.
-
The Multicomponent Reaction is the most environmentally friendly and operationally simple approach. It is an excellent choice for rapid library synthesis and for process development where minimizing steps and waste is a priority.
Ultimately, the selection of a synthetic route should be guided by a careful consideration of factors such as yield, cost of starting materials, reaction time, safety considerations, and the desired scale of production.
References
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- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of cyclopentanone‐fused pyrazoles.
- challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxyl
- 1,3-Dipolar cycloaddition. Wikipedia.
- 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. Organic Letters.
- Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes. Chemical Science.
- This compound. MySkinRecipes.
- 2-Oxocyclopentane-1-carboxylic acid. PubChem.
- Reaction of hydrazine and hydroxylamines with carboxylic acids. Chemistry Stack Exchange.
- Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. Chemistry LibreTexts.
- How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange.
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC.
- Cyclisation reaction through hydrazine. Chemistry Stack Exchange.
- Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry | OpenStax.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
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A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Known Anti-Inflammatory Drugs
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including potent anti-inflammatory drugs like celecoxib.[1] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel pyrazole derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs). We present a multi-tiered evaluation strategy, beginning with crucial in vitro assays to determine potency and selectivity, followed by a well-established in vivo model to assess efficacy in a biological system. Detailed, step-by-step protocols are provided for cyclooxygenase (COX) inhibition, nitric oxide (NO) production, and cytotoxicity assays, alongside the carrageenan-induced paw edema model. This guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.
Benchmarking Framework: A Multi-Tiered Approach
A logical and phased approach is critical for the efficient evaluation of new chemical entities. Our proposed workflow ensures that only the most promising candidates from initial in vitro screening advance to more complex and resource-intensive in vivo studies.
Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.
Part 1: In Vitro Characterization
The initial phase focuses on characterizing the molecular mechanism and safety profile of the new pyrazole derivatives at the cellular and enzymatic levels.
Cyclooxygenase (COX) Inhibition Profiling
Rationale & Expertise: The primary mechanism of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is induced during inflammation and is the desired target for anti-inflammatory drugs.[3] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects associated with traditional NSAIDs like Indomethacin.[3] This assay is therefore the most critical first step, determining both the potency (IC50 value) and the selectivity of the novel compounds.
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The diverse biological activities of pyrazole derivatives, ranging from anticancer and anti-inflammatory to kinase inhibition, necessitate robust and reproducible biological assays for their evaluation.[3][4][5] This guide provides an in-depth comparison of common biological assays for pyrazole derivatives, with a core focus on the principles and practices that underpin experimental reproducibility. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to ensure that your findings are both accurate and consistent.
The journey of a drug candidate from bench to bedside is long and fraught with challenges, with a significant portion of this journey dedicated to assessing its biological properties through various assays.[6] The reliability of these assays is paramount; irreproducible results can lead to wasted resources and misguided research efforts.[7] Therefore, establishing self-validating experimental systems is not just best practice, but a necessity for successful drug discovery.
I. Assessing Cytotoxicity: The MTT Assay
A fundamental step in the evaluation of many pyrazole derivatives, particularly those with anticancer potential, is determining their cytotoxic effects on cancer cell lines.[4][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Mechanism of Action & Rationale for Reproducibility:
The MTT assay hinges on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. While straightforward, the reproducibility of this assay can be influenced by several factors, including cell metabolic activity and potential interference from the test compound.[3]
Key Considerations for a Self-Validating MTT Assay:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and at an optimal, predetermined density.
-
Compound Interference: Test for any direct reaction between the pyrazole derivative and MTT, or any effect on formazan crystal solubility.
-
Incubation Times: Precisely control the incubation times for both compound treatment and MTT addition.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole derivative should be consistent across all wells and kept at a non-toxic level (typically ≤ 0.5%).[8]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent like DMSO. On the day of the experiment, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v).[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control (medium with the same final concentration of DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[3][8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Table 1: Example Cytotoxic Activity (IC50) of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Compound 3f | Triple-Negative Breast Cancer | MDA-MB-468 | 6.45 (48h) | [8] |
| Compound 9d | Breast Cancer | MDA-MB-231 | <10 | [8] |
| Compound 10b | Breast Cancer | MCF-7 | 3.9 - 35.5 | [8] |
| 136b | Lung, Colon, Breast, Colon | A549, HCT-116, MCF-7, HT-29 | 1.962, 3.597, 1.764, 4.496 | [9] |
| 7a | Liver | HepG2 | 6.1 ± 1.9 | [10] |
| 7b | Liver | HepG2 | 7.9 ± 1.9 | [10] |
II. Evaluating Anti-Inflammatory Potential: COX Inhibition Assays
Many pyrazole derivatives, including the well-known drug celecoxib, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[3][5] Assays to determine the inhibitory activity against COX-1 and COX-2 are crucial for evaluating these compounds.
Mechanism of Action & Rationale for Reproducibility:
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX inhibition assays typically measure the amount of prostaglandin produced in the presence of the test compound. Reproducibility relies on the quality of the enzyme, substrate concentration, and precise timing of the reaction.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for a COX inhibition assay.
Detailed Protocol for COX Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer, heme, and the COX-1 or COX-2 enzyme solution. Using human recombinant enzymes is recommended for relevance to human health.[3]
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the pyrazole derivative at various concentrations. Add the COX enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Incubation: Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
III. Targeting Cellular Signaling: Kinase Inhibition Assays
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors for diseases like cancer.[2][11] Dysregulation of protein kinase activity is a hallmark of many diseases.[11] Assays to determine the inhibitory potency of pyrazole derivatives against specific kinases are therefore critical.
Mechanism of Action & Rationale for Reproducibility:
Kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.[11] For reproducible results, the purity of the kinase, the concentration of ATP relative to its Km value, and precise reaction times are crucial.
Signaling Pathway Example: Akt Signaling
Caption: Simplified Akt signaling pathway and the inhibitory action of a pyrazole-based inhibitor.
Detailed Protocol for ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the kinase, substrate, and pyrazole inhibitor solutions in the appropriate kinase buffer.
-
Compound Dispensing: In a 384-well plate, dispense the pyrazole derivative at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase, substrate, and ATP. The final ATP concentration should be near the Km value for the specific kinase.[11]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Table 2: Example Inhibitory Activity (IC50) of Pyrazole Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [11] |
| Compound 3 | ALK | 2.9 | [11] |
| Compound 6 | Aurora A | 160 | [11] |
| Compound 17 | Chk2 | 17.9 | [11] |
| 1b | Haspin | 57 | [12] |
| 1c | Haspin | 66 | [12] |
IV. Conclusion: The Path to Reproducible Data
The diverse biological activities of pyrazole derivatives make them a rich source of potential therapeutic agents. However, the successful translation of these compounds from the laboratory to the clinic is critically dependent on the generation of reliable and reproducible data. As demonstrated, while various assays are available to characterize these molecules, their utility is only as good as their execution.
By understanding the underlying principles of each assay, meticulously controlling experimental variables, and implementing self-validating protocols, researchers can ensure the integrity of their findings. This guide provides a framework for approaching the biological evaluation of pyrazole derivatives with scientific rigor, ultimately fostering greater confidence in the generated data and accelerating the pace of drug discovery.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a highly effective safety protocol by analyzing data from close structural analogs and adhering to established principles of chemical hygiene.
Hazard Assessment: The "Why" Behind the Protection
Understanding the potential risks is the cornerstone of selecting appropriate PPE. Based on the GHS classification for the closely related analog, 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, we must assume this compound presents the following hazards[1]:
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. Contact with the eyes can cause significant discomfort, redness, and potential damage.
-
H335: May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs.
These classifications necessitate a comprehensive barrier strategy to prevent contact, inhalation, and ingestion. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive[1].
Core PPE Requirements: Your Primary Defense
When handling this compound, particularly in its solid, powdered form, a multi-layered PPE approach is mandatory.
Eye and Face Protection
To prevent serious eye irritation (H319), standard laboratory safety glasses are insufficient. The risk of airborne particles requires more comprehensive protection.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times.
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical splash goggles to protect the entire face.
Skin and Body Protection
Given the H315 classification (Causes skin irritation), preventing all skin contact is critical[1][2].
-
Gloves: Nitrile gloves are the standard for handling this type of chemical. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling higher concentrations, consider double-gloving. If direct contact occurs, remove the contaminated glove immediately using the proper technique, wash your hands thoroughly, and don a new glove.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing. Ensure the cuffs are snug to prevent dust from entering the sleeves. For operations with a higher risk of contamination, a chemically resistant apron or gown may be necessary[3].
Respiratory Protection
The potential for respiratory irritation (H335) makes respiratory protection a critical consideration, especially when handling the compound as a powder[1].
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls like a certified chemical fume hood or a powder containment hood. All weighing and transfer operations involving the solid material should be performed within such a ventilated enclosure[1].
-
When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher-risk procedures, a respirator with a higher protection factor may be warranted following a formal risk assessment and fit-testing[3].
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices.
Summary of PPE for Key Scenarios
| Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Standard Handling (e.g., weighing in a fume hood) | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Not required if handled in a certified fume hood. |
| Large Quantity Transfers | Face Shield over Goggles | Double Nitrile Gloves, Lab Coat | N95 Respirator (if outside of a fume hood) |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile Gloves, Lab Coat | N95 Respirator or higher, as dictated by spill size. |
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before entering the designated handling area.
-
Engineering Control: Power on the chemical fume hood and ensure it is functioning correctly.
-
Containment: Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound from the stock container to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Cleanup: Once the transfer is complete, securely close the primary container. Gently wipe down the spatula and any affected surfaces within the fume hood with a damp cloth.
-
Doffing: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete[1][4].
Spill Management and Disposal
In the event of a spill, evacuate the immediate area and alert your supervisor. Don the appropriate PPE as outlined in the table above.
-
Containment: For a small spill, gently cover the solid with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne[5].
-
Collection: Carefully sweep the contained material into a designated hazardous waste container. Do not generate dust.
-
Disposal: All contaminated materials, including used PPE, absorbent liners, and cleaning materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal[1][6]. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain[5][6].
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for determining the necessary level of protection for any task involving this compound.
Caption: PPE selection workflow based on hazard and exposure potential.
References
-
Chemsrc. This compound Safety Information. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]/personal-protective-equipment-for-preparing-toxic-drugs/)
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
